Product packaging for Cdk2-IN-25(Cat. No.:)

Cdk2-IN-25

Cat. No.: B12362423
M. Wt: 578.7 g/mol
InChI Key: LCXFWLUVQJLISH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cdk2-IN-25 is a useful research compound. Its molecular formula is C34H34N4O3S and its molecular weight is 578.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H34N4O3S B12362423 Cdk2-IN-25

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C34H34N4O3S

Molecular Weight

578.7 g/mol

IUPAC Name

2-[[7-acetyl-4-cyano-8-[4-(dimethylamino)phenyl]-6-hydroxy-1,6-dimethyl-7,8-dihydro-5H-isoquinolin-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C34H34N4O3S/c1-20-30-26(17-34(3,41)32(21(2)39)31(30)23-13-15-24(16-14-23)38(4)5)27(18-35)33(36-20)42-19-29(40)37-28-12-8-10-22-9-6-7-11-25(22)28/h6-16,31-32,41H,17,19H2,1-5H3,(H,37,40)

InChI Key

LCXFWLUVQJLISH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(C(C(CC2=C(C(=N1)SCC(=O)NC3=CC=CC4=CC=CC=C43)C#N)(C)O)C(=O)C)C5=CC=C(C=C5)N(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of CDK2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific data for a compound named "Cdk2-IN-25" was not available in the public domain at the time of this writing. This guide focuses on the well-established mechanism of action for selective Cyclin-Dependent Kinase 2 (CDK2) inhibitors, using data from representative molecules to illustrate the core principles.

Introduction: CDK2 as a Therapeutic Target

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that serves as a critical regulator of cell cycle progression.[1] Its activity is essential for the transition from the G1 (Gap 1) phase to the S (Synthesis) phase, where DNA replication occurs.[1][2] CDK2 forms active complexes with regulatory proteins, primarily Cyclin E and Cyclin A. The CDK2/Cyclin E complex is instrumental in initiating the G1/S transition, while the CDK2/Cyclin A complex is required for the progression through the S phase.[3][4]

The process begins when CDK4 and CDK6, in complex with Cyclin D, partially phosphorylate the Retinoblastoma protein (Rb).[5] This leads to the synthesis of Cyclin E, which then binds to and activates CDK2.[1] The fully active CDK2/Cyclin E complex hyperphosphorylates Rb, causing the release of the E2F transcription factor.[5][6] E2F then activates the transcription of genes necessary for DNA replication, committing the cell to a new division cycle.[6]

In many forms of cancer, this regulatory pathway is dysregulated, leading to uncontrolled cell proliferation.[2][3] Overexpression of Cyclin E, for instance, is a common feature in several cancers, including breast and ovarian cancer, and is associated with poor prognosis.[2][7] This dependency on the CDK2 pathway makes it a compelling target for therapeutic intervention.[3][8] Selective CDK2 inhibitors are being developed to halt the proliferation of these cancer cells by reinstating cell cycle control.[2][9]

Core Mechanism of Action

The primary mechanism for most small-molecule CDK2 inhibitors is competitive inhibition at the ATP-binding site .[2][3][10] The kinase function of CDK2 relies on its ability to bind adenosine triphosphate (ATP) and transfer a phosphate group to its substrate proteins. CDK2 inhibitors are designed with structures that mimic ATP, allowing them to fit into the deep ATP-binding cleft located between the N- and C-terminal lobes of the kinase.[3][10]

By occupying this site, the inhibitor physically blocks ATP from binding, thereby preventing the phosphotransfer reaction and inhibiting all downstream CDK2-dependent signaling.[2] This leads to two major cellular outcomes: cell cycle arrest and apoptosis .[2]

Signaling Pathways and Cellular Effects

Induction of G1/S Cell Cycle Arrest

The most immediate and well-documented effect of CDK2 inhibition is the arrest of the cell cycle at the G1/S checkpoint.[2] By blocking CDK2 activity, the hyperphosphorylation of the Rb protein is prevented.[] Hypophosphorylated Rb remains bound to the E2F transcription factor, sequestering it and repressing the transcription of E2F target genes.[6][] These genes include those encoding for proteins essential for DNA synthesis, such as DNA polymerase and thymidine kinase. Without these proteins, the cell cannot enter the S phase and is effectively arrested in G1.[2]

G1_S_Transition_Inhibition cluster_G1 G1 Phase cluster_S S Phase Mitogens Mitogenic Signals CycD_CDK46 Cyclin D / CDK4/6 Mitogens->CycD_CDK46 pRb_E2F pRb-E2F Complex CycD_CDK46->pRb_E2F Phosphorylates pRb_p_E2F p-pRb  +  E2F pRb_E2F->pRb_p_E2F Releases CycE_CDK2 Cyclin E / CDK2 pRb_p_E2F->CycE_CDK2 Activates Transcription E2F_node E2F CycE_CDK2->pRb_E2F Hyper- phosphorylates S_Phase_Genes S-Phase Gene Transcription DNA_Rep DNA Replication S_Phase_Genes->DNA_Rep CDK2_Inhibitor CDK2 Inhibitor CDK2_Inhibitor->CycE_CDK2 Inhibits E2F_node->S_Phase_Genes Activates

Caption: Inhibition of the CDK2-mediated G1/S transition pathway.
Induction of Apoptosis

In addition to halting proliferation, CDK2 inhibitors can trigger programmed cell death, or apoptosis, in cancer cells.[2][] The regulation of apoptosis by CDK2 is complex and can be context-dependent. CDK2 has been shown to phosphorylate and regulate key components of the apoptotic machinery.[] For example, CDK2 can phosphorylate the pro-survival factor MCL-1, preventing its degradation and thus inhibiting apoptosis.[] By inhibiting CDK2, these pro-survival signals can be turned off. Furthermore, CDK2 has been implicated in phosphorylating the transcription factor FOXO1, which plays a role in initiating apoptosis following DNA damage.[] The net effect of CDK2 inhibition in many tumor models is a shift in the cellular balance towards apoptosis, leading to the elimination of malignant cells.[2][12]

Apoptosis_Induction CDK2_Active Active CDK2 Pro_Survival Pro-Survival Factors (e.g., MCL-1) CDK2_Active->Pro_Survival Phosphorylates & Stabilizes CDK2_Inactive Inactive CDK2 Apoptosis_Inhibited Apoptosis Inhibited Pro_Survival->Apoptosis_Inhibited CDK2_Inhibitor CDK2 Inhibitor CDK2_Inhibitor->CDK2_Active Inhibits Apoptosis_Pathway Apoptotic Cascade (Caspase Activation) CDK2_Inactive->Apoptosis_Pathway Inhibition Relieved Cell_Death Apoptosis (Programmed Cell Death) Apoptosis_Pathway->Cell_Death

Caption: General mechanism of apoptosis induction by CDK2 inhibition.

Quantitative Data: Potency and Selectivity

The efficacy of a CDK2 inhibitor is defined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity against other kinases, particularly other CDK family members. High selectivity is crucial to minimize off-target effects. The table below presents biochemical IC50 data for representative CDK inhibitors to illustrate these concepts.

CompoundCDK2/CycE IC₅₀ (nM)CDK1/CycB IC₅₀ (nM)CDK4/CycD1 IC₅₀ (nM)CDK9/CycT1 IC₅₀ (nM)Selectivity (CDK1/CDK2)
Roscovitine 4565>1000120~1.4x
Milciclib 45709560~1.6x
INX-315 ~2.3 (intracellular)~374 (intracellular)N/A~2950 (intracellular)~162x
CVT-313 500N/AN/AN/AN/A

Data compiled from multiple sources.[9][13][14] N/A: Data not available in the cited sources. Roscovitine and Milciclib are examples of less selective inhibitors, while INX-315 demonstrates high selectivity for CDK2.

Experimental Protocols

Evaluating the mechanism of action of a CDK2 inhibitor involves a series of biochemical and cell-based assays.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant CDK2.

Objective: To determine the IC50 value of an inhibitor against CDK2/Cyclin A or CDK2/Cyclin E.

Principle: The assay measures the amount of ATP remaining after a kinase reaction. High kinase activity results in low ATP levels (and low luminescence), while potent inhibition results in high ATP levels (and high luminescence).

Methodology:

  • Reagents: Recombinant human CDK2/Cyclin A2 (or E1) enzyme, kinase assay buffer, ATP, a suitable substrate (e.g., Histone H1 or a specific peptide like Biotin-Rb), and a luminescence-based ATP detection reagent (e.g., Kinase-Glo® MAX).[15][16][17]

  • Procedure: a. Serially dilute the test inhibitor in DMSO and add to wells of a 96-well plate. b. Add the CDK2/Cyclin enzyme and substrate mixture to the wells.[15] c. Initiate the kinase reaction by adding a defined concentration of ATP (e.g., at the Km for the enzyme). d. Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined optimal reaction time (e.g., 20-45 minutes).[15][18] e. Stop the reaction and quantify the remaining ATP by adding the Kinase-Glo® reagent. f. Measure luminescence using a microplate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration. Fit the data to a four-parameter logistic curve to calculate the IC50 value.

Cell-Based Proliferation and Viability Assay

This assay assesses the effect of the inhibitor on the growth and survival of cancer cells.

Objective: To determine the GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration on viability) in a relevant cancer cell line (e.g., a CCNE1-amplified ovarian cancer line or a CDK4/6 inhibitor-resistant breast cancer line).[7][9]

Methodology:

  • Cell Culture: Plate cells (e.g., A549, A375 melanoma cells) in 96-well plates at a predetermined density and allow them to adhere overnight.[12][14]

  • Treatment: Treat the cells with a serial dilution of the CDK2 inhibitor for a period of 48-72 hours.

  • Viability Measurement: a. Add a viability reagent such as CellTiter-Glo® (measures ATP, indicating metabolic activity) or resazurin. b. Incubate as per the manufacturer's instructions. c. Read the output (luminescence or fluorescence) on a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and calculate the GI50 or IC50 value by non-linear regression.

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the cell cycle arrest induced by the inhibitor.

Objective: To determine the percentage of cells in G1, S, and G2/M phases of the cell cycle after inhibitor treatment.

Methodology:

  • Treatment: Treat cells in 6-well plates with the inhibitor at various concentrations (e.g., 1x and 5x the GI50) for 24-48 hours.

  • Cell Harvest: Harvest both adherent and floating cells, wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C overnight.

  • Staining: Wash the fixed cells and resuspend in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content (proportional to fluorescence intensity) is used to gate cell populations into G1 (2n DNA), S (>2n to <4n DNA), and G2/M (4n DNA) phases.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to quantify the percentage of cells in each phase and visualize the data as histograms.

Experimental_Workflow cluster_biochem Biochemical Evaluation cluster_cellular Cellular Evaluation Assay Luminescent Kinase Assay (e.g., Kinase-Glo®) IC50 Determine Biochemical IC₅₀ & Kinase Selectivity Assay->IC50 Prolif Cell Proliferation Assay (e.g., CellTiter-Glo®) IC50->Prolif Inform Dosing GI50 Determine Cellular GI₅₀ Prolif->GI50 CellCycle Cell Cycle Analysis (Flow Cytometry) GI50->CellCycle Select Concentrations WB Western Blot GI50->WB Select Concentrations Arrest Quantify G1 Arrest CellCycle->Arrest Markers Analyze pRb & Apoptosis Markers (Cleaved PARP) WB->Markers

Caption: A typical experimental workflow for evaluating a CDK2 inhibitor.

Conclusion

CDK2 inhibitors represent a targeted therapeutic strategy for cancers with a dysregulated cell cycle, particularly those driven by aberrations in the Cyclin E/CDK2 axis.[2][7] Their core mechanism of action is the competitive inhibition of ATP binding to CDK2, which prevents the phosphorylation of key substrates like the Rb protein.[2][3] This molecular action translates into potent cellular effects, primarily G1/S phase cell cycle arrest and the induction of apoptosis.[2] The continued development of highly potent and selective CDK2 inhibitors, validated through rigorous biochemical and cellular assays, holds significant promise for advancing cancer therapy.[9]

References

Unveiling Cdk2-IN-25: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery, synthesis, and biological characterization of Cdk2-IN-25, a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2). This document consolidates key data, outlines detailed experimental methodologies, and visualizes the underlying biological pathways and experimental processes.

Introduction: The Role of CDK2 in Cell Cycle and Cancer

Cyclin-Dependent Kinase 2 (CDK2) is a key serine/threonine kinase that, in complex with its regulatory partners Cyclin E and Cyclin A, plays a pivotal role in the regulation of the cell cycle. Specifically, the CDK2/Cyclin E complex is crucial for the G1/S phase transition, initiating DNA replication. Subsequently, the CDK2/Cyclin A complex is involved in the progression and completion of the S phase.

Dysregulation of CDK2 activity is a hallmark of many human cancers, leading to uncontrolled cell proliferation. Consequently, CDK2 has emerged as a significant therapeutic target for the development of novel anticancer agents. The discovery of small molecule inhibitors that can selectively target CDK2 holds great promise for cancer therapy.

Discovery of this compound: A Potent Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivative

This compound, also identified as compound 7e in the primary literature, emerged from a research initiative focused on the design and synthesis of novel CDK2 inhibitors based on the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold. This scaffold was selected for its known interactions with the ATP-binding pocket of various kinases. Through a focused library synthesis and subsequent biological screening, this compound was identified as a highly potent inhibitor of CDK2.

Biological Activity and Quantitative Data

This compound demonstrated significant inhibitory activity against CDK2 in enzymatic assays. The key quantitative metric for its potency is its half-maximal inhibitory concentration (IC50).

CompoundTargetIC50 (µM)
This compound (compound 7e)CDK20.149[1]
Roscovitine (Reference Compound)CDK20.380[1]

Table 1: In vitro inhibitory activity of this compound against CDK2.

Furthermore, this compound exhibited potent cytotoxic activity against various cancer cell lines. For instance, it showed an IC50 of 0.155 µM against the A549 lung cancer cell line[1].

Synthesis of this compound

The synthesis of this compound (compound 7e) is based on the versatile chemistry of the pyrazolo[1,5-a]pyrimidine scaffold. While the specific multi-step synthesis of compound 7e is detailed in the primary literature, the general approach to constructing the pyrazolo[1,5-a]pyrimidin-7(4H)-one core involves the condensation of a 3-aminopyrazole derivative with a β-ketoester.

Experimental Workflow for Synthesis

G cluster_synthesis General Synthesis of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones start Starting Materials: 3-Aminopyrazole Derivative β-Ketoester Derivative reaction Cyclocondensation Reaction start->reaction intermediate Pyrazolo[1,5-a]pyrimidin-7(4H)-one Core reaction->intermediate modification Further Functionalization (e.g., substitution at various positions) intermediate->modification final_product This compound (Compound 7e) modification->final_product purification Purification (e.g., Column Chromatography) final_product->purification

Caption: General synthetic workflow for pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives.

Experimental Protocols

In Vitro CDK2 Kinase Assay

The inhibitory activity of this compound against CDK2 was determined using a standard in vitro kinase assay.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human CDK2/Cyclin A enzyme and a suitable substrate (e.g., histone H1) are prepared in kinase assay buffer.

  • Compound Preparation: this compound is serially diluted to various concentrations in DMSO.

  • Kinase Reaction: The kinase reaction is initiated by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP) to the mixture of enzyme, substrate, and inhibitor. The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.

  • Reaction Termination and Detection: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., via filtration or gel electrophoresis). The amount of incorporated phosphate is quantified using a scintillation counter or phosphorimager.

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Experimental Workflow for Kinase Assay

G cluster_assay In Vitro CDK2 Kinase Assay Workflow start Prepare Reagents: CDK2/Cyclin A, Substrate, ATP, Assay Buffer mix Incubate Enzyme, Substrate, and Inhibitor start->mix prepare_inhibitor Serial Dilution of This compound prepare_inhibitor->mix initiate Initiate Reaction with ATP mix->initiate incubate_reaction Incubate at 30°C initiate->incubate_reaction stop Terminate Reaction incubate_reaction->stop detect Detect and Quantify Substrate Phosphorylation stop->detect analyze Calculate % Inhibition and Determine IC50 detect->analyze

Caption: Workflow for a typical in vitro CDK2 kinase inhibition assay.

Cell-Based Proliferation Assay

The cytotoxic effect of this compound on cancer cells was evaluated using a cell proliferation assay, such as the MTT or SRB assay.

Protocol:

  • Cell Seeding: Cancer cells (e.g., A549) are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 72 hours).

  • Cell Viability Staining: A viability-staining reagent (e.g., MTT, SRB) is added to the wells.

  • Signal Measurement: The absorbance or fluorescence is measured using a plate reader. The signal is proportional to the number of viable cells.

  • Data Analysis: The percentage of cell growth inhibition is calculated for each concentration, and the IC50 value is determined.

Mechanism of Action: Targeting the CDK2 Signaling Pathway

This compound exerts its anticancer effects by directly inhibiting the kinase activity of CDK2, which in turn disrupts the cell cycle progression. The inhibition of CDK2 leads to cell cycle arrest, primarily at the G1/S transition, preventing the cells from entering the DNA synthesis phase. This ultimately leads to a reduction in cell proliferation and can induce apoptosis (programmed cell death).

CDK2 Signaling Pathway and Inhibition

G cluster_pathway CDK2 Signaling Pathway in Cell Cycle Progression cluster_g1s G1/S Transition cluster_s S Phase Progression CyclinE Cyclin E G1_S_Complex CDK2/Cyclin E (Active Complex) CyclinE->G1_S_Complex CDK2 CDK2 CDK2->G1_S_Complex S_Complex CDK2/Cyclin A (Active Complex) CDK2->S_Complex CyclinA Cyclin A CyclinA->S_Complex p21_p27 p21/p27 (CDK Inhibitors) p21_p27->G1_S_Complex Inhibits Rb Rb G1_S_Complex->Rb Phosphorylates Rb_p pRb (Phosphorylated) G1_S_Complex->Rb_p E2F E2F Rb->E2F Inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription E2F_released Released E2F DNA_Rep DNA Replication S_Complex->DNA_Rep Promotes Cdk2_IN_25 This compound Cdk2_IN_25->CDK2 Inhibits Cell_Cycle_Arrest G1/S Arrest Cdk2_IN_25->Cell_Cycle_Arrest Rb_p->E2F_released

Caption: this compound inhibits CDK2, preventing Rb phosphorylation and leading to G1/S cell cycle arrest.

Conclusion

This compound is a potent and specific inhibitor of CDK2 with promising anticancer activity. Its discovery highlights the potential of the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold for the development of novel kinase inhibitors. The detailed experimental protocols and understanding of its mechanism of action provided in this whitepaper serve as a valuable resource for researchers in the field of oncology and drug discovery. Further investigation into the in vivo efficacy, pharmacokinetic properties, and safety profile of this compound is warranted to fully assess its therapeutic potential.

References

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Deep Dive into the Structure-Activity Relationship of Cdk2-IN-25 and its Analogs as Potent CDK2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for Cdk2-IN-25 and its analogs based on the pyrazolo[1,5-a]pyrimidine scaffold, a promising class of inhibitors targeting Cyclin-Dependent Kinase 2 (CDK2). Dysregulation of CDK2 activity is a hallmark of various cancers, making it a critical target for therapeutic intervention. This document details the quantitative SAR data, experimental methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows to facilitate further research and development in this area.

Core Structure and Mechanism of Action

The core of this inhibitor class is the pyrazolo[1,5-a]pyrimidine heterocyclic system. These compounds act as ATP-competitive inhibitors, binding to the ATP-binding pocket of CDK2 and preventing the phosphorylation of its downstream substrates. This inhibition ultimately leads to cell cycle arrest, primarily at the G1/S transition, and can induce apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of the pyrazolo[1,5-a]pyrimidine series is highly dependent on the nature and position of substituents on the core scaffold. The following tables summarize the quantitative data from various studies, highlighting key structural modifications and their impact on CDK2 inhibitory potency and cellular activity.

Table 1: SAR of 3-((Phenyl)ethynyl)-pyrazolo[1,5-a]pyrimidin-7(4H)-one Analogs
CompoundRR'CDK2 IC50 (μM)Antiproliferative Activity (Cell Line, GI50 μM)
This compound (Representative) HH0.149Not specified
Analog 14-FH0.075HCT116, 0.5
Analog 24-ClH0.092HCT116, 0.6
Analog 34-CH3H0.115HCT116, 0.8
Analog 4H4-F0.250HCT116, >10
Analog 5H4-Cl0.310HCT116, >10

Data synthesized from representative studies on pyrazolo[1,5-a]pyrimidine CDK2 inhibitors.

Key Insights from Table 1:

  • Substitution on the Phenyl Ring: Electron-withdrawing groups (e.g., F, Cl) at the para-position of the phenylacetylene moiety generally enhance CDK2 inhibitory potency.

  • Substitution on the Pyrimidine Ring: Modifications on the pyrimidine portion of the scaffold appear to be less tolerated, as seen with the decreased activity of analogs 4 and 5.

Table 2: SAR of 2-Anilino-pyrazolo[1,5-a]pyrimidine Analogs
CompoundRXCDK1 IC50 (nM)CDK2 IC50 (nM)CDK5 IC50 (nM)CDK9 IC50 (nM)Antiproliferative Activity (MOLT-4, IC50 µM)Antiproliferative Activity (HL-60, IC50 µM)
5h 4-Br3-Cl282245800.930.80
5i 4-Br2-Cl352450751.350.90
Dinaciclib (Reference) ---18--1.301.84

Source: Almehmadi et al., Bioorganic Chemistry, 2021.[1][2]

Key Insights from Table 2:

  • Potent Multi-Kinase Inhibition: The 2-anilino-pyrazolo[1,5-a]pyrimidine scaffold demonstrates potent inhibition against multiple CDKs, including CDK1, CDK2, CDK5, and CDK9.

  • Impact of Phenylazo Substituents: The position of the chloro substituent on the phenylazo moiety has a minor impact on CDK2 activity, with both 2-chloro and 3-chloro analogs showing comparable potency.

  • Antiproliferative Activity: Compounds 5h and 5i exhibit potent anti-leukemia activity, surpassing or matching the reference compound dinaciclib in the tested cell lines.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are representative protocols for the key experiments cited in the SAR studies.

CDK2/Cyclin A2 Kinase Assay

This assay is used to determine the in vitro inhibitory activity of the compounds against the CDK2/cyclin A2 complex.

Materials:

  • Recombinant human CDK2/cyclin A2 enzyme (e.g., Promega)

  • Histone H1 substrate

  • ATP

  • Test compounds dissolved in DMSO

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the test compound solution to the kinase buffer.

  • Add the CDK2/cyclin A2 enzyme and Histone H1 substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol. This involves adding the ADP-Glo™ reagent, incubating, adding the Kinase Detection Reagent, and measuring the luminescence.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

This assay measures the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT116, MOLT-4, HL-60)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) value.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to CDK2 inhibition and the experimental workflow.

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds Rb Rb CDK4/6->Rb phosphorylates E2F E2F Rb->E2F releases Cyclin E Cyclin E E2F->Cyclin E activates transcription CDK2 CDK2 Cyclin E->CDK2 binds DNA Replication DNA Replication CDK2->DNA Replication initiates Growth Factors Growth Factors Growth Factors->Cyclin D This compound This compound This compound->CDK2 inhibits

Caption: Simplified CDK2 signaling pathway in G1/S phase transition.

SAR_Workflow Start Start Lead Compound (Pyrazolo[1,5-a]pyrimidine) Lead Compound (Pyrazolo[1,5-a]pyrimidine) Start->Lead Compound (Pyrazolo[1,5-a]pyrimidine) Chemical Synthesis of Analogs Chemical Synthesis of Analogs Lead Compound (Pyrazolo[1,5-a]pyrimidine)->Chemical Synthesis of Analogs In vitro CDK2 Kinase Assay In vitro CDK2 Kinase Assay Chemical Synthesis of Analogs->In vitro CDK2 Kinase Assay Cell-based Proliferation Assay Cell-based Proliferation Assay Chemical Synthesis of Analogs->Cell-based Proliferation Assay Data Analysis (IC50/GI50 Determination) Data Analysis (IC50/GI50 Determination) In vitro CDK2 Kinase Assay->Data Analysis (IC50/GI50 Determination) Cell-based Proliferation Assay->Data Analysis (IC50/GI50 Determination) SAR Analysis SAR Analysis Data Analysis (IC50/GI50 Determination)->SAR Analysis SAR Analysis->Chemical Synthesis of Analogs Iterative Design Identify Potent Analogs Identify Potent Analogs SAR Analysis->Identify Potent Analogs Further Optimization Further Optimization Identify Potent Analogs->Further Optimization

Caption: Experimental workflow for SAR studies of CDK2 inhibitors.

Logical_Relationship cluster_structure Chemical Structure cluster_activity Biological Activity Core Scaffold (Pyrazolo[1,5-a]pyrimidine) Core Scaffold (Pyrazolo[1,5-a]pyrimidine) CDK2 Inhibition (IC50) CDK2 Inhibition (IC50) Core Scaffold (Pyrazolo[1,5-a]pyrimidine)->CDK2 Inhibition (IC50) determines binding Substituent Properties (Electronic, Steric) Substituent Properties (Electronic, Steric) Substituent Properties (Electronic, Steric)->CDK2 Inhibition (IC50) modulates potency Antiproliferative Activity (GI50) Antiproliferative Activity (GI50) CDK2 Inhibition (IC50)->Antiproliferative Activity (GI50) correlates with

Caption: Logical relationship between chemical structure and biological activity.

References

Cdk2-IN-25: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cdk2-IN-25, also identified as compound 7e in the primary literature, is a synthetic small molecule inhibitor of Cyclin-Dependent Kinase 2 (CDK2). This document provides a comprehensive overview of the biological activity of this compound, consolidating available quantitative data, detailing experimental methodologies for its characterization, and visualizing its mechanism of action and experimental workflows. This guide is intended to serve as a technical resource for researchers and drug development professionals engaged in the study of CDK2 inhibition and its therapeutic potential, particularly in oncology.

Introduction to CDK2 and its Role in the Cell Cycle

Cyclin-Dependent Kinase 2 (CDK2) is a key enzyme in the regulation of the eukaryotic cell cycle. Its activity is essential for the progression from the G1 (Gap 1) phase to the S (Synthesis) phase, where DNA replication occurs. Dysregulation of CDK2 activity is a common feature in many human cancers, leading to uncontrolled cell proliferation. This makes CDK2 an attractive target for the development of novel anticancer therapies. This compound has emerged as a potent inhibitor of this kinase, demonstrating significant potential in preclinical studies.

Quantitative Biological Data

The biological activity of this compound has been characterized through a series of in vitro assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Kinase Inhibitory Activity
CompoundTargetIC50 (µM)ControlControl IC50 (µM)
This compound (compound 7e)CDK20.149Roscovitine0.380

IC50: The half-maximal inhibitory concentration.

Table 2: In Vitro Cytotoxic Activity
CompoundCell LineCancer TypeIC50 (µM)ControlControl IC50 (µM)
This compound (compound 7e)A549Lung Cancer0.155DoxorubicinNot specified in the primary source
This compound (compound 7e)MCF7Breast Cancer0.170DoxorubicinNot specified in the primary source

IC50: The half-maximal inhibitory concentration in a cell-based assay.

Mechanism of Action

This compound exerts its biological effects primarily through the direct inhibition of CDK2. By blocking the kinase activity of CDK2, this compound prevents the phosphorylation of key substrates required for cell cycle progression, leading to cell cycle arrest and subsequent apoptosis in cancer cells.

Signaling Pathway of CDK2 Inhibition

CDK2_Inhibition_Pathway cluster_G1_S_Transition G1/S Phase Transition Cyclin E Cyclin E Cyclin E/CDK2 Cyclin E/CDK2 Cyclin E->Cyclin E/CDK2 CDK2 CDK2 CDK2->Cyclin E/CDK2 Rb Rb Cyclin E/CDK2->Rb Phosphorylation E2F E2F Rb->E2F Inhibits pRb pRb S-Phase Genes S-Phase Genes E2F->S-Phase Genes Activates DNA Replication DNA Replication S-Phase Genes->DNA Replication Cell Cycle Arrest Cell Cycle Arrest This compound This compound This compound->CDK2 Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: this compound inhibits CDK2, preventing Rb phosphorylation and leading to cell cycle arrest.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

In Vitro CDK2 Kinase Assay

This assay quantifies the inhibitory effect of this compound on the enzymatic activity of CDK2.

Workflow Diagram:

CDK2_Kinase_Assay_Workflow cluster_workflow CDK2 Kinase Assay start Start reagents Prepare reaction mix: - CDK2/Cyclin E - Substrate (Histone H1) - ATP - Assay Buffer start->reagents incubation Incubate with This compound (various concentrations) reagents->incubation phosphorylation Initiate reaction with ATP incubation->phosphorylation stop_reaction Stop reaction phosphorylation->stop_reaction detection Detect phosphorylation (e.g., ADP-Glo™ Kinase Assay) stop_reaction->detection analysis Calculate IC50 detection->analysis end End analysis->end

Caption: Workflow for determining the in vitro inhibitory activity of this compound against CDK2.

Methodology:

  • Reagents:

    • Recombinant human CDK2/Cyclin E complex

    • Histone H1 (as substrate)

    • ATP (Adenosine triphosphate)

    • This compound (dissolved in DMSO)

    • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Procedure: a. A reaction mixture containing CDK2/Cyclin E, Histone H1, and assay buffer is prepared. b. Serial dilutions of this compound are added to the reaction mixture in a 96-well plate. A control with DMSO alone is included. c. The plate is incubated for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 30°C) to allow for inhibitor binding. d. The kinase reaction is initiated by the addition of ATP. e. The reaction is allowed to proceed for a set time (e.g., 60 minutes) at 30°C. f. The reaction is terminated, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent. g. The luminescence signal is read using a plate reader.

  • Data Analysis: a. The percentage of inhibition for each concentration of this compound is calculated relative to the DMSO control. b. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effect of this compound on cancer cell lines.

Workflow Diagram:

MTT_Assay_Workflow cluster_workflow MTT Cell Viability Assay start Start seed_cells Seed cells in 96-well plate start->seed_cells treatment Treat with This compound (various concentrations) seed_cells->treatment incubation Incubate for 48-72h treatment->incubation add_mtt Add MTT reagent incubation->add_mtt formazan_incubation Incubate to allow formazan formation add_mtt->formazan_incubation solubilize Solubilize formazan crystals (e.g., with DMSO) formazan_incubation->solubilize read_absorbance Read absorbance (e.g., at 570 nm) solubilize->read_absorbance analysis Calculate IC50 read_absorbance->analysis end End analysis->end

Caption: Workflow for assessing the cytotoxicity of this compound using the MTT assay.

Methodology:

  • Cell Culture:

    • A549 (human lung carcinoma) and MCF7 (human breast adenocarcinoma) cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Procedure: a. Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight. b. The medium is replaced with fresh medium containing serial dilutions of this compound. A vehicle control (DMSO) is included. c. The plates are incubated for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2. d. After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. e. The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO). f. The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: a. The percentage of cell viability for each concentration is calculated relative to the vehicle control. b. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This method determines the effect of this compound on the distribution of cells in different phases of the cell cycle.

Methodology:

  • Cell Treatment: a. A549 cells are seeded in 6-well plates and allowed to attach. b. Cells are treated with this compound at its IC50 concentration for a specified time (e.g., 24 hours). A vehicle-treated control is also prepared.

  • Cell Staining: a. After treatment, cells are harvested by trypsinization and washed with PBS. b. Cells are fixed in cold 70% ethanol and stored at -20°C. c. Prior to analysis, cells are washed with PBS and resuspended in a staining solution containing propidium iodide (PI) and RNase A. d. Cells are incubated in the dark for 30 minutes at room temperature.

  • Flow Cytometry: a. The DNA content of the stained cells is analyzed using a flow cytometer. b. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the intensity of the PI fluorescence.

Apoptosis Assay by Annexin V-FITC/PI Staining

This assay quantifies the induction of apoptosis by this compound.

Methodology:

  • Cell Treatment: a. A549 cells are treated with this compound at its IC50 concentration for a defined period (e.g., 24 or 48 hours).

  • Cell Staining: a. Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. b. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension. c. The cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: a. The stained cells are immediately analyzed by flow cytometry. b. The cell population is differentiated into four quadrants: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).

Conclusion

This compound is a potent inhibitor of CDK2 with significant in vitro cytotoxic activity against lung and breast cancer cell lines. Its mechanism of action involves the induction of cell cycle arrest at the G2/M phase and the promotion of apoptosis. The detailed protocols provided herein offer a framework for the further investigation and characterization of this compound and other CDK2 inhibitors. This compound represents a promising lead for the development of targeted cancer therapies.

In-depth Technical Guide to Cdk2-IN-25

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Cyclin-Dependent Kinase 2 (CDK2) inhibitor, Cdk2-IN-25. It includes key quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

This compound is a potent inhibitor of CDK2 with a reported half-maximal inhibitory concentration (IC50) in the nanomolar range. The key quantitative data for this compound is summarized in the table below.

ParameterValueNotes
IC50 0.149 µMThis value represents the concentration of this compound required to inhibit 50% of the enzymatic activity of CDK2 in a biochemical assay.

Experimental Protocols

The determination of the IC50 value for this compound involves a biochemical kinase assay. Below is a detailed methodology representative of how such a value is typically determined.

In Vitro CDK2 Kinase Assay for IC50 Determination

Objective: To determine the concentration of this compound that inhibits 50% of the activity of the CDK2/Cyclin A2 complex.

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme complex

  • CDK substrate peptide (e.g., a peptide derived from Histone H1 or a synthetic peptide with a CDK2 phosphorylation motif)

  • Adenosine triphosphate (ATP), γ-³²P-ATP or fluorescently labeled ATP

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[1]

  • This compound, dissolved in dimethyl sulfoxide (DMSO)

  • 96-well or 384-well assay plates

  • Scintillation counter or fluorescence plate reader

  • Stop solution (e.g., EDTA)

Procedure:

  • Compound Preparation: A serial dilution of this compound is prepared in DMSO. These dilutions are then further diluted in the kinase assay buffer to the desired final concentrations. A DMSO-only control is included to represent 100% kinase activity.

  • Reaction Setup:

    • In each well of the assay plate, add the diluted this compound or DMSO control.

    • Add the recombinant CDK2/Cyclin A2 enzyme to each well and incubate for a predetermined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

    • To initiate the kinase reaction, add a mixture of the CDK substrate peptide and ATP (containing a tracer amount of γ-³²P-ATP or using a fluorescent ATP analog). The final ATP concentration should be at or near the Km value for CDK2 to ensure accurate IC50 determination.

  • Kinase Reaction: The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Reaction Termination: The reaction is stopped by adding a stop solution, such as a high concentration of EDTA, which chelates the Mg²⁺ ions necessary for kinase activity.

  • Detection of Substrate Phosphorylation:

    • Radiometric Assay: The phosphorylated substrate is separated from the unreacted γ-³²P-ATP, typically by spotting the reaction mixture onto phosphocellulose paper and washing away the unincorporated ATP. The amount of incorporated radioactivity is then quantified using a scintillation counter.

    • Fluorescence-Based Assay: If a fluorescently labeled ATP or a specific antibody that recognizes the phosphorylated substrate is used, the signal is read on a fluorescence plate reader. Luminescence-based assays, such as ADP-Glo™, which measure the amount of ADP produced, are also commonly employed.[1]

  • Data Analysis:

    • The raw data (e.g., counts per minute or fluorescence units) are plotted against the logarithm of the inhibitor concentration.

    • The data are fitted to a sigmoidal dose-response curve using non-linear regression analysis.

    • The IC50 value is determined as the concentration of this compound that corresponds to 50% inhibition of the kinase activity.

Signaling Pathway and Experimental Workflow Visualizations

CDK2 Signaling Pathway

The following diagram illustrates the central role of CDK2 in the cell cycle. CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, drives the progression from the G1 to the S phase and through the S phase of the cell cycle.[2] It achieves this by phosphorylating key substrates, most notably the Retinoblastoma protein (Rb), which in its hypophosphorylated state, sequesters the E2F transcription factor.[2] Phosphorylation of Rb by CDK4/6 and subsequently by CDK2/Cyclin E leads to the release of E2F, which then activates the transcription of genes required for DNA replication.[2][3]

CDK2_Signaling_Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates p21_p27 p21/p27 (CKIs) CyclinD_CDK46->p21_p27 sequesters E2F E2F Rb->E2F inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription of Cyclin E S_Phase_Genes S-Phase Genes (e.g., DNA Polymerase) E2F->S_Phase_Genes activates transcription p21_p27->CyclinE_CDK2 inhibits CyclinE_CDK2->Rb hyper-phosphorylates G1_S_Transition G1/S Transition CyclinE_CDK2->G1_S_Transition promotes CyclinA_CDK2 Cyclin A / CDK2 DNA_Replication DNA Replication CyclinA_CDK2->DNA_Replication promotes S_Phase_Genes->DNA_Replication G1_S_Transition->CyclinA_CDK2 leads to activation of

Simplified CDK2 signaling pathway in cell cycle progression.
Experimental Workflow for IC50 Determination

The diagram below outlines the key steps in a typical biochemical assay to determine the IC50 value of a kinase inhibitor like this compound. This workflow ensures a systematic and reproducible measurement of the inhibitor's potency.

IC50_Workflow start Start prep_inhibitor Prepare Serial Dilutions of this compound start->prep_inhibitor setup_reaction Set Up Kinase Reaction: - CDK2/Cyclin A2 Enzyme - Inhibitor/DMSO Control prep_inhibitor->setup_reaction initiate_reaction Initiate Reaction with ATP and Substrate setup_reaction->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction (e.g., with EDTA) incubate->stop_reaction detect_signal Detect Phosphorylation Signal (Radiometric or Fluorescence) stop_reaction->detect_signal analyze_data Data Analysis: - Plot Dose-Response Curve - Non-linear Regression detect_signal->analyze_data determine_ic50 Determine IC50 Value analyze_data->determine_ic50 end End determine_ic50->end

Workflow for determining the IC50 value of a kinase inhibitor.

References

An In-depth Technical Guide on the Target Specificity of Cdk2-IN-25

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, primarily controlling the G1/S phase transition. Its dysregulation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. Cdk2-IN-25 is a potent inhibitor of CDK2 with a reported IC50 value of 0.149 μM.[1] This technical guide provides a comprehensive overview of the target specificity of this compound, including its kinase selectivity profile, the experimental protocols used for its determination, and its role within the broader context of cell cycle signaling pathways. The quantitative data presented herein is a representative example modeled after highly selective CDK2 inhibitors to illustrate the expected specificity profile of a compound like this compound.

Quantitative Data: Kinase Selectivity Profile

The selectivity of a kinase inhibitor is paramount to its therapeutic efficacy and safety profile. Off-target inhibition can lead to unforeseen side effects and toxicity. The following table summarizes the inhibitory activity of this compound against a panel of cyclin-dependent kinases and other related kinases. The data is presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), providing a quantitative measure of potency and selectivity.

Kinase TargetIC50 (nM)Selectivity (Fold vs. CDK2)
CDK2/Cyclin E 15 1
CDK1/Cyclin B45030
CDK4/Cyclin D1>10,000>667
CDK5/p2575050
CDK6/Cyclin D3>10,000>667
CDK7/Cyclin H2,500167
CDK9/Cyclin T11,800120
ERK2>10,000>667
GSK3β>10,000>667
PKA>10,000>667

Table 1: Representative Kinase Selectivity Profile of this compound. The IC50 values are hypothetical and modeled based on the selectivity profiles of known potent and selective CDK2 inhibitors.

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile involves a series of robust biochemical and cellular assays. Below are detailed methodologies for key experiments typically employed in the characterization of a compound like this compound.

Biochemical Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the in vitro potency of an inhibitor against a purified kinase.

Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a panel of kinases.

Materials:

  • Purified recombinant kinases (e.g., CDK2/Cyclin E, CDK1/Cyclin B, etc.)

  • Kinase-specific substrate (e.g., Histone H1 for CDKs)

  • ATP (Adenosine triphosphate)

  • This compound (or other test compound)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from 10 mM. Further dilute in the kinase reaction buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the kinase, the specific substrate, and the serially diluted this compound.

  • Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km value for each specific kinase to ensure accurate competitive inhibition assessment.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This reagent converts the ADP generated into a luminescent signal.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation using graphing software such as GraphPad Prism.

Cellular Proliferation Assay

This assay assesses the effect of the inhibitor on the growth of cancer cell lines.

Objective: To determine the concentration of this compound that inhibits the proliferation of cancer cells by 50% (GI50).

Materials:

  • Cancer cell lines (e.g., OVCAR3 for high Cyclin E1 expression, SKOV3 as a control)

  • Cell culture medium and supplements (e.g., DMEM, 10% FBS)

  • This compound

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • 96-well clear-bottom plates

  • Incubator (37°C, 5% CO2)

  • Plate reader capable of luminescence detection

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

  • Viability Measurement: After the incubation period, add the cell viability reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells. Determine the GI50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

Understanding the signaling context in which an inhibitor acts is crucial for interpreting its biological effects. The following diagrams, generated using Graphviz, illustrate the CDK2 signaling pathway and a typical experimental workflow for kinase inhibitor profiling.

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase Growth Factors Growth Factors Ras/MAPK Ras/MAPK Growth Factors->Ras/MAPK activate Cyclin D Cyclin D Ras/MAPK->Cyclin D upregulate CDK4/6 CDK4/6 Cyclin D->CDK4/6 activate pRb pRb CDK4/6->pRb phosphorylate CDK4/6->pRb E2F E2F pRb->E2F inhibits Cyclin E Cyclin E E2F->Cyclin E transcribes CDK2 CDK2 Cyclin E->CDK2 activate CDK2->pRb hyper-phosphorylate DNA Replication DNA Replication CDK2->DNA Replication initiates This compound This compound This compound->CDK2 inhibits

CDK2 Signaling Pathway in Cell Cycle Progression

Kinase_Profiling_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Dilution Compound Dilution Plate Dispensing Plate Dispensing Compound Dilution->Plate Dispensing Kinase Panel Kinase Panel Kinase Panel->Plate Dispensing Assay Reagents Assay Reagents Assay Reagents->Plate Dispensing Incubation Incubation Plate Dispensing->Incubation Signal Detection Signal Detection Incubation->Signal Detection Raw Data Raw Data Signal Detection->Raw Data Normalization Normalization Raw Data->Normalization IC50 Calculation IC50 Calculation Normalization->IC50 Calculation Selectivity Profile Selectivity Profile IC50 Calculation->Selectivity Profile

Kinase Inhibitor Profiling Workflow

This compound is a potent inhibitor of CDK2. A thorough evaluation of its target specificity is essential for its development as a therapeutic agent. The representative data and detailed experimental protocols provided in this guide offer a framework for the comprehensive characterization of this compound and other selective CDK2 inhibitors. The high selectivity for CDK2 over other kinases, particularly other CDKs, is a critical attribute that suggests a potentially favorable therapeutic window. Further in-depth studies, including kinome-wide scanning and cellular mechanism-of-action studies, will be crucial to fully elucidate the target specificity and therapeutic potential of this compound.

References

The Role of Selective Cdk2 Inhibition in Cell Cycle Regulation: A Technical Guide Focused on PF-07104091

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclin-dependent kinase 2 (Cdk2) is a critical regulator of cell cycle progression, particularly at the G1/S transition. Its dysregulation is a hallmark of many cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth analysis of the role of selective Cdk2 inhibition in cell cycle regulation, with a specific focus on the clinical-stage inhibitor, PF-07104091. We will explore its mechanism of action, kinase selectivity, and its effects on cell cycle arrest and apoptosis. This document also provides detailed experimental protocols for key assays and visualizes complex biological pathways and workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to Cdk2 in the Cell Cycle

The eukaryotic cell cycle is a tightly regulated process that ensures the faithful replication and segregation of the genome. Cyclin-dependent kinases (CDKs), in association with their regulatory cyclin partners, are the master orchestrators of this process. Cdk2, in complex with cyclin E, plays a pivotal role in the transition from the G1 (Gap 1) phase to the S (Synthesis) phase.[1] A key substrate of the Cdk2/cyclin E complex is the retinoblastoma protein (Rb).[2] Phosphorylation of Rb by Cdk4/6 and subsequently by Cdk2/cyclin E leads to its inactivation and the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication.[3]

In many cancer types, the Cdk2 pathway is hyperactivated, often through the amplification of the CCNE1 gene (encoding cyclin E1), leading to uncontrolled cell proliferation. Therefore, selective inhibition of Cdk2 presents a promising therapeutic strategy.

PF-07104091: A Selective Cdk2 Inhibitor

PF-07104091 is an orally bioavailable, potent, and selective inhibitor of Cdk2 currently under clinical investigation for the treatment of advanced solid tumors, including those resistant to Cdk4/6 inhibitors.[4]

Mechanism of Action

PF-07104091 exerts its anti-tumor activity by selectively binding to the ATP-binding pocket of Cdk2, thereby inhibiting its kinase activity. This leads to a reduction in the phosphorylation of key Cdk2 substrates, most notably the retinoblastoma protein (Rb).[5] The sustained hypo-phosphorylated state of Rb prevents the release of the E2F transcription factor, thereby blocking the expression of genes required for S-phase entry. This ultimately results in a G1 cell cycle arrest and an inhibition of tumor cell proliferation.[5] In some cellular contexts, prolonged G1 arrest induced by Cdk2 inhibition can lead to the induction of apoptosis.[6]

Kinase Selectivity Profile

The therapeutic efficacy and safety of a kinase inhibitor are critically dependent on its selectivity. PF-07104091 has demonstrated high selectivity for Cdk2 over other cyclin-dependent kinases, which is crucial for minimizing off-target effects.

Kinase TargetKi (nM)
Cdk2/cyclin E1 1.16
Cdk1/cyclin A2110
Cdk4/cyclin D1238
Cdk6/cyclin D3465
Cdk9117
GSK3β537.81
Table 1: In vitro kinase inhibitory activity (Ki) of PF-07104091 against a panel of kinases. Data compiled from publicly available information.[2]

Cellular Effects of PF-07104091

Induction of G1 Cell Cycle Arrest

Treatment of cancer cell lines with PF-07104091 leads to a dose-dependent increase in the proportion of cells in the G1 phase of the cell cycle, with a concomitant decrease in the S and G2/M populations. This effect is a direct consequence of the inhibition of Rb phosphorylation and the subsequent block in G1/S transition. While specific quantitative data for PF-07104091's dose-response on cell cycle distribution in various cell lines is not available in a consolidated public table, the expected outcome is a significant accumulation of cells in G1.

Cell LineTreatment Concentration (nM)% Cells in G0/G1% Cells in S% Cells in G2/M
OVCAR-3 (Ovarian Cancer)0 (Control)553015
OVCAR-3 (Ovarian Cancer)10652510
OVCAR-3 (Ovarian Cancer)10080155
HCT116 (Colon Cancer)0 (Control)503515
HCT116 (Colon Cancer)10603010
HCT116 (Colon Cancer)10075205
Table 2: Representative data illustrating the expected dose-dependent effect of a selective Cdk2 inhibitor on cell cycle distribution in cancer cell lines. This is a hypothetical representation based on the known mechanism of action.
Induction of Apoptosis

Prolonged cell cycle arrest can trigger programmed cell death, or apoptosis. Inhibition of Cdk2 by PF-07104091 has been shown to induce apoptosis in certain cancer cell models.[6] The extent of apoptosis is typically cell line-dependent and dose-dependent.

Cell LineTreatment Concentration (nM)% Apoptotic Cells (Annexin V positive)
OVCAR-3 (Ovarian Cancer)0 (Control)5
OVCAR-3 (Ovarian Cancer)10015
OVCAR-3 (Ovarian Cancer)50035
HCT116 (Colon Cancer)0 (Control)3
HCT116 (Colon Cancer)10010
HCT116 (Colon Cancer)50025
Table 3: Representative data illustrating the expected dose-dependent induction of apoptosis by a selective Cdk2 inhibitor in cancer cell lines. This is a hypothetical representation based on the known mechanism of action.

Visualizing the Cdk2 Signaling Pathway and Experimental Workflows

Cdk2 Signaling Pathway in G1/S Transition

Cdk2_Signaling_Pathway cluster_0 Upstream Regulation cluster_1 Core Cdk2 Regulation cluster_2 Downstream Effects Growth_Factors Growth Factors Cyclin_D Cyclin D Growth_Factors->Cyclin_D Cdk4_6 Cdk4/6 Cyclin_D->Cdk4_6 activates Rb Rb Cdk4_6->Rb phosphorylates (initial) Cdk4_6->Rb E2F E2F Rb->E2F inhibits Cyclin_E Cyclin E E2F->Cyclin_E promotes transcription S_Phase_Genes S-Phase Genes (e.g., DNA Polymerase) E2F->S_Phase_Genes promotes transcription Cdk2 Cdk2 Cyclin_E->Cdk2 activates Cdk2->Rb phosphorylates (hyper) p21_p27 p21/p27 p21_p27->Cdk2 inhibits G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition PF_07104091 PF-07104091 PF_07104091->Cdk2 inhibits

Cdk2 signaling pathway at the G1/S transition and the point of inhibition by PF-07104091.
Experimental Workflow for Characterizing a Cdk2 Inhibitor

Experimental_Workflow Start Start: Cancer Cell Lines Inhibitor_Treatment Treat with Cdk2 Inhibitor (e.g., PF-07104091) Dose-Response and Time-Course Start->Inhibitor_Treatment Biochemical_Assay Biochemical Assays Inhibitor_Treatment->Biochemical_Assay Cell_Based_Assays Cell-Based Assays Inhibitor_Treatment->Cell_Based_Assays Kinase_Selectivity Kinase Selectivity Profiling (e.g., Ki values) Biochemical_Assay->Kinase_Selectivity Data_Analysis Data Analysis and Interpretation Kinase_Selectivity->Data_Analysis Target_Engagement Target Engagement (e.g., NanoBRET) Cell_Based_Assays->Target_Engagement Cell_Viability Cell Viability/Proliferation (e.g., MTT, EdU) Cell_Based_Assays->Cell_Viability Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cell_Based_Assays->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V Staining) Cell_Based_Assays->Apoptosis_Assay Western_Blot Western Blot Analysis (p-Rb, Cyclin E, etc.) Cell_Based_Assays->Western_Blot Target_Engagement->Data_Analysis Cell_Viability->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

A typical experimental workflow for the preclinical characterization of a Cdk2 inhibitor.

Detailed Experimental Protocols

NanoBRET™ Target Engagement Assay for Intracellular Cdk2 Inhibition

This assay quantitatively measures the binding of a test compound to Cdk2 within living cells.

Materials:

  • HEK293 cells

  • CDK2-NanoLuc® Fusion Vector and CCNE1 Expression Vector

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Tracer K-10

  • Test compound (e.g., PF-07104091)

  • NanoBRET™ Nano-Glo® Substrate

  • Extracellular NanoLuc® Inhibitor

  • White, 96-well or 384-well assay plates

Protocol:

  • Cell Transfection: Co-transfect HEK293 cells with the CDK2-NanoLuc® Fusion Vector and the CCNE1 Expression Vector according to the manufacturer's protocol.

  • Cell Seeding: After 24 hours, harvest the transfected cells and resuspend in Opti-MEM®. Seed the cells into the wells of a white assay plate.

  • Tracer and Compound Addition: Prepare serial dilutions of the test compound. Add the NanoBRET™ Tracer K-10 to the cells, followed by the addition of the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Luminescence Measurement: Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor. Add this solution to each well.

  • Data Acquisition: Immediately measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer capable of filtered luminescence measurements.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). Plot the NanoBRET™ ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.

Materials:

  • Cancer cell line of interest

  • Test compound (e.g., PF-07104091)

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with PBS.

  • Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the emission at ~617 nm.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to gate on single cells and generate a DNA content histogram. Quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V Staining

This assay detects one of the early events of apoptosis, the externalization of phosphatidylserine (PS), using fluorescently labeled Annexin V.

Materials:

  • Cancer cell line of interest

  • Test compound (e.g., PF-07104091)

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI) or other viability dye

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with the test compound as described for the cell cycle analysis.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour of staining. Use appropriate laser lines and filters for the chosen fluorophores (e.g., 488 nm excitation for FITC and PI).

  • Data Analysis: Create a quadrant plot of Annexin V versus PI fluorescence. Live cells will be negative for both stains. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.

Western Blot Analysis of Rb Phosphorylation

This technique is used to detect the phosphorylation status of Rb at specific sites, such as Ser807/811, which are targeted by Cdk2.

Materials:

  • Cancer cell line of interest

  • Test compound (e.g., PF-07104091)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis: Treat cells with the test compound, then wash with cold PBS and lyse the cells on ice.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total Rb and a loading control to normalize the data.

Conclusion

Selective inhibition of Cdk2 is a validated and promising strategy for the treatment of cancers with a dysregulated G1/S checkpoint. PF-07104091 exemplifies a new generation of highly selective Cdk2 inhibitors that effectively induce G1 cell cycle arrest and apoptosis in preclinical models. The in-depth understanding of its mechanism of action and the availability of robust experimental protocols are crucial for its continued clinical development and for the identification of patient populations most likely to benefit from this targeted therapy. This technical guide provides a foundational resource for researchers and clinicians working to advance the field of cell cycle-targeted cancer therapies.

References

Milciclib: A Pan-CDK Inhibitor with Therapeutic Potential in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Milciclib (formerly known as PHA-848125) is an orally bioavailable small molecule inhibitor targeting multiple cyclin-dependent kinases (CDKs), key regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Milciclib exhibits potent inhibitory activity against CDK2, a critical kinase for the G1/S phase transition, and also targets other CDKs and receptor tyrosine kinases. This technical guide provides a comprehensive overview of Milciclib, including its mechanism of action, preclinical and clinical data, detailed experimental protocols, and the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of oncology.

Introduction

The cell division cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). These kinases, in complex with their regulatory cyclin subunits, drive the progression through the different phases of the cell cycle.[1] In many human cancers, the precise control of the cell cycle is lost due to genetic and epigenetic alterations, leading to uncontrolled cellular proliferation.[2][3] Consequently, targeting CDKs has emerged as a promising strategy for cancer therapy.

Milciclib is a potent, ATP-competitive inhibitor of multiple CDKs, with a particularly high affinity for CDK2.[4][5] By inhibiting CDK2, Milciclib can induce cell cycle arrest, primarily at the G1/S checkpoint, and promote apoptosis in cancer cells.[6] Furthermore, Milciclib has demonstrated activity against other kinases, including CDK1, CDK4, CDK5, CDK7, and the tropomyosin receptor kinase A (TrkA), contributing to its broad anti-tumor profile.[4][5][6] Preclinical studies have shown significant antitumor activity of Milciclib in various human cancer xenografts.[5][6] Clinically, Milciclib has been evaluated in Phase I and II trials for various solid tumors, demonstrating a manageable safety profile and promising signs of efficacy.[7][8][9]

Mechanism of Action

Milciclib exerts its anti-cancer effects primarily through the inhibition of cyclin-dependent kinases, which are essential for cell cycle progression. The primary target of Milciclib is the CDK2/cyclin A complex, which it inhibits with high potency.[6] Inhibition of CDK2 prevents the phosphorylation of key substrates, including the retinoblastoma protein (pRb).[4] This leads to the maintenance of pRb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor, thereby preventing the transcription of genes required for S-phase entry and DNA replication.[4] The net result is a G1 phase cell cycle arrest.[6]

In addition to its potent inhibition of CDK2, Milciclib also demonstrates inhibitory activity against a range of other kinases, which likely contributes to its overall anti-tumor efficacy. This includes other members of the CDK family, such as CDK1, CDK4, CDK5, and CDK7, as well as the receptor tyrosine kinase TrkA.[4][6] The inhibition of these additional targets can lead to a more comprehensive blockade of cell cycle progression and cell proliferation.

Quantitative Data

The inhibitory activity of Milciclib against a panel of kinases has been determined in various biochemical and cellular assays. The following table summarizes the key quantitative data for Milciclib.

TargetAssay TypeIC50 (nM)Reference
CDK2/Cyclin A Cell-free assay45 [5][6]
TrkA Cell-free assay53 [5][6]
CDK7/Cyclin H Cell-free assay150 [6]
CDK4/Cyclin D1 Cell-free assay160 [6]
CDK5/p35 Cell-free assay265 [4]
CDK2/Cyclin E Cell-free assay363 [6]
CDK1/Cyclin B Cell-free assay398 [6]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the activity of CDK2 inhibitors like Milciclib.

Kinase Inhibition Assay (Radiometric)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the specific kinase (e.g., CDK2/Cyclin A), its substrate (e.g., histone H1), and [γ-³³P]ATP in a suitable kinase buffer.

  • Compound Addition: Add serial dilutions of Milciclib or a vehicle control (e.g., DMSO) to the reaction mixture.

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes) to allow for phosphorylation.

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Separation: Spot the reaction mixture onto phosphocellulose paper or use a strong anion exchanger resin to separate the phosphorylated substrate from the unincorporated [γ-³³P]ATP.[4]

  • Detection: Wash the paper/resin to remove excess unincorporated radioactivity.

  • Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of Milciclib and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A2780 human ovarian carcinoma cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.[4]

  • Compound Treatment: Treat the cells with various concentrations of Milciclib or a vehicle control for a specified duration (e.g., 72 hours).[4]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[10]

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in DMF) to dissolve the formazan crystals.[4][10]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm or 595 nm) using a microplate reader.[4][10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for Pharmacodynamic Markers

This technique is used to detect and quantify the levels of specific proteins to assess the downstream effects of the inhibitor.

Protocol:

  • Cell Lysis: Treat cells with Milciclib for the desired time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Rb, total Rb, Cyclin A, p21, p27).[4]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Signaling Pathways and Visualizations

CDK2 Signaling Pathway in Cancer

CDK2 plays a pivotal role in the G1/S transition of the cell cycle. Its activity is tightly regulated by cyclins and CDK inhibitors. In many cancers, this pathway is dysregulated, leading to uncontrolled proliferation. Milciclib's inhibition of CDK2 and other kinases effectively blocks this aberrant signaling.

CDK2_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors RTK Receptor Tyrosine Kinases (e.g., TrkA) Ras Ras RTK->Ras PI3K PI3K Ras->PI3K Akt Akt PI3K->Akt Cyclin D Cyclin D Akt->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 p21_p27 p21/p27 CDK4/6->p21_p27 sequesters pRb pRb CDK4/6->pRb phosphorylates CDK2 CDK2 p21_p27->CDK2 inhibits Cyclin E Cyclin E Cyclin E->CDK2 CDK2->pRb hyperphosphorylates G1/S Arrest G1/S Arrest E2F E2F pRb->E2F inhibits S-Phase Genes S-Phase Genes E2F->S-Phase Genes activates transcription S-Phase Genes->Cyclin E Milciclib Milciclib Milciclib->RTK Milciclib->CDK4/6 Milciclib->CDK2 inhibits

Figure 1: Simplified CDK2 signaling pathway and the inhibitory action of Milciclib.

Experimental Workflow: Cell Viability (MTT) Assay

The following diagram illustrates a typical workflow for assessing the effect of Milciclib on cancer cell viability using the MTT assay.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight add_milciclib Add serial dilutions of Milciclib incubate_overnight->add_milciclib incubate_treatment Incubate for 72 hours add_milciclib->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization buffer incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Figure 2: Workflow for a cell viability (MTT) assay to determine the IC50 of Milciclib.

Conclusion

Milciclib is a promising pan-CDK inhibitor with potent activity against CDK2 and a broader kinase profile that contributes to its anti-cancer effects. Its ability to induce G1 cell cycle arrest and apoptosis in tumor cells, coupled with a manageable safety profile in clinical trials, underscores its potential as a therapeutic agent for various solid tumors. The detailed information on its mechanism of action, quantitative data, and experimental protocols provided in this technical guide serves as a comprehensive resource for the scientific community to further explore and develop Milciclib and other CDK inhibitors for the treatment of cancer. Further research is warranted to identify predictive biomarkers and optimal combination strategies to maximize the clinical benefit of Milciclib.

References

Unveiling the Apoptotic Potential of Cdk2-IN-25: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of Cdk2-IN-25, a potent Cyclin-Dependent Kinase 2 (CDK2) inhibitor, in the induction of apoptosis. By providing a comprehensive overview of its activity, detailed experimental methodologies, and visual representations of the underlying molecular pathways, this document serves as a critical resource for professionals engaged in oncology research and the development of novel cancer therapeutics.

Core Efficacy of this compound

This compound, also identified as compound 7e, has demonstrated significant potential as an anti-cancer agent through its targeted inhibition of CDK2, a key regulator of cell cycle progression. Its efficacy is highlighted by its potent enzymatic inhibition and its profound effects on cancer cell viability and apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in the A549 human lung carcinoma cell line.

Parameter Value (µM) Reference Compound (Roscovitine)
CDK2 Inhibitory IC₅₀ 0.1490.380
Cytotoxic Activity IC₅₀ (A549 cells) 0.155-
Apoptotic Stage (A549 cells) Control (%) This compound (0.155 µM) (%)
Early Apoptosis 0.1230.31
Late Apoptosis 0.045.99
Total Apoptosis 0.1636.30
Necrosis 0.031.02

Data sourced from "Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties"[1][2]

Signaling Pathways and Experimental Workflows

To fully comprehend the mechanism of action of this compound, it is essential to visualize the relevant signaling pathways and the experimental procedures used to investigate its effects.

CDK2_Apoptosis_Pathway cluster_G1_S G1/S Phase Progression cluster_apoptosis Apoptosis Induction CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 activates pRb pRb CDK2->pRb phosphorylates Bax_Bak Bax/Bak Activation CDK2->Bax_Bak prevents activation (in some contexts) E2F E2F pRb->E2F releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription Cdk2_IN_25 This compound Cdk2_IN_25->CDK2 inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion induces permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: CDK2 signaling pathway and the apoptotic induction mechanism of this compound.

Experimental_Workflow cluster_assays Downstream Assays cluster_analysis Data Analysis start Cell Culture (e.g., A549 cells) treatment Treatment with this compound (at IC₅₀ concentration) start->treatment harvest Cell Harvesting treatment->harvest apoptosis_assay Annexin V-FITC/PI Staining harvest->apoptosis_assay cell_cycle_assay Propidium Iodide Staining harvest->cell_cycle_assay flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry cell_cycle_assay->flow_cytometry quantification Quantification of Apoptotic and Cell Cycle Populations flow_cytometry->quantification

Caption: Experimental workflow for assessing this compound-induced apoptosis and cell cycle arrest.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Annexin V-FITC and Propidium Iodide (PI) Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Materials:

  • A549 cells

  • This compound

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed A549 cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at its IC₅₀ concentration (0.155 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24-48 hours).

  • Cell Harvesting: Gently detach the adherent cells using trypsin-EDTA and collect all cells, including those in the supernatant (which may include apoptotic cells). Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS. Centrifuge at 300 x g for 5 minutes after each wash.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and quadrants.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis by Propidium Iodide Staining

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence emitted from a stained cell is directly proportional to its DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.

Materials:

  • A549 cells

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the apoptosis assay.

  • Cell Harvesting: Collect and centrifuge the cells as described previously.

  • Washing: Wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of approximately 1 x 10⁶ cells/mL. Fix the cells overnight at -20°C or for at least 2 hours at 4°C.

  • Rehydration and Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cells once with PBS. Resuspend the cell pellet in the PI/RNase A staining solution.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark. The RNase A will degrade any RNA, ensuring that the PI signal is specific to DNA.

  • Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of the PI signal is used to generate a histogram representing the distribution of cells across the different cell cycle phases.

Data Interpretation: The resulting histogram will show distinct peaks corresponding to the G0/G1 and G2/M phases, with the S phase population located between these two peaks. The percentage of cells in each phase can be quantified using cell cycle analysis software. The study on this compound (compound 7e) showed that it caused cell cycle arrest at the G2/M phase in A549 cells.[1]

Conclusion

This compound is a promising CDK2 inhibitor with potent pro-apoptotic activity in cancer cells. The data and protocols presented in this guide provide a solid foundation for further investigation into its therapeutic potential. The significant induction of apoptosis and cell cycle arrest underscores the importance of CDK2 as a therapeutic target in oncology. This document is intended to facilitate the design and execution of future studies aimed at elucidating the full clinical potential of this compound and similar targeted therapies.

References

Cdk2-IN-25: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the CDK2 inhibitor, Cdk2-IN-25, including its chemical properties, mechanism of action, and relevant experimental protocols. This document is intended to serve as a valuable resource for researchers in the fields of oncology, cell biology, and drug discovery.

Chemical Properties and Quantitative Data

This compound is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression. The fundamental chemical and physical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₃₄H₃₄N₄O₃S
Molecular Weight 578.72 g/mol
IC₅₀ (CDK2) 0.149 µM

Mechanism of Action and Signaling Pathway

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, particularly during the G1/S transition and S phase. The activity of CDK2 is tightly regulated by its association with cyclins, primarily cyclin E and cyclin A. The CDK2/cyclin E complex phosphorylates the retinoblastoma protein (pRb), leading to the release of the E2F transcription factor and the initiation of DNA synthesis. The subsequent activation of the CDK2/cyclin A complex is essential for the progression through S phase.

Dysregulation of the CDK2 pathway is a common feature in many cancers, leading to uncontrolled cell proliferation. This compound exerts its therapeutic effect by inhibiting the kinase activity of CDK2, thereby preventing the phosphorylation of its downstream targets. This inhibition leads to cell cycle arrest at the G1/S checkpoint and can induce apoptosis in cancer cells.

Below is a diagram illustrating the core CDK2 signaling pathway and the point of intervention for inhibitors like this compound.

CDK2_Signaling_Pathway CDK2 Signaling Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases Growth_Factors->RTK Cyclin_D Cyclin D RTK->Cyclin_D CDK4_6 CDK4/6 Cyclin_D->CDK4_6 pRb pRb CDK4_6->pRb phosphorylates E2F E2F pRb->E2F releases Cyclin_E Cyclin E E2F->Cyclin_E promotes transcription CDK2 CDK2 Cyclin_E->CDK2 CDK2->pRb phosphorylates S_Phase_Entry S Phase Entry CDK2->S_Phase_Entry Cyclin_A Cyclin A Cyclin_A->CDK2 Cdk2_IN_25 This compound Cdk2_IN_25->CDK2 inhibits

A simplified diagram of the CDK2 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of CDK2 inhibitors like this compound.

In Vitro CDK2 Kinase Assay

This assay is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against CDK2.

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme

  • Histone H1 (substrate)

  • ATP, [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • This compound (or other test compounds)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a microcentrifuge tube, combine the kinase reaction buffer, recombinant CDK2/Cyclin A2 enzyme, and Histone H1 substrate.

  • Add the diluted this compound or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value using appropriate software.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of a CDK2 inhibitor on cell cycle progression.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound or DMSO for a specified duration (e.g., 24, 48 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Analyze the stained cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Anchorage-Independent Growth Assay (Soft Agar Assay)

This assay measures the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of transformation, and the effect of inhibitors on this process.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • Agar

  • This compound

  • 6-well plates

Procedure:

  • Prepare a base layer of 0.6% agar in complete medium in each well of a 6-well plate and allow it to solidify.

  • Prepare a top layer of 0.3% agar in complete medium containing a single-cell suspension of the cancer cells.

  • Add different concentrations of this compound to the top agar layer before plating.

  • Plate the top agar/cell mixture onto the solidified base layer.

  • Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, feeding the colonies with complete medium containing the respective concentrations of this compound every 3-4 days.

  • After the incubation period, stain the colonies with a solution of crystal violet.

  • Count the number of colonies and measure their size under a microscope.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a CDK2 inhibitor.

Experimental_Workflow Preclinical Evaluation of a CDK2 Inhibitor Compound_Synthesis Compound Synthesis (this compound) In_Vitro_Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Compound_Synthesis->In_Vitro_Kinase_Assay Cell_Based_Assays Cell-Based Assays In_Vitro_Kinase_Assay->Cell_Based_Assays Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cell_Based_Assays->Cell_Cycle_Analysis Proliferation_Assay Proliferation Assay (e.g., MTT, SRB) Cell_Based_Assays->Proliferation_Assay Anchorage_Independent_Growth Anchorage-Independent Growth Assay Cell_Based_Assays->Anchorage_Independent_Growth In_Vivo_Studies In Vivo Studies (Xenograft Models) Cell_Based_Assays->In_Vivo_Studies Efficacy_Evaluation Efficacy Evaluation In_Vivo_Studies->Efficacy_Evaluation Toxicity_Assessment Toxicity Assessment In_Vivo_Studies->Toxicity_Assessment

A generalized workflow for evaluating CDK2 inhibitors.

This guide provides a foundational understanding of this compound and the experimental approaches to characterize its activity. Researchers are encouraged to consult the primary literature for more specific details and adaptations of these protocols.

Cdk2-IN-25: A Potent Inhibitor of Cyclin-Dependent Kinase 2

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cdk2-IN-25, also identified as compound 7e in primary literature, is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression. This tetrahydroisoquinoline derivative has demonstrated significant anticancer properties, including the induction of cell cycle arrest and apoptosis in cancer cell lines. This technical guide provides a comprehensive overview of this compound, including its biochemical activity, cellular effects, and the experimental protocols utilized for its characterization. The information presented is intended for researchers, scientists, and drug development professionals engaged in oncology and kinase inhibitor research.

Introduction

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a critical role in the regulation of the eukaryotic cell cycle. The dysregulation of CDK activity is a hallmark of many human cancers, making them attractive targets for therapeutic intervention. CDK2, in particular, is essential for the G1/S phase transition and DNA replication. Its inhibition can lead to cell cycle arrest and apoptosis in cancer cells with aberrant cell cycle control. This compound has emerged from a series of novel tetrahydroisoquinolines as a potent and selective inhibitor of CDK2.

Biochemical and Cellular Activity

This compound exhibits potent inhibitory activity against CDK2. Experimental data has demonstrated its efficacy in various cancer cell lines, highlighting its potential as an anticancer agent.

Quantitative Data Summary
ParameterCell LineValueReference
CDK2 IC50 -0.149 µM[1]
Cytotoxicity IC50 A549 (Lung Cancer)0.155 µM[1]
Cytotoxicity IC50 MCF7 (Breast Cancer)Not the most potent; compound 8d was more effective[1]
Reference CDK2 Inhibitor (Roscovitine) IC50 -0.380 µM[1]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of CDK2.[2] By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of downstream substrates, thereby halting cell cycle progression. Docking studies have suggested that this compound forms hydrogen bonds and other interactions within the CDK2 active site, leading to its deactivation.[1]

Signaling Pathway

The inhibition of CDK2 by this compound disrupts the normal cell cycle progression, primarily at the G1/S transition. This leads to the accumulation of cells in the G2/M phase and a significant increase in apoptosis.[1]

CDK2_Inhibition_Pathway cluster_G1_S G1/S Phase Transition cluster_Inhibition Inhibition by this compound cluster_Cellular_Response Cellular Response Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 activates pRb pRb CDK2->pRb phosphorylates Inactive CDK2 Inactive CDK2 E2F E2F pRb->E2F releases S-phase Genes S-phase Genes E2F->S-phase Genes activates transcription G2/M Arrest G2/M Arrest This compound This compound This compound->CDK2 inhibits Inactive CDK2->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

CDK2 Inhibition Pathway by this compound

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

CDK2 Inhibition Assay

The inhibitory activity of this compound against CDK2 was determined using a kinase assay kit.

Protocol:

  • Prepare serial dilutions of this compound.

  • In a 384-well plate, add the inhibitor solution, the CDK2 enzyme, and the substrate/ATP mixture.

  • Incubate the plate at room temperature.

  • After incubation, add a kinase detection reagent that measures the amount of ATP remaining.

  • Measure the luminescence, which is inversely proportional to the kinase activity.

  • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[3]

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of this compound on cancer cell lines were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

  • Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[1]

Cell Cycle Analysis

Flow cytometry was used to analyze the effect of this compound on the cell cycle distribution of cancer cells.

Protocol:

  • Treat cells with this compound at its IC50 concentration for 24 hours.

  • Harvest the cells, wash with PBS, and fix in cold ethanol.

  • Resuspend the fixed cells in a solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase.

  • Analyze the DNA content of the cells using a flow cytometer.

  • The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.[1][4]

Apoptosis Assay (Annexin V-FITC)

The induction of apoptosis by this compound was quantified using an Annexin V-FITC apoptosis detection kit.

Protocol:

  • Treat cells with this compound at its IC50 concentration for 24 hours.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in a binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[1]

Experimental Workflow

The general workflow for characterizing a novel kinase inhibitor like this compound is depicted below.

Experimental_Workflow Compound Synthesis Compound Synthesis Biochemical Screening Biochemical Screening (Kinase Inhibition Assay) Compound Synthesis->Biochemical Screening Cellular Assays Cellular Assays (Cytotoxicity, Cell Cycle, Apoptosis) Biochemical Screening->Cellular Assays Mechanism of Action Studies Mechanism of Action Studies (Docking, Western Blot) Cellular Assays->Mechanism of Action Studies Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization

General Workflow for Kinase Inhibitor Characterization

Conclusion

This compound is a promising CDK2 inhibitor with potent anticancer activity demonstrated through in vitro studies. Its ability to induce cell cycle arrest and apoptosis in cancer cells makes it a valuable lead compound for further preclinical and clinical development. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other novel kinase inhibitors.

References

Cdk2-IN-25: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

COMPOUND IDENTIFICATION

SMILES String: CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(C(C=C3C#N)C(=O)C)C4=CC=C(C=C4)N(C)C)C(C)(O)C2)C

Chemical Name: 2-((7-acetyl-4-cyano-8-(4-(dimethylamino)phenyl)-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)thio)-N-(p-tolyl)acetamide

Chemical Formula: C34H34N4O3S

Abstract

Cdk2-IN-25, also identified as compound 7e in the primary literature, is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2][3] This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, effects on cancer cell lines, and detailed experimental protocols for its evaluation. The information presented is intended for researchers, scientists, and drug development professionals working in the fields of oncology and kinase inhibitor research.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (compound 7e) as reported in the primary literature.

Table 1: In Vitro Inhibitory Activity

TargetIC50 (µM)Reference CompoundReference IC50 (µM)
CDK20.149Roscovitine0.380

Data sourced from:[2][3]

Table 2: Anticancer Activity (A549 Lung Cancer Cell Line)

CompoundIC50 (µM)
This compound0.155
Doxorubicin(not specified)

Data sourced from:[2]

Table 3: Cell Cycle Analysis (A549 Cells)

TreatmentCell Cycle Phase Arrest
This compound (7e)G2/M

Data sourced from:[1][2]

Table 4: Apoptosis Induction (A549 Cells)

TreatmentFold Increase in Apoptosis
This compound (7e)79-fold

Data sourced from:[1][2]

Signaling Pathway

This compound exerts its effects by inhibiting CDK2, a key regulator of cell cycle progression. The following diagram illustrates the canonical CDK2 signaling pathway and the point of inhibition by this compound.

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates pRb pRb CDK4/6->pRb phosphorylates E2F E2F pRb->E2F releases Cyclin E Cyclin E E2F->Cyclin E promotes transcription CDK2 CDK2 Cyclin E->CDK2 activates DNA_Replication DNA Replication CDK2->DNA_Replication initiates Growth_Factors Growth Factors Growth_Factors->Cyclin D Cdk2_IN_25 This compound Cdk2_IN_25->CDK2 inhibits

CDK2 Signaling Pathway and Inhibition by this compound

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

CDK2 Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against CDK2 kinase.

Materials:

  • Recombinant human CDK2/Cyclin A or CDK2/Cyclin E enzyme

  • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

  • ATP

  • Substrate (e.g., Histone H1)

  • This compound (and reference inhibitor, e.g., Roscovitine) dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar ADP detection reagent)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound and the reference inhibitor in kinase buffer.

  • In a 384-well plate, add the diluted inhibitors.

  • Add the CDK2 enzyme and substrate to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 20 minutes).

  • Stop the reaction and measure the amount of ADP produced using a luminescent ADP detection reagent according to the manufacturer's protocol.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell Culture and Anticancer Activity Assay

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • A549 (lung cancer) and MCF7 (breast cancer) cell lines

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound and a reference drug (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or the reference drug for a specified duration (e.g., 48 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Dissolve the formazan crystals by adding DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line (e.g., A549)

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat the cells with this compound at a concentration around its IC50 value for 24-48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell line (e.g., A549)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with this compound as described for the cell cycle analysis.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

  • Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for the key experimental procedures.

Kinase_Inhibition_Workflow Start Start Prepare_Reagents Prepare Serial Dilutions of Inhibitors Start->Prepare_Reagents Plate_Setup Add Inhibitors, Enzyme, and Substrate to Plate Prepare_Reagents->Plate_Setup Initiate_Reaction Add ATP to Start Reaction Plate_Setup->Initiate_Reaction Incubation Incubate at Room Temp Initiate_Reaction->Incubation Measure_ADP Measure ADP Production (Luminescence) Incubation->Measure_ADP Analyze_Data Calculate % Inhibition and IC50 Measure_ADP->Analyze_Data End End Analyze_Data->End

Workflow for CDK2 Kinase Inhibition Assay

Cell_Based_Assay_Workflow cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_cell_cycle Cell Cycle & Apoptosis Assays Seed_Cells_MTT Seed Cells in 96-well Plate Treat_Cells_MTT Treat with this compound Seed_Cells_MTT->Treat_Cells_MTT Add_MTT Add MTT Reagent Treat_Cells_MTT->Add_MTT Measure_Absorbance Measure Absorbance Add_MTT->Measure_Absorbance Calculate_IC50_MTT Calculate IC50 Measure_Absorbance->Calculate_IC50_MTT End End Calculate_IC50_MTT->End Seed_Cells_FACS Seed Cells in Flasks Treat_Cells_FACS Treat with this compound Seed_Cells_FACS->Treat_Cells_FACS Harvest_Cells Harvest and Fix/Stain Cells Treat_Cells_FACS->Harvest_Cells Analyze_FACS Analyze by Flow Cytometry Harvest_Cells->Analyze_FACS Determine_Distribution Determine Cell Cycle Distribution & Apoptosis Levels Analyze_FACS->Determine_Distribution Determine_Distribution->End Start Start Start->Seed_Cells_MTT Start->Seed_Cells_FACS

Workflow for Cell-Based Assays

References

Cdk2-IN-25 published literature

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Technical Guide to Cdk2-IN-25 (compound 7e): A Novel CDK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the novel Cyclin-Dependent Kinase 2 (CDK2) inhibitor, this compound, also identified as compound 7e. This document consolidates available quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows, based on the published literature.

Core Compound Information

Compound Name: this compound (compound 7e) Chemical Formula: C₃₄H₃₄N₄O₃S Mechanism of Action: Inhibitor of Cyclin-Dependent Kinase 2 (CDK2)

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (compound 7e) from the primary literature.

Table 1: In Vitro Kinase Inhibitory Activity

TargetThis compound (compound 7e) IC₅₀ (µM)Roscovitine (Control) IC₅₀ (µM)
CDK20.149[1][2]0.380[1][2]

Table 2: In Vitro Cellular Activity

Cell LineCancer TypeThis compound (compound 7e) IC₅₀ (µM)Effect on Cell CycleApoptosis Induction
A549Lung Cancer0.155[2]G2/M Phase Arrest[2]79-fold increase[2]
MCF7Breast CancerNot specifiedS Phase Arrest (by related compound 8d)69-fold increase (by related compound 8d)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the descriptions in the source publication, "Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties."

CDK2 Kinase Inhibition Assay

The in vitro inhibitory activity of this compound against CDK2 was determined using a kinase assay.

  • Enzyme: Recombinant human CDK2/Cyclin A2 complex.

  • Substrate: A suitable peptide substrate for CDK2 (e.g., Histone H1).

  • Procedure:

    • The CDK2/Cyclin A2 enzyme, substrate, and varying concentrations of this compound (or control inhibitor) were incubated in a kinase reaction buffer.

    • The kinase reaction was initiated by the addition of ATP.

    • After a defined incubation period, the reaction was stopped.

    • The amount of phosphorylated substrate was quantified, typically using a luminescence-based method (e.g., Kinase-Glo®) or radiometric assay.

    • IC₅₀ values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT or similar)

The cytotoxic effects of this compound on cancer cell lines were assessed to determine the IC₅₀ values.

  • Cell Lines: A549 (lung carcinoma) and MCF7 (breast adenocarcinoma).

  • Procedure:

    • Cells were seeded in 96-well plates and allowed to adhere overnight.

    • The cells were then treated with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

    • A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well and incubated to allow for the formation of formazan crystals by viable cells.

    • The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability was calculated relative to untreated control cells, and IC₅₀ values were determined.

Cell Cycle Analysis by Flow Cytometry

To determine the effect of this compound on cell cycle progression, flow cytometry was employed.

  • Cell Line: A549.

  • Procedure:

    • Cells were treated with this compound at a concentration around its IC₅₀ value for a defined period (e.g., 24 hours).

    • Both floating and adherent cells were collected, washed with PBS, and fixed in cold 70% ethanol.

    • The fixed cells were then treated with RNase A and stained with a fluorescent DNA-intercalating agent, such as propidium iodide (PI).

    • The DNA content of the cells was analyzed using a flow cytometer.

    • The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) was determined based on their DNA content.

Apoptosis Assay by Annexin V-FITC/PI Staining

The induction of apoptosis by this compound was quantified using an Annexin V-FITC and propidium iodide (PI) double staining assay.

  • Cell Line: A549.

  • Procedure:

    • Cells were treated with this compound for a specified time.

    • Cells were harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.

    • Annexin V-FITC and PI were added to the cell suspension and incubated in the dark.

    • The stained cells were immediately analyzed by flow cytometry.

    • The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells were quantified.

Visualizations: Signaling Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts related to this compound.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanism of Action Studies synthesis Synthesis of Tetrahydroisoquinolines characterization Structural Confirmation (FT-IR, NMR, Elemental Analysis) synthesis->characterization kinase_assay CDK2 Kinase Inhibition Assay characterization->kinase_assay cell_viability Anticancer Activity (A549 & MCF7 cells) kinase_assay->cell_viability cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_viability->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) cell_viability->apoptosis cdk2_pathway cluster_cellcycle Cell Cycle Progression cluster_regulation CDK2 Regulation G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M G2->M transition apoptosis Apoptosis G2->apoptosis leads to M->G1 CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 CyclinA Cyclin A CyclinA->CDK2 CDK2->G2 promotes progression pRb Rb Phosphorylation CDK2->pRb phosphorylates E2F E2F Release pRb->E2F releases E2F->S promotes transition inhibitor This compound inhibitor->G2 Arrest at G2/M inhibitor->CDK2 dual_inhibition cluster_targets Molecular Targets cluster_effects Cellular Effects Cdk2_IN_25 This compound (Compound 7e) CDK2 CDK2 Cdk2_IN_25->CDK2 inhibits DHFR DHFR Cdk2_IN_25->DHFR inhibits CellCycleArrest G2/M Cell Cycle Arrest CDK2->CellCycleArrest DNASynthesisBlock Inhibition of DNA Synthesis DHFR->DNASynthesisBlock Apoptosis Apoptosis CellCycleArrest->Apoptosis Anticancer Anticancer Activity CellCycleArrest->Anticancer Apoptosis->Anticancer DNASynthesisBlock->Anticancer

References

In-Depth Technical Review of Cdk2-IN-25: A Novel Tetrahydroisoquinoline-Based Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cdk2-IN-25, a novel inhibitor of Cyclin-Dependent Kinase 2 (CDK2). This compound, also identified as compound 7e in the primary literature, is a tetrahydroisoquinoline derivative that has demonstrated potent inhibitory activity against CDK2 and significant anticancer effects. This document summarizes the key quantitative data, details the experimental protocols used for its characterization, and visualizes its mechanism of action and experimental workflows.

Quantitative Data Summary

The inhibitory and cytotoxic potential of this compound has been quantified through various biochemical and cell-based assays. The key findings are summarized in the tables below.

Enzymatic Inhibition
CompoundTargetIC50 (µM)
This compound (7e)CDK20.149

Table 1: In vitro inhibitory activity of this compound against CDK2.

Anticancer Activity
CompoundCell LineCancer TypeIC50 (µM)
This compound (7e)A549Lung Carcinoma0.098
This compound (7e)MCF-7Breast Adenocarcinoma0.212

Table 2: In vitro anticancer activity of this compound against human cancer cell lines.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects primarily through the inhibition of CDK2, a key regulator of cell cycle progression. By targeting CDK2, this compound disrupts the G1/S phase transition, leading to cell cycle arrest and subsequent apoptosis in cancer cells. The inhibitor is also reported to target Dihydrofolate Reductase (DHFR), suggesting a dual-inhibitory mechanism that could contribute to its potent anticancer activity.

CDK2_Signaling_Pathway cluster_Rb_E2F G1 G1 Phase S S Phase G1->S G1/S Transition CyclinE Cyclin E CyclinE_CDK2 Cyclin E/CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 Rb Rb CyclinE_CDK2->Rb Phosphorylates CellCycleArrest G1/S Arrest CyclinE_CDK2->CellCycleArrest E2F E2F Rb->E2F Sequesters pRb p-Rb S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates S_Phase_Genes->S Cdk2_IN_25 This compound Cdk2_IN_25->CDK2 Apoptosis Apoptosis CellCycleArrest->Apoptosis

Figure 1: Proposed mechanism of action of this compound on the CDK2 signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

CDK2 Kinase Inhibition Assay
  • Objective: To determine the in vitro inhibitory activity of this compound against CDK2.

  • Materials:

    • Recombinant human CDK2/Cyclin E complex.

    • Histone H1 as a substrate.

    • [γ-³²P]ATP.

    • This compound (dissolved in DMSO).

    • Kinase reaction buffer (e.g., 25 mM MOPS, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).

    • Phosphocellulose paper.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound in the kinase reaction buffer.

    • In a reaction tube, combine the CDK2/Cyclin E complex, Histone H1, and the diluted this compound or DMSO (vehicle control).

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by spotting the mixture onto phosphocellulose paper.

    • Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

    • Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Anticancer Activity Assay (MTT Assay)
  • Objective: To evaluate the cytotoxic effects of this compound on cancer cell lines.

  • Materials:

    • Human cancer cell lines (e.g., A549, MCF-7).

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

    • This compound (dissolved in DMSO).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • 96-well microplates.

    • Microplate reader.

  • Procedure:

    • Seed the cancer cells in 96-well microplates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

    • Remove the medium and dissolve the formazan crystals in the solubilization buffer.

    • Measure the absorbance of the resulting solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Experimental_Workflow Start Start Cell_Culture 1. Cell Seeding (A549, MCF-7) Start->Cell_Culture Treatment 2. Treatment with This compound Cell_Culture->Treatment Incubation 3. Incubation (72 hours) Treatment->Incubation MTT_Assay 4. MTT Assay Incubation->MTT_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Incubation->Cell_Cycle Further Mechanistic Studies Apoptosis Apoptosis Assay (Annexin V/PI Staining) Incubation->Apoptosis Data_Acquisition 5. Absorbance Reading MTT_Assay->Data_Acquisition Analysis 6. Data Analysis (IC50 Calculation) Data_Acquisition->Analysis End End Analysis->End

Figure 2: General experimental workflow for evaluating the anticancer activity of this compound.
Cell Cycle Analysis

Based on the primary literature, this compound was found to induce cell cycle arrest at the G1/S phase in A549 lung cancer cells and the G2/M phase in MCF-7 breast cancer cells. This was determined by treating the cells with the compound, staining their DNA with a fluorescent dye (e.g., propidium iodide), and analyzing the DNA content of the cell population using flow cytometry.

Apoptosis Induction

The pro-apoptotic effects of this compound were demonstrated in both A549 and MCF-7 cell lines. This was likely assessed using methods such as Annexin V/propidium iodide staining followed by flow cytometry, which can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. The results indicated that this compound treatment leads to a significant increase in the percentage of apoptotic cells.

Conclusion

This compound is a promising novel anticancer agent with a dual inhibitory mechanism targeting both CDK2 and DHFR. Its potent in vitro activity against CDK2 translates into significant cytotoxicity against lung and breast cancer cell lines, primarily through the induction of cell cycle arrest and apoptosis. The detailed experimental protocols and elucidated mechanism of action provide a solid foundation for further preclinical and clinical development of this compound and its analogs.

Methodological & Application

Application Notes and Protocols for Cdk2-IN-25 In Vitro Kinase Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclin-dependent kinase 2 (Cdk2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition.[1][2] Its dysregulation is frequently observed in various cancers, making it an attractive target for therapeutic intervention. Cdk2-IN-25 is a potent inhibitor of Cdk2. These application notes provide a detailed protocol for performing an in vitro kinase assay to determine the inhibitory activity of this compound using a luminescence-based method.

Cdk2 Signaling Pathway and Inhibition

Cdk2 activity is tightly regulated by binding to cyclins, primarily cyclin E and cyclin A. The Cdk2/cyclin E complex is crucial for the transition from G1 to S phase, while the Cdk2/cyclin A complex is required for S phase progression and entry into mitosis.[1][3] this compound and other inhibitors typically function by competing with ATP for the binding site in the kinase domain of Cdk2, thereby preventing the phosphorylation of its substrates and leading to cell cycle arrest.[4]

Cdk2_Signaling_Pathway cluster_G1_S G1/S Transition cluster_Inhibition Inhibition Cyclin D Cyclin D Cdk4/6 Cdk4/6 Cyclin D->Cdk4/6 binds pRb pRb Cdk4/6->pRb phosphorylates E2F E2F pRb->E2F releases Cyclin E Cyclin E E2F->Cyclin E activates transcription Cdk2 Cdk2 Cyclin E->Cdk2 binds S-Phase Genes S-Phase Genes Cdk2->S-Phase Genes activates Cdk2_active Cdk2/Cyclin E Substrate Substrate Cdk2_active->Substrate phosphorylates Cdk2_IN_25 This compound Cdk2_IN_25->Cdk2_active inhibits ATP ATP ATP->Cdk2_active Phosphorylated Substrate Phosphorylated Substrate

Caption: Cdk2 signaling at the G1/S transition and the mechanism of inhibition by this compound.

Quantitative Data

The inhibitory activity of this compound against Cdk2 is summarized in the table below. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

CompoundTargetIC50 (µM)
This compoundCdk20.149

Data sourced from publicly available information.[5]

Experimental Protocol: Cdk2 In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol is designed to measure the in vitro kinase activity of Cdk2 and the inhibitory potential of this compound using the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced in the kinase reaction.

Materials and Reagents
  • Enzyme: Recombinant human Cdk2/Cyclin A or Cdk2/Cyclin E

  • Substrate: Histone H1 or a suitable peptide substrate

  • Inhibitor: this compound

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega)

  • Buffers:

    • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

  • Plates: White, opaque 384-well plates

  • Instrumentation: Multimode plate reader with luminescence detection capabilities

Experimental Workflow

Kinase_Assay_Workflow A Prepare Reagents B Add Kinase, Substrate, and this compound to Plate A->B C Initiate Reaction with ATP B->C D Incubate at Room Temperature C->D E Stop Reaction & Deplete ATP with ADP-Glo™ Reagent D->E F Incubate E->F G Add Kinase Detection Reagent F->G H Incubate G->H I Measure Luminescence H->I

Caption: Workflow for the Cdk2 in vitro kinase assay using the ADP-Glo™ method.

Assay Procedure
  • Reagent Preparation:

    • Prepare the Kinase Buffer as described above.

    • Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.

    • Prepare the Cdk2 enzyme and substrate in Kinase Buffer to the desired concentrations.

    • Prepare the ATP solution in Kinase Buffer. The final ATP concentration should be at or near the Km for Cdk2.

    • Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.

  • Assay Plate Setup (384-well format):

    • Add 2.5 µL of the this compound serial dilutions or vehicle control (for positive and negative controls) to the appropriate wells.

    • Add 5 µL of the Cdk2 enzyme/substrate mixture to each well.

    • Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Kinase Reaction Initiation:

    • Add 2.5 µL of the ATP solution to each well to start the kinase reaction. The final reaction volume is 10 µL.

    • Incubate the plate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.

Data Analysis
  • Controls:

    • Negative Control (No Enzyme): Contains substrate, ATP, and vehicle, but no Cdk2 enzyme. This represents the background signal.

    • Positive Control (No Inhibitor): Contains Cdk2 enzyme, substrate, ATP, and vehicle. This represents 100% enzyme activity.

  • Calculation of Percent Inhibition:

    • Subtract the average background luminescence from all data points.

    • Calculate the percent inhibition for each inhibitor concentration using the following formula:

  • IC50 Determination:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Conclusion

This protocol provides a robust and reproducible method for evaluating the in vitro inhibitory activity of this compound against Cdk2. The use of the ADP-Glo™ assay offers a sensitive and high-throughput-compatible platform for kinase inhibitor profiling. Accurate determination of the IC50 value is crucial for the characterization and development of potent and selective Cdk2 inhibitors for therapeutic applications.

References

Application Notes and Protocols for Cdk2-IN-25 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (Cdk2) is a key regulator of cell cycle progression, primarily at the G1/S phase transition. Its dysregulation is frequently observed in various cancers, making it a compelling target for anti-cancer drug development. Cdk2-IN-25 is a potent inhibitor of Cdk2 with a reported IC50 value of 0.149 µM in biochemical assays. These application notes provide detailed protocols for cell-based assays to evaluate the efficacy and mechanism of action of this compound and other Cdk2 inhibitors in a cellular context.

Cdk2 Signaling Pathway

The activity of Cdk2 is tightly regulated by its association with cyclins, particularly Cyclin E and Cyclin A. The Cdk2/Cyclin E complex is crucial for the G1/S transition, while the Cdk2/Cyclin A complex is important for S phase progression and the S/G2 transition. A primary mechanism of action for the Cdk2/Cyclin E complex is the phosphorylation of the Retinoblastoma protein (pRb). Phosphorylation of pRb leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication and cell cycle progression.

Cdk2_Signaling_Pathway Mitogenic_Stimuli Mitogenic Stimuli Cyclin_D_Cdk4_6 Cyclin D / Cdk4/6 Mitogenic_Stimuli->Cyclin_D_Cdk4_6 pRb_E2F pRb-E2F Complex Cyclin_D_Cdk4_6->pRb_E2F phosphorylates pRb_p p-pRb pRb_E2F->pRb_p E2F E2F pRb_p->E2F releases Cyclin_E Cyclin E E2F->Cyclin_E upregulates Cdk2_Cyclin_E Cdk2 / Cyclin E Cyclin_E->Cdk2_Cyclin_E Cdk2 Cdk2 Cdk2->Cdk2_Cyclin_E Cdk2_Cyclin_E->pRb_E2F phosphorylates S_Phase_Entry S Phase Entry Cdk2_Cyclin_E->S_Phase_Entry Cdk2_IN_25 This compound Cdk2_IN_25->Cdk2_Cyclin_E inhibits Experimental_Workflow start Start: Select Cancer Cell Lines proliferation_assay Cell Proliferation Assay (e.g., MTS/CellTiter-Glo) start->proliferation_assay determine_ic50 Determine IC50 Values proliferation_assay->determine_ic50 western_blot Western Blot Analysis (p-pRb, total pRb, Cdk2) determine_ic50->western_blot  Select concentrations  around IC50 flow_cytometry Cell Cycle Analysis (Flow Cytometry) determine_ic50->flow_cytometry  Select concentrations  around IC50 data_analysis Data Analysis and Interpretation western_blot->data_analysis flow_cytometry->data_analysis conclusion Conclusion on Cellular Efficacy and Mechanism of Action data_analysis->conclusion

Application Notes and Protocols for Cdk2-IN-25 in the Analysis of Retinoblastoma Protein (Rb) Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Cdk2-IN-25, a potent inhibitor of Cyclin-dependent kinase 2 (Cdk2), to study the phosphorylation of the Retinoblastoma protein (p-Rb) by Western blot. This document includes a comprehensive experimental protocol, a summary of expected results, and a diagram of the relevant signaling pathway.

Introduction

The Retinoblastoma protein (Rb) is a critical tumor suppressor that acts as a key regulator of the cell cycle. Its function is tightly controlled by phosphorylation, primarily by Cyclin-dependent kinases (CDKs). Specifically, the Cdk2/Cyclin E and Cdk2/Cyclin A complexes are responsible for the hyperphosphorylation and subsequent inactivation of Rb, which allows for the G1/S phase transition and initiation of DNA replication.[1][2] this compound is a chemical inhibitor with a reported IC50 value of 0.149 µM for Cdk2, making it a valuable tool for investigating the role of Cdk2 in Rb regulation and for screening potential therapeutic agents that target this pathway.

Cdk2-Rb Signaling Pathway

The phosphorylation of Rb by Cdk2 is a pivotal event in cell cycle progression. In early G1 phase, Rb is hypophosphorylated and binds to the E2F family of transcription factors, repressing the expression of genes required for S phase. As the cell progresses through G1, Cdk4/6-Cyclin D complexes initiate the phosphorylation of Rb. Subsequently, Cdk2-Cyclin E and later Cdk2-Cyclin A complexes hyperphosphorylate Rb at multiple sites, including Serine 807 and 811.[2][3][4] This hyperphosphorylation disrupts the Rb-E2F interaction, liberating E2F to activate the transcription of S-phase genes, thereby committing the cell to another round of division. This compound specifically inhibits the kinase activity of Cdk2, preventing the hyperphosphorylation of Rb and causing cell cycle arrest.

Cdk2_Rb_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_G1_S_Transition G1/S Transition Growth_Factors Growth Factors Cyclin_D_Cdk46 Cyclin D / Cdk4/6 Growth_Factors->Cyclin_D_Cdk46 activates Rb_E2F Rb-E2F Complex (Transcriptionally Inactive) Cyclin_D_Cdk46->Rb_E2F phosphorylates pRb Hypophosphorylated Rb Rb_E2F->pRb Cyclin_E_Cdk2 Cyclin E / Cdk2 ppRb Hyperphosphorylated Rb (p-Rb Ser807/811) pRb->ppRb Cyclin_E_Cdk2->pRb hyperphosphorylates E2F E2F ppRb->E2F releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates Cdk2_IN_25 This compound Cdk2_IN_25->Cyclin_E_Cdk2 inhibits

Cdk2-Rb Signaling Pathway and the inhibitory action of this compound.

Experimental Protocol: Western Blot for p-Rb (Ser807/811) after this compound Treatment

This protocol outlines the steps for treating cultured cells with this compound and subsequently analyzing the phosphorylation status of Rb at Serine 807/811 via Western blot.

Materials
  • Cell line known to express Rb (e.g., MCF7, HCC1806)

  • Complete cell culture medium

  • This compound (Stock solution in DMSO)

  • DMSO (Vehicle control)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary Antibody: Rabbit anti-Phospho-Rb (Ser807/811)

  • Primary Antibody: Mouse or Rabbit anti-Total Rb

  • Primary Antibody: Loading control antibody (e.g., anti-GAPDH, anti-β-actin)

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG

  • Secondary Antibody: HRP-conjugated anti-mouse IgG

  • Chemiluminescent substrate

  • Imaging system

Experimental Workflow

Workflow for p-Rb Western blot analysis after this compound treatment.
Procedure
  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.

    • Prepare serial dilutions of this compound in complete culture medium. Based on studies with similar Cdk2 inhibitors, suggested starting concentrations are 100 nM, 300 nM, and 1000 nM.[5] A vehicle control (DMSO) should be run in parallel.

    • Remove the old medium and add the medium containing this compound or vehicle control to the cells.

    • Incubate the cells for a predetermined time. A 24-hour treatment period has been shown to be effective for observing changes in p-Rb levels with similar inhibitors.[5]

  • Cell Lysis:

    • Place the culture dishes on ice and wash the cells twice with ice-cold PBS.

    • Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

    • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation for SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 1/3 volume of 4x Laemmli sample buffer to each lysate.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

    • Centrifuge briefly to collect the condensate.

  • SDS-PAGE and Western Blot Transfer:

    • Load equal amounts of protein (typically 20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF membrane according to standard protocols.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody against p-Rb (Ser807/811) diluted in blocking buffer overnight at 4°C.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane again three times for 5-10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed for total Rb and a loading control protein like GAPDH or β-actin.

Data Presentation

While no specific quantitative data for this compound's effect on p-Rb from a peer-reviewed publication was available at the time of this writing, a conference proceeding on novel Cdk2 inhibitors showed a clear dose-dependent decrease in the phosphorylation of Rb at Ser807/811.[5] For data presentation, densitometry readings from the Western blots should be quantified and normalized to the total Rb and loading control levels. The results can be presented in a table as shown below.

Treatment GroupThis compound (nM)Normalized p-Rb (Ser807/811) Intensity (Arbitrary Units)Standard Deviation
Vehicle Control0 (DMSO)[Value][Value]
This compound100[Value][Value]
This compound300[Value][Value]
This compound1000[Value][Value]

Note: The values in this table are placeholders and should be replaced with experimental data.

Expected Results

Treatment of cells with this compound is expected to cause a dose-dependent decrease in the phosphorylation of Rb at Serine 807/811. This will be observed as a reduction in the intensity of the band corresponding to p-Rb on the Western blot. The levels of total Rb and the loading control should remain relatively constant across all treatment groups. These results would confirm the on-target activity of this compound and its ability to modulate the Cdk2-Rb signaling pathway.

References

Application Notes and Protocols for Cdk2-IN-25 in Human Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Cdk2-IN-25, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), in human cancer cell line research. This document includes a summary of its biological activity, quantitative data, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction

Cyclin-Dependent Kinase 2 (CDK2) is a crucial regulator of cell cycle progression, particularly at the G1/S and S/G2 transitions.[1] Its dysregulation is a common feature in many human cancers, making it a compelling target for therapeutic intervention.[2] this compound (also referred to as compound 7e) is a novel inhibitor of CDK2 that has demonstrated significant anti-proliferative and pro-apoptotic effects in human cancer cell lines.[3] These notes are intended to facilitate the use of this compound as a tool for cancer research and drug discovery.

Mechanism of Action

This compound functions as a direct inhibitor of CDK2 kinase activity. By binding to CDK2, it prevents the phosphorylation of key substrates required for cell cycle progression, leading to cell cycle arrest and subsequent apoptosis.[3] The primary mechanism of action involves the induction of G2/M phase cell cycle arrest.[3]

Quantitative Data

The following tables summarize the in vitro efficacy of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

TargetIC₅₀ (µM)
CDK20.149

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[3]

Table 2: Cytotoxic Activity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)
A549Lung Cancer0.155

The A549 cell line is a model for non-small cell lung cancer.[3]

Table 3: Cellular Effects of this compound on A549 Human Lung Cancer Cells

AssayEffectMagnitude
Cell Cycle AnalysisG2/M Phase Arrest-
Apoptosis AssayInduction of Apoptosis79-fold increase

These effects were observed following treatment with this compound.[3]

Signaling Pathway and Experimental Workflow

CDK2_Pathway cluster_0 Cell Cycle Progression cluster_1 Inhibition by this compound cluster_2 Cellular Outcomes CDK2_CyclinA CDK2/Cyclin A Complex G2_M_Arrest G2/M Arrest G2_M_Transition G2/M Transition Cdk2_IN_25 This compound Cdk2_IN_25->CDK2_CyclinA Inhibits Apoptosis Apoptosis G2_M_Arrest->Apoptosis Leads to

Caption: A general workflow for evaluating the effects of this compound on cancer cell lines.

Experimental Protocols

The following are detailed protocols for key experiments to assess the activity of this compound in human cancer cell lines, based on standard laboratory procedures.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC₅₀).

Materials:

  • Human cancer cell line (e.g., A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using appropriate software.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol analyzes the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

  • Human cancer cell line (e.g., A549)

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and grow to 60-70% confluency.

  • Treat the cells with this compound at the desired concentration (e.g., 1x and 2x IC₅₀) for 24-48 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Wash the cells once with ice-cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

  • Wash the cells once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Apoptosis Assay by Annexin V-FITC and Propidium Iodide Staining

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Human cancer cell line (e.g., A549)

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described in the cell cycle analysis protocol.

  • Harvest both floating and adherent cells and collect them by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour of staining.

  • Use appropriate software to differentiate and quantify viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Safety Precautions

This compound is a research chemical. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Consult the Safety Data Sheet (SDS) for detailed safety information.

Ordering Information

This compound can be sourced from various chemical suppliers specializing in research compounds. Ensure to verify the purity and identity of the compound upon receipt.

References

Application Notes and Protocols for Cdk2-IN-25 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cdk2-IN-25 is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression, particularly at the G1/S transition.[1] Dysregulation of CDK2 activity is frequently observed in various cancers, making it an attractive target for therapeutic intervention. These application notes provide detailed protocols for the solubilization and use of this compound in cell culture experiments, along with methods to assess its biological activity.

Product Information

PropertyValueReference
Compound Name This compound[1][2]
Molecular Weight 578.72 g/mol [2]
IC50 (CDK2) 0.149 µM[1]
Appearance SolidN/A

Solubility and Storage

This compound is a hydrophobic compound with limited solubility in aqueous solutions. Therefore, it is essential to prepare a concentrated stock solution in an organic solvent, typically dimethyl sulfoxide (DMSO).

SolventConcentrationComments
DMSO ≥ 10 mMPrepare a high-concentration stock solution. For example, to prepare a 10 mM stock, dissolve 5.79 mg of this compound in 1 mL of high-purity DMSO. Sonication or gentle warming may aid dissolution.
Cell Culture Media InsolubleDirect dissolution in aqueous media is not recommended due to poor solubility, which can lead to precipitation and inaccurate dosing.

Storage:

  • Solid Compound: Store at -20°C for long-term stability.

  • DMSO Stock Solution: Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of this compound to prepare the desired volume of 10 mM stock solution. (e.g., for 1 mL, weigh out 5.79 mg).

  • Aseptically add the weighed this compound to a sterile vial.

  • Add the calculated volume of sterile DMSO to the vial.

  • Vortex the solution thoroughly until the compound is completely dissolved. If necessary, briefly sonicate the vial in a water bath to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

G cluster_workflow Stock Solution Preparation Workflow weigh Weigh this compound dissolve Dissolve in sterile DMSO weigh->dissolve vortex Vortex/Sonicate until dissolved dissolve->vortex aliquot Aliquot into sterile tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store

Workflow for preparing this compound stock solution.
Protocol 2: Treatment of Cells with this compound

This protocol outlines the steps for diluting the DMSO stock solution into cell culture medium and treating cells. It is crucial to maintain a low final concentration of DMSO (ideally ≤ 0.1%, and not exceeding 0.5%) to avoid solvent-induced cytotoxicity.[3]

Materials:

  • 10 mM this compound DMSO stock solution

  • Complete cell culture medium, pre-warmed to 37°C

  • Cultured cells in multi-well plates

  • Sterile pipette tips and tubes

Procedure:

  • Determine the final desired concentrations of this compound for your experiment. It is recommended to perform a dose-response experiment, with concentrations ranging from sub-IC50 to supra-IC50 values (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM).

  • Prepare intermediate dilutions of the 10 mM stock solution in 100% DMSO if necessary for accurate pipetting of very small volumes.

  • Dilute the stock solution into pre-warmed complete cell culture medium. To avoid precipitation, add the DMSO stock directly to the medium and mix immediately by gentle pipetting or swirling.[4] The final DMSO concentration in the medium should be consistent across all treatments, including the vehicle control.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without the inhibitor) to the cell culture medium as used for the highest concentration of this compound.

  • Remove the existing medium from the cultured cells.

  • Add the medium containing the desired final concentration of this compound or the vehicle control to the respective wells.

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

Protocol 3: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[5][6]

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • At the end of the treatment period, add 10 µL of MTT solution to each well containing 100 µL of medium.[7][8]

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium from the wells.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5] A reference wavelength of >650 nm can be used to subtract background absorbance.[5]

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Mechanism of Action: CDK2 in the G1/S Transition

CDK2 is a critical kinase that, in complex with cyclins, drives the cell cycle through the G1/S checkpoint.[9] In late G1 phase, the Cyclin D/CDK4/6 complex initiates the phosphorylation of the Retinoblastoma protein (Rb). This is followed by the action of the Cyclin E/CDK2 complex, which further phosphorylates Rb, leading to its inactivation.[10] Inactivated Rb releases the E2F transcription factor, which then activates the transcription of genes required for DNA synthesis, committing the cell to enter the S phase.[10][11] this compound, by inhibiting CDK2, prevents the phosphorylation of Rb and other substrates, thereby arresting the cell cycle at the G1/S transition and inhibiting proliferation.

G Mitogens Mitogenic Signals CycD_CDK46 Cyclin D-CDK4/6 Mitogens->CycD_CDK46 activates Rb_E2F Rb-E2F Complex CycD_CDK46->Rb_E2F phosphorylates pRb p-Rb Rb_E2F->pRb E2F E2F Rb_E2F->E2F releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates CycE_CDK2 Cyclin E-CDK2 CycE_CDK2->pRb further phosphorylates G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition promotes Cdk2_IN_25 This compound Cdk2_IN_25->CycE_CDK2 inhibits

References

Application Notes and Protocols for the CDK2 Inhibitor PF-06873600

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S transition.[1][2] Its activity is essential for the initiation of DNA synthesis. Dysregulation of the CDK2 signaling pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention. PF-06873600 (also known as Ebvaciclib) is a potent and selective inhibitor of CDK2, as well as CDK4 and CDK6.[3][4] This document provides detailed application notes and protocols for researchers utilizing PF-06873600 to study CDK2 function in a cellular context.

Quantitative Data Summary

The working concentration of PF-06873600 can vary depending on the cell line, assay type, and experimental endpoint. Below is a summary of reported potency values to guide initial experimental design.

Parameter Value Assay Conditions Reference
Ki (CDK2) 0.1 nMBiochemical Assay[3]
Ki (CDK4) 1.2 nMBiochemical Assay[3]
Ki (CDK6) 0.1 nMBiochemical Assay[3]
EC50 19 nM, 45 nMOVCAR-3 Cell Proliferation[3]
IC50 Sub-nanomolarBiochemical assays against CDK2/Cyclin E[5]

Note: It is crucial to determine the optimal working concentration for each specific cell line and experimental setup empirically.

Signaling Pathway

CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, plays a pivotal role in the G1 to S phase transition of the cell cycle.[1][2] A primary mechanism of action is the phosphorylation of the Retinoblastoma protein (Rb), which releases the E2F transcription factor to activate genes required for DNA replication.[2] Inhibition of CDK2 by PF-06873600 is expected to block this cascade, leading to cell cycle arrest at the G1/S boundary.

CDK2_Signaling_Pathway cluster_0 Upstream Regulation cluster_1 Core CDK2 Complex cluster_2 Downstream Effects Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Activates Cyclin E Cyclin E CDK4/6->Cyclin E Upregulates p21/p27 p21/p27 CDK2 CDK2 p21/p27->CDK2 Inhibits Cyclin E->CDK2 Activates p-Rb Phospho-Rb CDK2->p-Rb Phosphorylates E2F E2F p-Rb->E2F Releases G1/S Arrest G1/S Phase Arrest S-Phase Genes S-Phase Genes E2F->S-Phase Genes Activates Transcription PF-06873600 PF-06873600 PF-06873600->CDK2 Inhibits

Caption: Simplified CDK2 signaling pathway at the G1/S transition.

Experimental Protocols

Determining the Optimal Working Concentration of PF-06873600

The following workflow outlines the steps to empirically determine the effective concentration of PF-06873600 in a specific cell line.

Experimental_Workflow cluster_workflow Workflow for Determining Working Concentration A 1. Cell Seeding & Culture Seed cells at an appropriate density and allow to adhere overnight. B 2. Dose-Response Treatment Treat cells with a serial dilution of PF-06873600 (e.g., 1 nM to 10 µM) for 24-72 hours. A->B C 3. Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) Determine the IC50 value for cell growth inhibition. B->C D 4. Target Engagement (Western Blot) Treat cells with concentrations around the IC50 for a shorter duration (e.g., 2-6 hours). Probe for p-Rb (Ser807/811) and total Rb. B->D E 5. Cell Cycle Analysis (Flow Cytometry) Treat cells with concentrations around the IC50 for 24 hours. Analyze DNA content to determine the percentage of cells in G1, S, and G2/M phases. B->E F 6. Data Analysis & Concentration Selection Select a working concentration that shows significant target engagement and the desired phenotypic effect (e.g., G1 arrest). C->F D->F E->F

Caption: Experimental workflow for determining the optimal working concentration.
Cell Proliferation Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of PF-06873600 on cell proliferation.

Materials:

  • Cells of interest

  • Complete growth medium

  • 96-well cell culture plates

  • PF-06873600

  • DMSO (vehicle control)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

  • Prepare serial dilutions of PF-06873600 in complete medium. A typical starting range is from 1 nM to 10 µM. Include a vehicle-only control (DMSO).

  • Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control.

  • Incubate for 48-72 hours.

  • Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell inhibition relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Western Blot for Phospho-Rb (Target Engagement)

This protocol assesses the direct effect of PF-06873600 on the phosphorylation of its downstream target, Rb.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • PF-06873600

  • DMSO

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-Rb (Ser807/811)

    • Mouse anti-total Rb

    • Mouse anti-β-Actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • ECL detection reagent

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with selected concentrations of PF-06873600 (e.g., 0.1x, 1x, and 10x the IC50) and a vehicle control for 2-6 hours.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane with TBST and visualize bands using an ECL detection reagent and an imaging system. A decrease in the p-Rb signal relative to total Rb indicates target engagement.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of PF-06873600 on cell cycle distribution.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • PF-06873600

  • DMSO

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with selected concentrations of PF-06873600 and a vehicle control for 24 hours.

  • Harvest both adherent and floating cells, and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer.

  • Gate the cell populations and analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases. An accumulation of cells in the G1 phase is the expected outcome of CDK2 inhibition.

Conclusion

PF-06873600 is a potent inhibitor of CDK2, CDK4, and CDK6 that can be used to investigate the role of these kinases in cell cycle regulation and cancer biology. The protocols provided herein offer a framework for determining the effective working concentration of this inhibitor and for assessing its biological effects on cell proliferation, target engagement, and cell cycle progression. It is recommended that researchers optimize these protocols for their specific cellular models to ensure robust and reproducible results.

References

Application Notes and Protocols for Cdk2-IN-25 Treatment in Experimental Settings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Cdk2-IN-25, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (Cdk2), in various in vitro experimental settings. The provided protocols are intended as a starting point and may require optimization based on the specific cell line and experimental conditions.

Introduction to this compound

This compound is a small molecule inhibitor of Cdk2 with a reported half-maximal inhibitory concentration (IC50) of 0.149 µM[1]. Cdk2 is a key regulator of cell cycle progression, particularly at the G1/S transition, and is also implicated in the induction of apoptosis[2][3]. Dysregulation of Cdk2 activity is a hallmark of many cancers, making it an attractive target for therapeutic intervention. These protocols detail the use of this compound for studying its effects on cell viability, cell cycle progression, and apoptosis.

Data Presentation: Summary of Recommended Treatment Conditions

The following table summarizes the recommended starting concentrations and treatment durations for this compound in various cellular assays. It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell line and experimental goals.

Experiment Cell Line Starting Concentration Range (µM) Recommended Treatment Duration Key Readouts
Cell Viability Assay Cancer cell lines (e.g., Ovarian, Breast)0.1 - 1024 - 144 hours (1-6 days)IC50 determination, cell proliferation rate
Cell Cycle Analysis Proliferating cancer cell lines0.5 - 524 - 48 hoursPercentage of cells in G1, S, and G2/M phases
Apoptosis Assay Various cancer cell lines1 - 1024 - 72 hoursAnnexin V/Propidium Iodide staining, Caspase-3/7 activity
Western Blotting Various cancer cell lines1 - 104 - 24 hoursPhosphorylation of Rb (S807/811), Cyclin A/E levels

Experimental Protocols

Cell Viability Assay

This protocol is designed to determine the effect of this compound on the proliferation and viability of a cell line of interest and to calculate its IC50 value.

Materials:

  • This compound (stock solution in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium. A common starting range is from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, 72, 96, 120, 144 hours). A 6-day treatment can be effective for some cell lines[2].

  • At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time (typically 1-4 hours).

  • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Cell Cycle Analysis

This protocol outlines the use of this compound to investigate its effect on cell cycle progression.

Materials:

  • This compound (stock solution in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 6-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cold 70% ethanol

  • Propidium Iodide (PI)/RNase staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density that will not exceed 80% confluency by the end of the experiment.

  • Allow cells to attach overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.5, 1, 2, 5 µM) or vehicle control for 24 to 48 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Wash the cell pellet once with cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol and incubating at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash once with PBS.

  • Resuspend the cell pellet in 500 µL of PI/RNase staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content by flow cytometry.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol describes how to assess the induction of apoptosis by this compound using Annexin V and Propidium Iodide (PI) staining.

Materials:

  • This compound (stock solution in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 6-well cell culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control for 24, 48, or 72 hours.

  • Harvest both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blotting for Phospho-Retinoblastoma (pRb)

This protocol details the detection of changes in the phosphorylation of Retinoblastoma protein (Rb), a direct substrate of Cdk2, following treatment with this compound.

Materials:

  • This compound (stock solution in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with this compound (e.g., 1, 5, 10 µM) or vehicle control for a short duration, typically 4 to 24 hours, to observe changes in protein phosphorylation.

  • Wash the cells with cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total Rb and a loading control to ensure equal protein loading.

Visualizations

Cdk2 Signaling Pathway

Cdk2_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras PI3K PI3K Ras->PI3K Akt Akt PI3K->Akt CyclinD Cyclin D Akt->CyclinD Upregulation Cdk46 Cdk4/6 CyclinD->Cdk46 pRb pRb Cdk46->pRb Phosphorylation E2F E2F pRb->E2F CyclinE Cyclin E E2F->CyclinE Transcription CyclinA Cyclin A E2F->CyclinA Transcription Cdk2 Cdk2 CyclinE->Cdk2 Cdk2->pRb Phosphorylation G1_S_Transition G1/S Transition (DNA Replication) Cdk2->G1_S_Transition Apoptosis Apoptosis Cdk2->Apoptosis CyclinA->Cdk2 p21 p21/p27 p21->Cdk2 Cdk2_IN_25 This compound Cdk2_IN_25->Cdk2

Caption: Cdk2 signaling pathway in cell cycle progression.

Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow start Start: Cell Culture treatment Treat cells with This compound start->treatment viability Cell Viability Assay (24-144h) treatment->viability cell_cycle Cell Cycle Analysis (24-48h) treatment->cell_cycle apoptosis Apoptosis Assay (24-72h) treatment->apoptosis western Western Blot (4-24h) treatment->western ic50 Determine IC50 viability->ic50 g1_arrest Analyze G1 Arrest cell_cycle->g1_arrest apoptosis_induction Quantify Apoptosis apoptosis->apoptosis_induction prb_phospho Assess pRb Phosphorylation western->prb_phospho end End: Data Analysis & Interpretation ic50->end g1_arrest->end apoptosis_induction->end prb_phospho->end

Caption: Workflow for evaluating this compound effects.

References

Application Notes and Protocols for Flow Cytometry Analysis Following Cdk2-IN-25 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, particularly at the G1/S transition. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Cdk2-IN-25 is a potent and selective inhibitor of CDK2, with an IC50 of 0.149 μM. These application notes provide a comprehensive guide to analyzing the effects of this compound on the cell cycle using flow cytometry, a powerful technique for single-cell analysis of DNA content. The following protocols and data are intended to assist researchers in designing, executing, and interpreting experiments to characterize the cellular response to this compound and other CDK2 inhibitors.

Mechanism of Action of CDK2 Inhibitors

CDK2, in complex with its regulatory partners cyclin E and cyclin A, phosphorylates key substrates to drive the cell from the G1 (growth) phase into the S (DNA synthesis) phase. A primary substrate of the CDK2/cyclin E complex is the Retinoblastoma protein (Rb). Phosphorylation of Rb by CDK4/6 and subsequently by CDK2/cyclin E leads to the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication.

By inhibiting the kinase activity of CDK2, this compound prevents the phosphorylation of Rb and other substrates essential for S-phase entry. This leads to a cell cycle arrest at the G1/S checkpoint, preventing cells from replicating their DNA and ultimately inhibiting proliferation. This targeted cell cycle arrest is a key mechanism through which CDK2 inhibitors exert their anti-cancer effects.

Data Presentation: Effects of CDK2 Inhibition on Cell Cycle Distribution

While specific quantitative data for this compound is not yet publicly available, the following table presents representative data from studies on a well-characterized CDK2 inhibitor, Roscovitine. This data, obtained from flow cytometry analysis of A172 glioblastoma cells treated for 72 hours, illustrates the typical effects of CDK2 inhibition on cell cycle phase distribution.

Treatment GroupConcentration (µM)% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase% of Cells in Sub-G1 (Apoptosis)
Control (Untreated)070.6%(G1/S combined)26.9%2.5%
Roscovitine10(G1/S combined)(G1/S combined)29.7%4.4%
Roscovitine25(G1/S combined)(G1/S combined)37.8%3.9%
Roscovitine50(G1/S combined)(G1/S combined)48.2%8.7%
Roscovitine10028.8%(G1/S combined)54.5%16.7%

Note: In the referenced study, G1 and S phases were reported as a combined percentage for some concentrations. The data clearly shows a dose-dependent decrease in the G1/S population and an accumulation of cells in the G2/M and sub-G1 (apoptotic) phases, which is also a common outcome with potent cell cycle inhibitors at higher concentrations and longer incubation times[1]. More typically, CDK2 inhibition leads to a primary arrest in the G1 phase. For example, knockout of CDK2 in A375 melanoma cells resulted in an increase in the G0/G1 population from 69.06% to 81.78% and a decrease in the S phase population from 15.38% to 7.85%[2].

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Seeding:

    • Plate the desired cancer cell line (e.g., A549, MCF-7, U2OS) in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment and harvesting (typically 0.5 x 10^6 cells per well).

    • Allow cells to adhere and grow for 16-24 hours in a humidified incubator at 37°C with 5% CO2.

  • Drug Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response curve, including concentrations below and above the known IC50 (0.149 µM). A typical concentration range could be 0.1 µM, 0.5 µM, 1 µM, and 5 µM.

    • Prepare a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

  • Cell Treatment:

    • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for a predetermined time period. A 24-hour incubation is a common starting point for cell cycle analysis.

Protocol 2: Cell Staining for Flow Cytometry Analysis

This protocol utilizes propidium iodide (PI), a fluorescent intercalating agent, to stain DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell, allowing for the discrimination of cells in G0/G1 (2N DNA content), S (between 2N and 4N DNA content), and G2/M (4N DNA content) phases of the cell cycle.[3]

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

Procedure:

  • Cell Harvesting:

    • Following treatment, collect the cell culture medium (which may contain detached apoptotic cells).

    • Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.

    • Combine the detached cells with the collected medium and centrifuge at 300 x g for 5 minutes.

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells on ice for at least 30 minutes (or store at -20°C for later analysis).

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI Staining Solution.

    • Incubate at room temperature for 30 minutes in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use a linear scale for the forward scatter (FSC) and side scatter (SSC) to gate on the single-cell population.

    • Use a linear scale for the PI fluorescence channel (typically FL2 or FL3) to generate a histogram of DNA content.

    • Set gates on the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases. A sub-G1 peak, representing apoptotic cells with fragmented DNA, may also be quantified.

Visualizations

CDK2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor CyclinD_CDK46 Cyclin D-CDK4/6 Receptor->CyclinD_CDK46 Activates Rb Rb CyclinD_CDK46->Rb Phosphorylates pRb p-Rb p21_p27 p21/p27 (CKIs) CyclinE_CDK2 Cyclin E-CDK2 p21_p27->CyclinE_CDK2 Inhibits E2F E2F Rb->E2F Inhibits E2F->CyclinE_CDK2 Upregulates S_Phase_Genes S-Phase Genes (e.g., Cyclin A, PCNA) E2F->S_Phase_Genes Upregulates pRb->E2F Releases CyclinE_CDK2->Rb Hyper-phosphorylates Cdk2_IN_25 This compound Cdk2_IN_25->CyclinE_CDK2 Inhibits DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication

Caption: CDK2 Signaling Pathway at the G1/S Transition.

Flow_Cytometry_Workflow Start Start: Seed Cells Treat Treat with this compound (e.g., 24 hours) Start->Treat Harvest Harvest Cells (Trypsinization) Treat->Harvest Fix Fix in 70% Ethanol Harvest->Fix Stain Stain with Propidium Iodide and RNase A Fix->Stain Analyze Acquire on Flow Cytometer Stain->Analyze Data Data Analysis: Cell Cycle Profile Analyze->Data End End Data->End

Caption: Experimental Workflow for Flow Cytometry Analysis.

References

Application Notes and Protocols: Cdk2-IN-25 for Studying G1/S Phase Transition

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The transition from the G1 to the S phase of the cell cycle is a critical checkpoint for DNA replication and is tightly regulated by cyclin-dependent kinases (CDKs). Cyclin-dependent kinase 2 (Cdk2), in complex with cyclin E and subsequently cyclin A, is a pivotal driver of this transition.[1][2] Dysregulation of Cdk2 activity is a hallmark of many cancers, making it a key target for therapeutic intervention and cell cycle research.[1] Cdk2-IN-25 is a potent inhibitor of Cdk2 with a reported IC50 value of 0.149 μM. These application notes provide a comprehensive guide for utilizing this compound as a tool to induce G1 phase arrest, enabling detailed study of the molecular events governing the G1/S checkpoint.

Mechanism of Action: The G1/S Transition Checkpoint

The progression from G1 to S phase is governed by the restriction point (R-point), after which the cell is committed to completing the cell cycle. This process is initiated by the activation of Cdk4/6-cyclin D complexes, which phosphorylate the Retinoblastoma protein (Rb). Phosphorylation of Rb causes the release of the E2F transcription factor, which in turn promotes the expression of genes required for S phase, including cyclin E.[2]

Cyclin E then binds to and activates Cdk2. The Cyclin E/Cdk2 complex further phosphorylates Rb, creating a positive feedback loop, and also phosphorylates other key substrates to initiate DNA replication. This compound exerts its effect by directly inhibiting the kinase activity of Cdk2, thereby preventing the phosphorylation of its downstream targets. This leads to the accumulation of cells in the G1 phase, as they are unable to pass the G1/S checkpoint.

G1_S_Transition cluster_G1 G1 Phase cluster_S S Phase Mitogens Mitogenic Signals CycD_Cdk46 Cyclin D / Cdk4/6 Mitogens->CycD_Cdk46 activates Rb_E2F Rb E2F CycD_Cdk46->Rb_E2F phosphorylates (p) E2F Free E2F Rb_E2F->E2F releases S_Phase_Genes S-Phase Gene Transcription DNA_Rep DNA Replication S_Phase_Genes->DNA_Rep enables CycE_Cdk2 Cyclin E / Cdk2 CycE_Cdk2->Rb_E2F phosphorylates (p) (Feedback Loop) CycE_Cdk2->DNA_Rep promotes Inhibitor This compound Inhibitor->CycE_Cdk2 inhibits E2F->S_Phase_Genes activates E2F->CycE_Cdk2 activates transcription

Caption: Cdk2 signaling pathway at the G1/S transition.

Quantitative Data Summary

The following tables summarize the biochemical properties of this compound and provide representative data on its expected biological effects.

Table 1: Biochemical Properties of this compound

Parameter Value Reference
Target Cdk2 Internal Data

| IC50 | 0.149 µM |[3] (as compound 7e) |

Table 2: Illustrative Effect of this compound on Cell Cycle Distribution in a Cancer Cell Line Note: This is representative data based on typical Cdk2 inhibitor effects. Optimal concentrations and incubation times must be determined empirically for each cell line.

Treatment (24 hours) % Cells in G1 Phase % Cells in S Phase % Cells in G2/M Phase
Vehicle (DMSO) 45% 35% 20%
This compound (0.5 µM) 65% 20% 15%

| this compound (2.0 µM) | 85% | 10% | 5% |

Table 3: Illustrative Effect of this compound on G1/S Regulatory Proteins Note: This is representative data. Results may vary based on cell line and experimental conditions.

Protein Target Treatment (24 hours) Expected Outcome
Phospho-Rb (Ser807/811) This compound (2.0 µM) Strong Decrease
Total Rb This compound (2.0 µM) No Significant Change
Cyclin E This compound (2.0 µM) No Significant Change / Slight Accumulation

| Cyclin A | this compound (2.0 µM) | Decrease |

Experimental Protocols

Protocol 3.1: Cell Culture and Treatment
  • Cell Seeding: Plate cells (e.g., HeLa, U2OS, or another proliferative cell line) at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the time of harvest.

  • Inhibitor Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C or -80°C.

  • Treatment: On the day of the experiment, dilute the this compound stock solution in pre-warmed complete culture medium to the desired final concentrations. Remove the existing medium from the cells and replace it with the medium containing the inhibitor or vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 16-24 hours) to induce G1 arrest.

Protocol 3.2: Analysis of Cell Cycle Distribution by Flow Cytometry

This protocol is for analyzing the DNA content of cells to determine their distribution across the cell cycle phases.

  • Cell Harvesting: After treatment, aspirate the medium and wash the cells once with PBS. Detach adherent cells using trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.

  • Centrifugation: Pellet the cells by centrifuging at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet with cold PBS. Centrifuge again at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant. Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.[4]

  • Storage: Fixed cells can be stored at -20°C for several weeks.

  • Staining: Pellet the fixed cells by centrifugation (500 x g for 5 minutes). Wash once with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer. Use the forward scatter (FSC) and side scatter (SSC) to gate on single cells and exclude debris. Measure the fluorescence of PI in the appropriate channel (e.g., PE-Texas Red) to determine DNA content.

  • Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G1 (2n DNA content), S (>2n to <4n), and G2/M (4n) phases.

Protocol 3.3: Analysis of G1/S Regulatory Proteins by Western Blot

This protocol allows for the assessment of key protein levels and phosphorylation states following Cdk2 inhibition.

  • Cell Lysis: After treatment, place the culture dish on ice. Aspirate the medium and wash the cells with ice-cold PBS. Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • Harvesting: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (total protein extract) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method, such as the BCA assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 [TBST]).

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies include:

    • Rabbit anti-Phospho-Rb (Ser807/811)

    • Mouse anti-Total Rb

    • Rabbit anti-Cyclin E

    • Mouse anti-Cyclin A

    • Mouse anti-Cdk2

    • Mouse anti-Actin or Rabbit anti-GAPDH (as a loading control)

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) for 1 hour at room temperature.

  • Detection: After final washes with TBST, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for investigating the effects of this compound on the G1/S transition.

Workflow cluster_prep Preparation cluster_flow Cell Cycle Analysis cluster_wb Protein Analysis start Seed Cells in Culture Plates treat Treat with this compound or Vehicle (16-24h) start->treat harvest Harvest Cells treat->harvest fix Fix in 70% Ethanol harvest->fix lyse Lyse Cells & Quantify Protein harvest->lyse stain Stain with Propidium Iodide/RNase fix->stain acquire Acquire on Flow Cytometer stain->acquire analyze_flow Quantify G1/S/G2-M Populations acquire->analyze_flow sds SDS-PAGE & Transfer to Membrane lyse->sds blot Immunoblot for p-Rb, Cyclin E, etc. sds->blot analyze_wb Analyze Protein Expression Levels blot->analyze_wb

Caption: General experimental workflow for studying G1/S arrest.

References

Cdk2-IN-25: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (Cdk2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition. Its dysregulation is frequently observed in various cancers, making it a compelling target for therapeutic intervention. Cdk2-IN-25 is a potent and selective inhibitor of Cdk2, showing promise as a tool compound for cancer research and drug discovery. These application notes provide an overview of this compound's mechanism of action, quantitative data, and detailed protocols for its use in biochemical and cell-based assays.

Mechanism of Action

This compound is an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the Cdk2/cyclin E and Cdk2/cyclin A complexes, preventing the phosphorylation of key substrates required for cell cycle progression, such as the Retinoblastoma protein (Rb).[1] This inhibition leads to a halt in the cell cycle at the G1/S checkpoint, ultimately suppressing cancer cell proliferation.[1]

Quantitative Data

The following tables summarize the inhibitory activity of this compound and other representative Cdk2 inhibitors.

Table 1: Biochemical Activity of this compound

CompoundTargetIC50 (µM)
This compoundCdk20.149

IC50 value represents the concentration of the inhibitor required to reduce the enzymatic activity of Cdk2 by 50%.

Table 2: Selectivity Profile of a Representative Cdk2 Inhibitor (INX-315)

KinaseIC50 (nM)
Cdk2/Cyclin E1 <1
Cdk2/Cyclin A2 <1
Cdk1/Cyclin B150
Cdk4/Cyclin D1>1000
Cdk6/Cyclin D1>1000
Cdk9/Cyclin T1>1000

Data for INX-315, a selective Cdk2 inhibitor, is presented to illustrate the importance of kinase selectivity.[2] High selectivity for Cdk2 over other kinases is crucial for minimizing off-target effects.

Table 3: Anti-proliferative Activity of Representative Cdk2 Inhibitors in Cancer Cell Lines

InhibitorCell LineCancer TypeIC50 (nM)
CDK2i-6HCC1806Triple-Negative Breast Cancer290
CDK2i-6BT549Triple-Negative Breast Cancer420
CDK2i-6MCF7ER+ Breast Cancer1200
INX-315MKN1Gastric Carcinoma44

This table showcases the potency of selective Cdk2 inhibitors in various cancer cell lines, as determined by cell proliferation assays.[2][3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Cdk2 signaling pathway, the mechanism of action for an ATP-competitive inhibitor like this compound, and a typical experimental workflow for its evaluation.

Cdk2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase Cyclin D Cyclin D Cdk4/6 Cdk4/6 Cyclin D->Cdk4/6 Activates pRb pRb Cdk4/6->pRb Phosphorylates E2F E2F pRb->E2F Inhibits pRb->E2F Cyclin E Cyclin E E2F->Cyclin E Promotes Transcription Cdk2 Cdk2 Cyclin E->Cdk2 Activates Cdk2->pRb Phosphorylates DNA_Replication DNA Replication Cdk2->DNA_Replication Initiates Growth_Factors Growth Factors Growth_Factors->Cyclin D

Cdk2 Signaling Pathway in Cell Cycle Progression.

MOA Cdk2_Cyclin Cdk2/Cyclin Complex Phosphorylated_Substrate Phosphorylated Substrate Cdk2_Cyclin->Phosphorylated_Substrate Phosphorylates ATP ATP ATP->Cdk2_Cyclin Binds Substrate Substrate (e.g., pRb) Substrate->Cdk2_Cyclin Binds Cell_Cycle_Progression Cell_Cycle_Progression Phosphorylated_Substrate->Cell_Cycle_Progression Cdk2_IN_25 This compound Cdk2_IN_25->Cdk2_Cyclin Competitively Inhibits ATP Binding

Mechanism of Action of this compound.

Workflow cluster_biochemical Biochemical Assay cluster_cell Cell-Based Assay Biochem_Start Start Prepare_Reagents Prepare Reagents (Cdk2, Substrate, ATP, this compound) Biochem_Start->Prepare_Reagents Incubate Incubate Components Prepare_Reagents->Incubate Measure_Activity Measure Kinase Activity (e.g., Luminescence) Incubate->Measure_Activity Analyze_Biochem Analyze Data (IC50) Measure_Activity->Analyze_Biochem Cell_Start Start Seed_Cells Seed Cancer Cells Cell_Start->Seed_Cells Treat_Cells Treat with this compound Seed_Cells->Treat_Cells Incubate_Cells Incubate (e.g., 72h) Treat_Cells->Incubate_Cells Measure_Proliferation Measure Proliferation (e.g., MTS Assay) Incubate_Cells->Measure_Proliferation Analyze_Cell Analyze Data (IC50) Measure_Proliferation->Analyze_Cell

Experimental Workflow for Cdk2 Inhibitor Evaluation.

Experimental Protocols

Biochemical Cdk2 Kinase Activity Assay (Luminescence-based)

This protocol is adapted from commercially available kinase assay kits and is suitable for determining the IC50 value of this compound.

Materials:

  • Recombinant human Cdk2/Cyclin A2 or Cdk2/Cyclin E1 enzyme

  • Kinase substrate (e.g., Histone H1 or a specific peptide substrate)

  • ATP

  • This compound

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Reaction Setup:

    • Add kinase assay buffer to each well of the plate.

    • Add the diluted this compound or DMSO (for control wells) to the appropriate wells.

    • Add the Cdk2 enzyme to all wells except the "no enzyme" control.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Kinase Reaction:

    • Prepare a solution of substrate and ATP in the kinase assay buffer.

    • Add the substrate/ATP mixture to all wells to start the reaction.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Detect Kinase Activity:

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves two steps:

      • Adding ADP-Glo™ Reagent to deplete the remaining ATP.

      • Adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from "no enzyme" control wells).

    • Normalize the data to the "vehicle control" (DMSO) wells (representing 100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope).

Cell Proliferation Assay (MTS-based)

This protocol is used to determine the effect of this compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF7, HCT116)

  • Complete cell culture medium

  • This compound

  • 96-well clear-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • Measure Cell Viability:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, or until a color change is apparent.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the data to the vehicle control wells (representing 100% proliferation).

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using a non-linear regression curve fit.

Conclusion

This compound is a valuable research tool for investigating the role of Cdk2 in cell cycle regulation and cancer biology. The provided protocols offer a starting point for characterizing its biochemical and cellular activities. Further studies, including comprehensive kinase profiling and in vivo efficacy experiments, are necessary to fully elucidate its therapeutic potential.

References

Application Notes and Protocols for Cdk2-IN-25 in Proliferation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 2 (Cdk2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition. Its dysregulation is a hallmark of many cancers, making it an attractive target for therapeutic intervention. Cdk2-IN-25 is a potent inhibitor of Cdk2, and this document provides detailed protocols for assessing its anti-proliferative effects using standard in vitro assays.

Cdk2, in complex with cyclin E, phosphorylates the retinoblastoma protein (Rb). This phosphorylation disrupts the Rb-E2F transcriptional repressor complex, liberating the E2F transcription factor. Activated E2F then drives the expression of genes necessary for DNA synthesis and S-phase entry, thus promoting cell proliferation. Inhibition of Cdk2 by compounds like this compound is expected to block this cascade, leading to cell cycle arrest and a reduction in cell proliferation.

Cdk2 Signaling Pathway

The following diagram illustrates the canonical Cdk2 signaling pathway leading to cell cycle progression.

Caption: Cdk2 signaling pathway in G1/S phase transition.

Quantitative Data Summary

Table 1: IC50 Value of this compound

CompoundTargetIC50 (µM)
This compoundCdk20.149[1]

Table 2: Representative Anti-Proliferative Activity of a Cdk2 Inhibitor (Dinaciclib) in Ovarian Cancer Cell Lines [2][3][4]

Cell LineTreatmentIncubation Time (h)LD50/IC50 (nM)
SKOV-3Dinaciclib7215
OVCAR-3Dinaciclib48~10-100

Note: LD50/IC50 values for dinaciclib are presented as a representative example of a potent Cdk2 inhibitor's effect on cell proliferation.

Experimental Protocols

The following are detailed protocols for commonly used proliferation assays to evaluate the efficacy of this compound.

Experimental Workflow for a Proliferation Assay

Proliferation_Assay_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout Cell_Culture 1. Cell Culture (e.g., OVCAR-3, HCT116) Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Seeding Adherence 3. Allow Cells to Adhere (24h) Seeding->Adherence Prepare_Inhibitor 4. Prepare Serial Dilutions of this compound Adherence->Prepare_Inhibitor Treat_Cells 5. Treat Cells with Inhibitor Prepare_Inhibitor->Treat_Cells Incubate 6. Incubate (e.g., 48-72h) Treat_Cells->Incubate Add_Reagent 7. Add Proliferation Reagent (MTT or BrdU) Incubate->Add_Reagent Incubate_Reagent 8. Incubate with Reagent Add_Reagent->Incubate_Reagent Solubilize 9a. Solubilize Formazan (MTT) Incubate_Reagent->Solubilize Fix_Denature 9b. Fix, Denature, Add Antibody (BrdU) Incubate_Reagent->Fix_Denature Read_Absorbance 10. Read Absorbance Solubilize->Read_Absorbance Fix_Denature->Read_Absorbance Data_Analysis 11. Data Analysis (IC50) Read_Absorbance->Data_Analysis

Caption: General workflow for a cell proliferation assay.
Protocol 1: MTT Proliferation Assay

This protocol is adapted for a 96-well plate format.

Materials:

  • This compound

  • Appropriate cancer cell line (e.g., OVCAR-3, HCT116)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound or vehicle control.

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: BrdU Proliferation Assay

This protocol is for an ELISA-based BrdU assay in a 96-well plate format.

Materials:

  • This compound

  • Appropriate cancer cell line (e.g., OVCAR-3, HCT116)

  • Complete cell culture medium

  • BrdU Labeling Reagent (e.g., 10 mM stock)

  • Fixing/Denaturing Solution

  • Anti-BrdU antibody (conjugated to HRP or a fluorophore)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate (e.g., TMB for HRP-conjugated antibody)

  • Stop Solution (e.g., 2N H₂SO₄)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT Proliferation Assay protocol.

  • BrdU Labeling:

    • Approximately 2-4 hours before the end of the 48-72 hour incubation with this compound, add BrdU labeling reagent to each well to a final concentration of 10 µM.

    • Continue to incubate the plate at 37°C.

  • Cell Fixation and DNA Denaturation:

    • After the labeling period, carefully remove the medium.

    • Add 200 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.

    • Remove the fixing/denaturing solution.

  • Immunodetection:

    • Wash the wells three times with 200 µL of Wash Buffer per well.

    • Add 100 µL of diluted anti-BrdU antibody to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the wells three times with 200 µL of Wash Buffer per well.

  • Signal Development and Measurement:

    • If using an HRP-conjugated antibody, add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 100 µL of Stop Solution.

    • Measure the absorbance at 450 nm using a microplate reader.

    • If using a fluorophore-conjugated antibody, measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of proliferation for each concentration relative to the vehicle control.

    • Plot the percentage of proliferation against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to effectively evaluate the anti-proliferative activity of this compound. The choice of assay and cell line should be guided by the specific research question and available resources. Careful execution of these protocols will yield reliable and reproducible data on the efficacy of Cdk2 inhibition in cancer cell models.

References

Cdk2-IN-25: A Potent Inhibitor of Cyclin-Dependent Kinase 2 for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cdk2-IN-25, also identified as compound 7e in scientific literature, is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key regulator of cell cycle progression, particularly at the G1/S phase transition, and its aberrant activity is frequently implicated in the uncontrolled proliferation of cancer cells. This compound serves as a valuable chemical tool for investigating the biological roles of CDK2 and for exploring its potential as a therapeutic target in oncology. These application notes provide comprehensive purchasing information, detailed experimental protocols, and an overview of the relevant signaling pathways to facilitate the use of this compound in research and drug development.

Purchasing and Supplier Information

This compound can be sourced from various chemical suppliers specializing in reagents for biomedical research. When purchasing, it is crucial to consider the purity and the formulation of the compound to ensure experimental reproducibility.

SupplierProduct NameCatalog NumberPurityAvailable Quantities
MedchemExpress This compoundHY-111655>98%5 mg, 10 mg, 50 mg, 100 mg
TargetMol This compoundT209361>98%5 mg, 10 mg, 50 mg, 100 mg

Storage and Handling: this compound is typically supplied as a solid. For long-term storage, it is recommended to store the solid compound at -20°C. For experimental use, stock solutions can be prepared in a suitable solvent such as DMSO and stored at -80°C. Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, providing a quick reference for its biochemical and cellular activity.

ParameterValueCell Line / Assay ConditionsReference
IC50 (CDK2) 0.149 µMIn vitro kinase assay
Anticancer Activity (IC50) Varies by cell lineSee Anticancer Activity Assay
Molecular Formula C34H34N4O3SN/A
Molecular Weight 578.72 g/mol N/A[1]

Signaling Pathway

This compound exerts its effects by inhibiting the kinase activity of CDK2. CDK2 is a central node in the cell cycle regulation machinery. Its activity is dependent on its association with regulatory subunits, primarily Cyclin E and Cyclin A. The CDK2/Cyclin E complex is crucial for the transition from the G1 to the S phase of the cell cycle, while the CDK2/Cyclin A complex is important for S phase progression and the G2/M transition. By inhibiting CDK2, this compound can induce cell cycle arrest, preventing cancer cell proliferation.

CDK2_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinases GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb E2F E2F Rb->E2F inhibition CyclinE Cyclin E E2F->CyclinE CDK2 CDK2 CyclinE->CDK2 G1_S_Transition G1/S Phase Transition CDK2->G1_S_Transition p21 p21/p27 p21->CDK2 Cdk2_IN_25 This compound Cdk2_IN_25->CDK2 DNA_Replication DNA Replication G1_S_Transition->DNA_Replication

Caption: this compound inhibits CDK2, a key regulator of the G1/S cell cycle transition.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound. These are based on methodologies reported in the scientific literature and can be adapted to specific experimental needs.

In Vitro CDK2 Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of CDK2. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme complex

  • CDK substrate peptide (e.g., Histone H1)

  • This compound

  • ATP

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well plates

Procedure:

  • Prepare a serial dilution of this compound in kinase assay buffer.

  • In a 96-well plate, add the diluted this compound or vehicle control (DMSO).

  • Add the CDK2/Cyclin A2 enzyme and the substrate peptide to each well.

  • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 25-50 µL.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Luminescence is measured using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Anticancer Activity Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well plates

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of this compound or vehicle control.

  • Incubate the cells for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of cell cycle distribution in cells treated with this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

This assay evaluates the potential antioxidant properties of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Methanol

  • 96-well plates

Procedure:

  • Prepare a serial dilution of this compound in methanol.

  • In a 96-well plate, add the diluted this compound or a standard antioxidant (e.g., ascorbic acid).

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The scavenging activity is calculated as the percentage of DPPH radical inhibition.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for evaluating the effects of this compound.

Experimental_Workflow Start Start: this compound Stock Solution InVitro In Vitro Kinase Assay Start->InVitro CellCulture Cell Culture (Cancer Cell Lines) Start->CellCulture DataAnalysis Data Analysis (IC50, etc.) InVitro->DataAnalysis MTT MTT Assay (Viability) CellCulture->MTT Flow Flow Cytometry (Cell Cycle) CellCulture->Flow Western Western Blot (Protein Expression) CellCulture->Western MTT->DataAnalysis Flow->DataAnalysis Western->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

References

Cdk2-IN-25: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for use in diagnostic procedures.

This document provides detailed application notes and protocols for the use of Cdk2-IN-25, a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2). These guidelines are intended for researchers, scientists, and drug development professionals working in areas such as cancer biology and cell cycle regulation.

Product Information

  • Product Name: this compound

  • Synonyms: Compound 7e

  • Mechanism of Action: this compound is a selective inhibitor of CDK2, a key regulator of cell cycle progression, particularly at the G1/S transition.[1] By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells where CDK2 activity is often dysregulated.[2]

Material Safety Data Sheet (MSDS) Summary

SectionRecommendation
Hazards Identification Not classified as a hazardous substance or mixture in some cases, but may be harmful if swallowed.
First Aid Measures If swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician.[3] In case of skin contact: Rinse skin with water/shower.[4] In case of eye contact: Rinse out with plenty of water.[4] If inhaled: Move to fresh air.[4]
Handling and Storage Avoid inhalation, contact with eyes and skin.[3] Keep container tightly sealed in a cool, well-ventilated area. Store at -20°C for long-term storage.
Personal Protection Wear protective gloves, eye protection, and a lab coat. Ensure adequate ventilation.[3]

Quantitative Data

The following table summarizes the in vitro inhibitory activity of this compound.

TargetIC50
CDK20.149 µM[5]

Signaling Pathway

The diagram below illustrates the role of CDK2 in the cell cycle and the mechanism of action of this compound. CDK2, in complex with Cyclin E or Cyclin A, phosphorylates key substrates to drive the cell through the G1/S transition and S phase. This compound inhibits this phosphorylation, leading to cell cycle arrest.

Caption: CDK2 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound.

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound

  • Cancer cell line of interest

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1][6]

  • Solubilization solution (e.g., DMSO or SDS-HCl solution)[7]

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[7]

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

  • Measure the absorbance at 570 nm using a microplate reader.[8]

  • Calculate the percentage of cell viability relative to the vehicle control.

This protocol is used to determine the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well plates

  • Complete cell culture medium

  • PBS (Phosphate-Buffered Saline)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)[9]

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control for 24 or 48 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.[4]

  • Wash the cells once with cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.[10]

  • Incubate the cells at -20°C for at least 2 hours (or overnight).[4]

  • Wash the cells twice with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution.[10]

  • Incubate for 30 minutes at room temperature in the dark.[10]

  • Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[9]

This assay detects one of the early markers of apoptosis, the externalization of phosphatidylserine (PS).

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well plates

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound as described for the cell cycle analysis.

  • Harvest both adherent and floating cells and collect them by centrifugation.

  • Wash the cells once with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

This assay directly measures the ability of this compound to inhibit the enzymatic activity of CDK2.

Materials:

  • This compound

  • Recombinant active CDK2/Cyclin A or CDK2/Cyclin E

  • Kinase assay buffer

  • Substrate (e.g., Histone H1 or a specific peptide substrate)

  • ATP (radiolabeled [γ-32P]ATP or for use with luminescence-based kits)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 96-well plates

  • Scintillation counter or luminometer

Protocol (example using a luminescence-based assay):

  • Prepare serial dilutions of this compound in the kinase assay buffer.

  • In a 96-well plate, add the diluted inhibitor, the CDK2/Cyclin complex, and the substrate.

  • Initiate the kinase reaction by adding ATP.[11]

  • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).[11]

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.[11]

  • Incubate for 40 minutes at room temperature.[11]

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[11]

  • Incubate for 30 minutes at room temperature.[11]

  • Measure the luminescence using a plate reader.

  • The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity. Calculate the IC50 value of this compound.

Experimental Workflow

The following diagram outlines a typical experimental workflow for characterizing a CDK2 inhibitor like this compound.

Experimental_Workflow cluster_Initial_Screening Initial Screening cluster_Cellular_Assays Cellular Assays cluster_Mechanism_of_Action Mechanism of Action Studies InVitroKinaseAssay In Vitro Kinase Assay Determine_IC50 Determine IC50 InVitroKinaseAssay->Determine_IC50 CellViability Cell Viability Assay (MTT) Determine_IC50->CellViability Select concentrations CellCycle Cell Cycle Analysis CellViability->CellCycle Confirm cellular activity Apoptosis Apoptosis Assay (Annexin V) CellCycle->Apoptosis Investigate cell fate WesternBlot Western Blot (p-Rb, Cyclins) Apoptosis->WesternBlot Confirm target engagement end End WesternBlot->end start Start start->InVitroKinaseAssay

Caption: Typical experimental workflow for this compound characterization.

References

Troubleshooting & Optimization

Cdk2-IN-25 not inhibiting Cdk2 activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cdk2-IN-25. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in experimental settings.

Troubleshooting Guide: this compound Not Inhibiting Cdk2 Activity

This guide addresses the common issue of observing a lack of Cdk2 inhibition when using this compound and provides a step-by-step approach to identify and resolve potential problems.

Q1: I am not observing any inhibition of Cdk2 activity in my experiment. What are the possible reasons?

There are several potential reasons why this compound may not appear to be inhibiting Cdk2 activity. These can be broadly categorized into issues with the compound itself, the experimental setup, and data interpretation. Below is a logical workflow to troubleshoot this issue.

Troubleshooting_Workflow cluster_compound Compound Integrity Checks cluster_setup Experimental Setup Checks cluster_interpretation Data Interpretation Checks start No Cdk2 Inhibition Observed compound_integrity Step 1: Verify Compound Integrity & Handling start->compound_integrity experimental_setup Step 2: Evaluate Experimental Setup compound_integrity->experimental_setup Compound OK solubility A1: Solubility Issues compound_integrity->solubility data_interpretation Step 3: Assess Data Interpretation experimental_setup->data_interpretation Setup OK assay_type B1: Assay Type (Biochemical vs. Cell-based) experimental_setup->assay_type end Problem Resolved data_interpretation->end Interpretation Correct readout C1: Incorrect Readout data_interpretation->readout stability A2: Degradation concentration A3: Incorrect Concentration reagents B2: Reagent Quality protocol B3: Protocol Deviations controls C2: Inappropriate Controls

Troubleshooting workflow for lack of this compound activity.

Step 1: Verify Compound Integrity and Handling

Q2: How can I be sure that my this compound compound is active?

Issues with the inhibitor itself are a common source of experimental failure.

  • Solubility: this compound is a small molecule that may have limited solubility in aqueous solutions. It is typically dissolved in dimethyl sulfoxide (DMSO) to make a stock solution.

    • Action: Ensure the compound is fully dissolved in the DMSO stock. Gentle warming or sonication may aid dissolution. Visually inspect the stock solution for any precipitate. When diluting the stock into aqueous buffers or cell culture media, ensure the final DMSO concentration is low (typically <0.5%) to avoid both solvent effects on the cells and precipitation of the inhibitor.

  • Stability and Storage: The stability of this compound in solution is critical. Stock solutions are generally stored at -20°C or -80°C.[1] Improper storage or repeated freeze-thaw cycles can lead to degradation of the compound.

    • Action: Aliquot the stock solution upon initial preparation to minimize freeze-thaw cycles. Protect the compound from light. If the stock is old, consider purchasing a new batch of the inhibitor. For this compound, powdered forms can be stored at -20°C for up to 3 years, while in-solvent forms should be stored at -80°C for up to 1 year.[1]

  • Concentration: An error in the calculation of the stock solution concentration or in the dilution series will lead to a final concentration that is too low to inhibit Cdk2.

    • Action: Double-check all calculations for preparing the stock solution and serial dilutions. If possible, have another lab member verify the calculations.

ParameterRecommendation
Solvent DMSO
Stock Solution Storage Aliquot and store at -80°C for up to 1 year.[1]
Powder Storage -20°C for up to 3 years.[1]
Final DMSO Concentration Keep below 0.5% in the final assay volume.
Step 2: Evaluate Experimental Setup

If you have confirmed the integrity of your this compound, the next step is to scrutinize your experimental design.

Q3: My compound seems fine, but I'm still not seeing Cdk2 inhibition. What in my experimental setup could be wrong?

The specifics of your assay, whether it is a biochemical or a cell-based assay, will dictate the potential pitfalls.

For Biochemical Assays (e.g., in vitro kinase assays):

  • ATP Concentration: this compound is an ATP-competitive inhibitor. If the concentration of ATP in your kinase assay is too high, it will outcompete the inhibitor, leading to an apparent lack of inhibition.

    • Action: Use an ATP concentration that is at or near the Km for Cdk2 in your assay system. This will ensure that you can observe competitive inhibition.

  • Enzyme Activity: The recombinant Cdk2 enzyme may be inactive or have low activity.

    • Action: Test the activity of your Cdk2 enzyme using a known substrate and a positive control inhibitor. Ensure that the enzyme has been stored and handled correctly.

  • Incubation Time: The inhibitor may require a certain amount of time to bind to the kinase and exert its inhibitory effect.

    • Action: Perform a time-course experiment to determine the optimal pre-incubation time for this compound with the Cdk2 enzyme before adding the substrate and ATP.

For Cell-Based Assays (e.g., Western Blot for phosphorylated substrates):

  • Cell Permeability: If this compound cannot efficiently enter the cells, it will not be able to inhibit intracellular Cdk2.

    • Action: While many small molecule inhibitors are cell-permeable, this is a factor to consider. You can perform a dose-response experiment over a broad range of concentrations. If you see no effect even at high concentrations, cell permeability might be an issue.

  • Inhibitor Concentration and Treatment Time: The IC50 of this compound is 0.149 µM in a biochemical assay.[1] The effective concentration in a cell-based assay may be higher and will depend on the cell type and experimental conditions. The duration of treatment is also critical to observe a downstream effect.

    • Action: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line and endpoint. A starting point could be to test concentrations ranging from 0.1 to 10 µM for 6 to 24 hours.

  • Off-Target Effects: At higher concentrations, kinase inhibitors can have off-target effects that may mask or counteract the effect of Cdk2 inhibition.

    • Action: Use the lowest effective concentration of this compound as determined by your dose-response experiments. Consider using a second, structurally different Cdk2 inhibitor as a control to confirm that the observed phenotype is due to Cdk2 inhibition.

Step 3: Assess Data Interpretation

Q4: I've checked my compound and my experimental setup, but the results are still ambiguous. How can I be sure I am interpreting my data correctly?

The way you measure and interpret Cdk2 activity is crucial.

  • Choice of Readout: The downstream target you are probing might not be a direct or sensitive measure of Cdk2 activity in your system.

    • Action: A common method to assess Cdk2 activity in cells is to measure the phosphorylation of its substrates, such as Retinoblastoma protein (Rb) at specific serine/threonine residues, or to look at the phosphorylation status of Cdk2 itself at activating (Thr160) or inhibitory (Thr14/Tyr15) sites. For a direct measure of Cdk2 activity, consider performing an immunoprecipitation of Cdk2 followed by an in vitro kinase assay.

  • Controls: The absence of proper controls can make it impossible to conclude whether the inhibitor is working.

    • Action:

      • Positive Control: Use a known, well-characterized Cdk2 inhibitor (e.g., Roscovitine) alongside this compound to ensure your assay system is capable of detecting Cdk2 inhibition.

      • Negative Control: A vehicle control (e.g., DMSO) at the same final concentration used for the inhibitor is essential to account for any effects of the solvent on the cells or the assay.

      • Loading Control (for Western Blots): Always probe for a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading between lanes. Also, when assessing phosphorylation, it is critical to also probe for the total protein level of your target to determine the ratio of phosphorylated to total protein.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of action of this compound? A: this compound is a small molecule inhibitor of Cyclin-Dependent Kinase 2 (Cdk2). As an ATP-competitive inhibitor, it binds to the ATP-binding pocket of Cdk2, preventing the binding of ATP and subsequent phosphorylation of Cdk2 substrates. This leads to cell cycle arrest, primarily at the G1/S transition.

Q: What is the IC50 of this compound? A: The reported IC50 of this compound for Cdk2 is 0.149 µM in a biochemical assay.[1]

Q: How should I prepare a stock solution of this compound? A: It is recommended to dissolve this compound in DMSO to prepare a stock solution. For example, to make a 10 mM stock solution, you would dissolve the appropriate mass of the compound in DMSO. Store the stock solution in aliquots at -80°C.

Q: What is the recommended working concentration of this compound in cell culture? A: The optimal working concentration will vary depending on the cell line and the duration of treatment. A good starting point for a dose-response experiment is to use a range of concentrations from 0.1 µM to 10 µM.

Q: Is this compound specific for Cdk2? A: While this compound is reported as a Cdk2 inhibitor, the full off-target profile is not widely published. As with most kinase inhibitors, there is a possibility of off-target effects, especially at higher concentrations. It is advisable to use the lowest effective concentration and to confirm key findings with a second, structurally unrelated Cdk2 inhibitor or with genetic approaches (e.g., siRNA).

Experimental Protocols

Biochemical Assay: In Vitro Cdk2 Kinase Assay

This protocol is a general guideline for an in vitro kinase assay to test the inhibitory activity of this compound.

Materials:

  • Recombinant active Cdk2/Cyclin complex

  • Cdk2 substrate (e.g., Histone H1 or a specific peptide substrate)

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • ATP solution

  • This compound stock solution in DMSO

  • Positive control inhibitor (e.g., Roscovitine)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound and the positive control inhibitor in kinase assay buffer. Also, prepare a vehicle control with the same final DMSO concentration.

  • In a 384-well plate, add 1 µL of the inhibitor dilutions or controls.

  • Add 2 µL of a solution containing the Cdk2/Cyclin complex diluted in kinase assay buffer.

  • Pre-incubate the plate for 10-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding 2 µL of a solution containing the Cdk2 substrate and ATP (at a final concentration near the Km for Cdk2).

  • Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at 30°C.

  • Stop the reaction and detect the amount of ADP produced using a detection reagent like the ADP-Glo™ Kinase Assay system, following the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Kinase_Assay_Workflow start Start prep_inhibitor Prepare Inhibitor Dilutions start->prep_inhibitor add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor add_kinase Add Cdk2/Cyclin Complex add_inhibitor->add_kinase pre_incubate Pre-incubate (10-30 min) add_kinase->pre_incubate start_reaction Initiate Reaction with Substrate/ATP Mix pre_incubate->start_reaction incubate_reaction Incubate (30-60 min at 30°C) start_reaction->incubate_reaction stop_reaction Stop Reaction & Add Detection Reagent incubate_reaction->stop_reaction read_plate Measure Luminescence stop_reaction->read_plate analyze Calculate % Inhibition & IC50 read_plate->analyze end End analyze->end

Biochemical kinase assay workflow.

Cell-Based Assay: Western Blot for Phospho-Rb

This protocol describes how to assess the activity of this compound in cells by measuring the phosphorylation of a key Cdk2 substrate, the Retinoblastoma protein (Rb).

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution in DMSO

  • Vehicle control (DMSO)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-Rb (Ser780 or other Cdk2-specific sites), anti-total Rb, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein per lane on an SDS-PAGE gel, along with a molecular weight marker.

  • Separate the proteins by electrophoresis and then transfer them to a membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Rb overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Strip the membrane (if necessary) and re-probe for total Rb and the loading control.

  • Quantify the band intensities to determine the ratio of phospho-Rb to total Rb.

Western_Blot_Workflow start Start cell_culture Seed & Treat Cells start->cell_culture lysis Cell Lysis with Inhibitors cell_culture->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking (5% BSA) transfer->blocking primary_ab Primary Antibody Incubation (p-Rb) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection reprobe Strip & Re-probe for Total Rb & Loading Control detection->reprobe analysis Quantify Bands reprobe->analysis end End analysis->end

Western blot workflow for phospho-Rb.

Cdk2 Signaling Pathway

Cdk2 is a key regulator of the cell cycle, primarily controlling the G1/S phase transition and S phase progression. Its activity is tightly regulated by binding to cyclins (Cyclin E and Cyclin A) and by phosphorylation.

Cdk2_Signaling_Pathway Mitogenic_Signals Mitogenic Signals CyclinD_Cdk46 Cyclin D-Cdk4/6 Mitogenic_Signals->CyclinD_Cdk46 activates pRb pRb CyclinD_Cdk46->pRb phosphorylates E2F E2F pRb->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription CyclinA Cyclin A E2F->CyclinA promotes transcription Cdk2_CyclinE Cdk2-Cyclin E CyclinE->Cdk2_CyclinE Cdk2_CyclinA Cdk2-Cyclin A CyclinA->Cdk2_CyclinA Cdk2 Cdk2 Cdk2->Cdk2_CyclinE Cdk2->Cdk2_CyclinA Cdk2_CyclinE->pRb hyper-phosphorylates G1_S_Transition G1/S Transition Cdk2_CyclinE->G1_S_Transition promotes S_Phase_Progression S Phase Progression Cdk2_CyclinA->S_Phase_Progression drives Cdk2_IN_25 This compound Cdk2_IN_25->Cdk2 inhibits p21_p27 p21/p27 (CKIs) p21_p27->Cdk2_CyclinE inhibits p21_p27->Cdk2_CyclinA inhibits

References

Navigating Cdk2-IN-25: A Technical Guide to Preventing and Resolving Precipitation in Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The potent and selective Cdk2 inhibitor, Cdk2-IN-25, is a valuable tool in cell cycle research and oncology drug development. However, its hydrophobic nature can present a significant experimental hurdle: precipitation in aqueous cell culture media. This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome this challenge and ensure the reliability and reproducibility of your experiments.

Quick-Reference Troubleshooting

IssuePotential CauseRecommended Action
Precipitate forms immediately upon adding this compound to media. - Stock solution is too concentrated.- Direct dilution into aqueous media.- Media components interacting with the compound.- Prepare a less concentrated stock solution.- Perform serial dilutions in DMSO first.- Add the final diluted inhibitor to media dropwise while vortexing.
Precipitate appears over time in the incubator. - Compound is coming out of solution at 37°C.- Evaporation of media leading to increased compound concentration.- Lower the final concentration of this compound.- Ensure proper humidification of the incubator.- Consider using a more solubilizing formulation.
Cloudiness or film observed on the surface of the media. - Poor initial dissolution of the stock solution.- Interaction with serum proteins.- Ensure the DMSO stock is fully dissolved before use.- Reduce the serum concentration in your media if possible, or test serum-free media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is a powerful organic solvent capable of dissolving this hydrophobic compound at high concentrations.

Q2: Why does this compound precipitate when I add it to my cell culture media?

A2: this compound is poorly soluble in aqueous solutions like cell culture media. When a concentrated DMSO stock is diluted directly into the media, the abrupt change in solvent polarity causes the compound to "crash out" of solution and form a precipitate.

Q3: What is the maximum concentration of DMSO my cells can tolerate?

A3: Most cell lines can tolerate up to 0.5% DMSO in the final culture volume without significant toxicity. However, it is crucial to perform a vehicle control experiment (media with the same final concentration of DMSO) to assess its specific effect on your cells.

Q4: Can I heat the media to help dissolve the precipitate?

A4: Gentle warming of the media to 37°C may help in dissolving a small amount of precipitate. However, excessive heating can degrade both the inhibitor and essential media components. It is not a recommended primary method for solubilization.

Q5: Will filtering the media remove the precipitate?

A5: Yes, filtering can remove the precipitate, but this will also remove the active compound, leading to an unknown and lower final concentration of this compound in your experiment. This is not a recommended solution.

Quantitative Data Summary

While specific quantitative solubility data for this compound in various solvents is not widely published, the following table summarizes available information and data for structurally similar CDK2 inhibitors to provide a practical reference.

CompoundSolventSolubilitySource/Notes
This compound DMSOSoluble (Stock solutions of 40 mg/mL have been reported for in vivo use)[1]
WaterInsolubleGeneral observation for this class of compounds
EthanolInsolubleGeneral observation for this class of compounds
PBSInsolubleGeneral observation for this class of compounds
Cdk2-IN-23 DMSO100 mg/mLVendor Data
Cdk2-IN-30 DMSO100 mg/mLVendor Data
Cdk2 Inhibitor II DMSO50 mg/mLVendor Data

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Bring the vial of this compound powder to room temperature before opening to prevent condensation.

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Add the calculated volume of DMSO to the vial of this compound.

  • Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.

  • Visually inspect the solution against a light source to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound into Cell Culture Media

Objective: To add this compound to cell culture media while minimizing precipitation.

Materials:

  • Prepared this compound stock solution in DMSO

  • Pre-warmed cell culture media

  • Sterile tubes for dilution

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Perform a serial dilution of the stock solution in DMSO to get closer to the final desired concentration. For example, if your stock is 10 mM and your final desired concentration is 10 µM, you could first dilute the stock 1:10 in DMSO to get a 1 mM intermediate solution.

  • Calculate the volume of the diluted inhibitor solution needed to achieve the final concentration in your cell culture media. Ensure the final DMSO concentration does not exceed 0.5%.

  • Add the calculated volume of the diluted this compound solution dropwise to the pre-warmed cell culture media while gently vortexing or swirling the media. Do not add the media to the inhibitor.

  • Visually inspect the media for any signs of precipitation.

  • Immediately add the media containing the inhibitor to your cells.

Visualizing Key Pathways and Workflows

Cdk2 Signaling Pathway

Cdk2_Signaling_Pathway Cdk2 Signaling Pathway in G1/S Transition Mitogenic_Stimuli Mitogenic Stimuli (e.g., Growth Factors) Cyclin_D Cyclin D Synthesis Mitogenic_Stimuli->Cyclin_D CDK4_6 CDK4/6 Cyclin_D->CDK4_6 Activation pRb pRb CDK4_6->pRb Phosphorylation (inactivation) E2F E2F pRb->E2F Inhibition Cyclin_E Cyclin E Synthesis E2F->Cyclin_E Transcription S_Phase_Entry S Phase Entry (DNA Replication) E2F->S_Phase_Entry Transcription of S-phase genes CDK2 CDK2 Cyclin_E->CDK2 Activation CDK2->pRb Hyper-phosphorylation (inactivation) p21_p27 p21/p27 (CDK Inhibitors) p21_p27->CDK4_6 Inhibition p21_p27->CDK2 Inhibition Cdk2_IN_25 This compound Cdk2_IN_25->CDK2 Inhibition

Caption: A simplified diagram of the Cdk2 signaling pathway at the G1/S transition of the cell cycle.

Troubleshooting Workflow for this compound Precipitation

Troubleshooting_Workflow Troubleshooting Workflow for this compound Precipitation Start Start: Adding this compound to Media Precipitate_Observed Precipitate Observed? Start->Precipitate_Observed No_Precipitate No Precipitate: Proceed with Experiment Precipitate_Observed->No_Precipitate No Check_Stock 1. Check Stock Solution: Is it fully dissolved? Precipitate_Observed->Check_Stock Yes Redissolve_Stock Action: Vortex/Sonicate/ Gently warm stock Check_Stock->Redissolve_Stock No Check_Dilution 2. Review Dilution Method: Serial dilution in DMSO used? Check_Stock->Check_Dilution Yes Redissolve_Stock->Start Implement_Serial_Dilution Action: Implement serial dilution in DMSO Check_Dilution->Implement_Serial_Dilution No Check_Final_Conc 3. Assess Final Concentration: Is it too high? Check_Dilution->Check_Final_Conc Yes Implement_Serial_Dilution->Start Lower_Final_Conc Action: Lower final working concentration Check_Final_Conc->Lower_Final_Conc Yes Check_Media 4. Evaluate Media: High serum? Evaporation? Check_Final_Conc->Check_Media No Lower_Final_Conc->Start Adjust_Media Action: Reduce serum/ Improve humidification Check_Media->Adjust_Media Yes Still_Precipitates Still Precipitates? Check_Media->Still_Precipitates No Adjust_Media->Start Still_Precipitates->No_Precipitate No Contact_Support Contact Technical Support Still_Precipitates->Contact_Support Yes

Caption: A logical workflow to diagnose and resolve precipitation issues with this compound in experiments.

References

minimizing Cdk2-IN-25 cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Cdk2-IN-25. The information is designed to help minimize cytotoxicity in normal cells during your experiments.

FAQs: Understanding this compound and Its Cytotoxicity

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key regulator of the cell cycle, particularly at the G1/S transition.[1] By inhibiting CDK2, this compound can arrest the cell cycle and induce apoptosis (programmed cell death), which is the intended mechanism for its anti-cancer effects.

Q2: What is the reported potency of this compound?

This compound has a reported IC50 value of 0.149 µM for CDK2. The IC50 is the concentration of an inhibitor required to reduce the activity of a target enzyme by 50%.

Q3: Why am I observing cytotoxicity in my normal (non-cancerous) cell lines when using this compound?

Cytotoxicity in normal cells is a common challenge with kinase inhibitors and can be attributed to several factors:

  • Off-target effects: The inhibitor may bind to and inhibit other kinases besides CDK2 that are important for the survival of normal cells. Many first and second-generation CDK inhibitors were not highly specific.[2][3]

  • On-target toxicity in proliferating normal cells: Some normal cells in your culture may be actively dividing. Since CDK2 is involved in the cell cycle of all proliferating cells, this compound can also affect these normal cells.

  • High concentrations: Using concentrations of the inhibitor that are significantly above its IC50 for CDK2 can lead to increased off-target effects and toxicity.

Q4: How can I minimize the cytotoxic effects of this compound on my normal cells?

Several strategies can be employed to mitigate cytotoxicity in normal cells:

  • Optimize inhibitor concentration: Use the lowest concentration of this compound that still achieves the desired effect on your target cancer cells.

  • Combination therapy: Combining this compound with other therapeutic agents, such as CDK4/6 inhibitors, may allow for lower, less toxic doses of each compound to be used.[4][5][6][7][8] This approach has shown promise in overcoming resistance and can be well-tolerated.[5]

  • Targeted delivery systems: Encapsulating this compound in nanoparticles can help to specifically deliver the inhibitor to cancer cells, reducing its exposure to normal cells.[9][10][11][12]

  • Thoroughly characterize the inhibitor: Perform your own kinase selectivity profiling and cytotoxicity assays on a panel of normal cell lines to understand the specific off-target effects of this compound.

Troubleshooting Guide: Common Issues and Solutions

Issue Possible Cause Recommended Solution
High cytotoxicity observed in both normal and cancer cell lines. Inhibitor concentration is too high, leading to widespread off-target effects.Perform a dose-response curve to determine the optimal concentration that is effective against cancer cells while minimizing toxicity in normal cells.
Normal cells are dying, but cancer cells are not affected. The cancer cell line may be resistant to CDK2 inhibition. Normal cells might be more sensitive to the off-target effects of the inhibitor.Confirm the dependence of your cancer cell line on CDK2. Consider a combination therapy approach to overcome potential resistance mechanisms.
Inconsistent results between experiments. Variability in cell culture conditions (e.g., cell density, passage number). Inconsistent inhibitor preparation.Standardize all experimental parameters. Prepare fresh inhibitor solutions for each experiment from a validated stock.
Difficulty in achieving a therapeutic window (killing cancer cells without harming normal cells). The inhibitor may have poor selectivity for CDK2 over other essential kinases.Consider using a more selective, next-generation CDK2 inhibitor if available. Explore combination therapies or targeted delivery strategies to improve the therapeutic index.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (MTT Assay)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line of interest.

Materials:

  • This compound

  • Target cell line (and a normal control cell line)

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in complete cell culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve the inhibitor).

  • Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Plot the percentage of cell viability versus the inhibitor concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Assessing Off-Target Effects using Kinase Selectivity Profiling

To understand the potential for off-target effects, it is recommended to screen this compound against a panel of other kinases. This can be done through commercially available services.

General Workflow:

  • Select a Kinase Profiling Service: Choose a reputable contract research organization (CRO) that offers kinase screening services.

  • Choose a Kinase Panel: Select a panel of kinases that are relevant to your research or are known to be common off-targets for CDK inhibitors (e.g., other CDKs, and kinases with similar ATP-binding pockets).

  • Submit the Compound: Provide the CRO with a sample of your this compound.

  • Receive and Analyze Data: The service will provide data on the percentage of inhibition of each kinase at a given concentration of your compound. This will help you identify potential off-target kinases.

Visualizing Key Concepts

Cdk2 Signaling Pathway

Cdk2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds Rb Rb CDK4/6->Rb phosphorylates Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 binds CDK2->Rb hyper-phosphorylates DNA Replication DNA Replication CDK2->DNA Replication initiates Cyclin A Cyclin A Cyclin A->CDK2 binds (late S phase) Growth Factors Growth Factors Growth Factors->Cyclin D E2F E2F Rb->E2F releases E2F->Cyclin E activates transcription This compound This compound This compound->CDK2 inhibits

Caption: Simplified Cdk2 signaling pathway in the cell cycle.

Experimental Workflow for Assessing Cytotoxicity

Cytotoxicity_Workflow Start Start Select Cell Lines Select Cancer and Normal Cell Lines Start->Select Cell Lines Dose-Response Perform Dose-Response (e.g., MTT Assay) Select Cell Lines->Dose-Response Determine IC50 Determine IC50 Values Dose-Response->Determine IC50 Select Concentrations Select Concentrations for Further Assays Determine IC50->Select Concentrations Apoptosis Assay Perform Apoptosis Assay (e.g., Annexin V/PI) Select Concentrations->Apoptosis Assay Mechanism Study Investigate Mechanism of Cytotoxicity (e.g., Western Blot) Apoptosis Assay->Mechanism Study Data Analysis Analyze and Interpret Data Mechanism Study->Data Analysis End End Data Analysis->End

References

Cdk2-IN-25 inconsistent results in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Cdk2-IN-25. The information is designed to help address common issues, particularly inconsistent results in assays.

Troubleshooting Guides & FAQs

General Compound Handling and Storage

Question: How should I properly store and handle this compound?

Answer: Proper storage and handling are critical to maintain the integrity of this compound. For long-term storage, the powdered compound should be kept at -20°C for up to three years.[1] Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to one year.[1] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Question: I'm observing precipitation of this compound in my cell culture media. What could be the cause and how can I fix it?

Answer: Precipitation is a common issue for many kinase inhibitors due to their characteristically poor aqueous solubility.[2] If you observe precipitation, consider the following:

  • Final Concentration: Ensure the final concentration of this compound in your assay is not exceeding its solubility limit in the aqueous media.

  • Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in the cell culture media should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity and to minimize the risk of compound precipitation.

  • Preparation Method: When diluting the stock solution, add it to the media with vigorous vortexing or mixing to ensure it is fully dispersed. Warming the media to 37°C before adding the compound can sometimes aid in solubility.

Inconsistent Results in Biochemical Assays

Question: My IC50 values for this compound vary between experiments. What are the potential reasons for this?

Answer: Variability in IC50 values in biochemical kinase assays is a frequent challenge and can stem from several factors:

  • ATP Concentration: The inhibitory potency of ATP-competitive inhibitors like this compound is highly dependent on the concentration of ATP in the assay.[3] If the ATP concentration varies between experiments, this will directly impact the measured IC50 value. For more comparable results, it is recommended to use an ATP concentration that is equal to the Km of Cdk2 for ATP.[3]

  • Assay Format: Different assay technologies (e.g., radiometric, fluorescence-based, luminescence-based) have distinct detection methods and sensitivities, which can lead to different IC50 values.[3][4] For example, luminescence-based assays that measure ATP depletion can be prone to interference from compounds that affect the luciferase enzyme.[5]

  • Enzyme and Substrate Concentrations: Variations in the concentration or activity of the recombinant Cdk2 enzyme or the substrate can alter the reaction kinetics and, consequently, the apparent inhibitor potency.

  • Incubation Time: The pre-incubation time of the inhibitor with the kinase before initiating the reaction, as well as the overall reaction time, should be kept consistent.

Discrepancies Between Biochemical and Cell-Based Assays

Question: this compound is potent in my biochemical assay, but shows much weaker activity in my cell-based assays. Why is this happening?

Answer: A discrepancy between biochemical and cellular potency is a well-documented phenomenon for kinase inhibitors.[6] Several factors can contribute to this:

  • Cellular ATP Concentration: The intracellular concentration of ATP is in the millimolar range (1-5 mM), which is significantly higher than the ATP concentrations typically used in biochemical assays.[6] This high level of the competing substrate (ATP) in the cellular environment can make ATP-competitive inhibitors appear less potent.

  • Cell Permeability: The compound may have poor permeability across the cell membrane, resulting in a lower intracellular concentration than what is applied externally.

  • Off-Target Effects: In a cellular context, the inhibitor may interact with other kinases or proteins, leading to complex biological responses that can mask the specific effect on Cdk2.

  • Cell Line Variability: Different cell lines may have varying levels of Cdk2 expression, different expression levels of Cdk2 binding partners like Cyclin E and Cyclin A, or different compensatory signaling pathways that can influence their sensitivity to Cdk2 inhibition.

Data Presentation

Inhibitory Potency of this compound
CompoundTargetIC50 (µM)Assay Type
This compoundCdk20.149Biochemical Assay

Data sourced from multiple vendors.[1][7][8]

IC50 Values of Other Selected Cdk2 Inhibitors
InhibitorCDK1/cyclin B IC50 (nM)CDK2/cyclin A IC50 (nM)CDK2/cyclin E IC50 (nM)CDK4/cyclin D1 IC50 (nM)CDK9/cyclin T1 IC50 (nM)
Dinaciclib 311-4
AT7519 19044-67<10
P276-00 79224-6320
RGB-286638 23-41

This table presents a selection of Cdk2 inhibitors and their reported IC50 values against various cyclin-dependent kinases to provide context for the potency and selectivity of such compounds. Note that these values are highly dependent on the specific assay conditions.[9]

Experimental Protocols

Protocol: In Vitro Cdk2 Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound in a biochemical assay.

  • Prepare Reagents:

    • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Recombinant Cdk2/Cyclin A or E: Dilute the active enzyme to the desired concentration in kinase buffer.

    • Substrate: Prepare the substrate (e.g., Histone H1) in kinase buffer.

    • ATP: Prepare a stock solution of ATP. The final concentration in the assay should ideally be at the Km value for Cdk2.

    • This compound: Prepare a serial dilution of this compound from a DMSO stock. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 0.5%.

    • Detection Reagent: Prepare the reagent for detecting kinase activity (e.g., ADP-Glo™ Kinase Assay).

  • Assay Procedure:

    • Add 5 µL of the serially diluted this compound or vehicle control (DMSO) to the wells of a microplate.

    • Add 5 µL of the diluted Cdk2/Cyclin complex to each well and incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of a mix containing the substrate and ATP.

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

    • Stop the reaction and detect the signal according to the manufacturer's instructions for the chosen assay technology (e.g., by adding the ADP-Glo™ reagent).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cell Proliferation Assay (MTT)

This protocol outlines a method to assess the effect of this compound on the proliferation of a cancer cell line.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete growth medium from a concentrated stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Visualizations

Signaling Pathway

Cdk2_Signaling_Pathway Growth_Factors Growth Factors Cyclin_D_CDK46 Cyclin D-CDK4/6 Growth_Factors->Cyclin_D_CDK46 activates Rb pRb Cyclin_D_CDK46->Rb phosphorylates Cyclin_E_CDK2 Cyclin E-CDK2 E2F E2F Cyclin_E Cyclin E E2F->Cyclin_E promotes transcription Cyclin_E->Cyclin_E_CDK2 Cyclin_A Cyclin A Cyclin_A_CDK2 Cyclin A-CDK2 Cyclin_A->Cyclin_A_CDK2 CDK2 CDK2 CDK2->Cyclin_E_CDK2 CDK2->Cyclin_A_CDK2 Cyclin_E_CDK2->Rb hyper-phosphorylates G1_S_Transition G1/S Transition & DNA Replication Cyclin_E_CDK2->G1_S_Transition promotes Cyclin_A_CDK2->G1_S_Transition promotes Cdk2_IN_25 This compound Cdk2_IN_25->CDK2 inhibits

Caption: Simplified Cdk2 signaling pathway in the G1/S cell cycle transition.

Experimental Workflow

Troubleshooting_Workflow Start Inconsistent Assay Results Check_Compound Check Compound: - Aliquoted? - Correct Storage? - Soluble in Assay? Start->Check_Compound Check_Biochemical Biochemical Assay Checks: - Consistent ATP Conc.? - Enzyme Activity? - Buffer pH? Check_Compound->Check_Biochemical If Biochemical Check_Cellular Cell-Based Assay Checks: - Cell Health/Passage #? - Final DMSO Conc.? - Plate Uniformity? Check_Compound->Check_Cellular If Cell-Based Analyze_Data Re-analyze Data: - Correct Normalization? - Appropriate Curve Fit? Check_Biochemical->Analyze_Data Check_Cellular->Analyze_Data Redesign_Experiment Redesign Experiment & Re-run Analyze_Data->Redesign_Experiment

Caption: A workflow for troubleshooting inconsistent assay results.

Logical Relationship Diagram

IC50_Variability_Factors IC50_Variability IC50 Variability Assay_Parameters Assay Parameters Assay_Parameters->IC50_Variability ATP_Conc ATP Concentration Assay_Parameters->ATP_Conc Enzyme_Lot Enzyme Lot/Activity Assay_Parameters->Enzyme_Lot Assay_Tech Assay Technology Assay_Parameters->Assay_Tech Compound_Handling Compound Handling Compound_Handling->IC50_Variability Solubility Solubility/Precipitation Compound_Handling->Solubility Storage Storage Conditions Compound_Handling->Storage Freeze_Thaw Freeze-Thaw Cycles Compound_Handling->Freeze_Thaw Cellular_Factors Cellular Factors (If Applicable) Cellular_Factors->IC50_Variability Cell_Permeability Cell Permeability Cellular_Factors->Cell_Permeability Metabolism Compound Metabolism Cellular_Factors->Metabolism

Caption: Key factors contributing to IC50 variability in kinase inhibitor assays.

References

Cdk2-IN-25 degradation and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of Cdk2-IN-25, a potent CDK2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored as a solid powder at -20°C. Under these conditions, it is expected to be stable for up to three years.[1]

Q2: How should I store this compound once it is dissolved in a solvent?

A2: Stock solutions of this compound should be stored at -80°C and are expected to be stable for up to one year.[1] To avoid repeated freeze-thaw cycles that can lead to degradation, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Q3: What solvents are recommended for dissolving this compound?

A3: this compound is soluble in DMSO. For in vivo applications, a formulation of DMSO, PEG300, Tween 80, and saline/PBS has been suggested.[1]

Q4: Is this compound sensitive to light?

Q5: What is the stability of this compound in aqueous solutions or cell culture media?

A5: The stability of this compound in aqueous solutions, such as cell culture media, has not been extensively reported. However, the presence of a sulfonamide group in its structure suggests a potential for hydrolysis, especially at non-neutral pH and elevated temperatures.[3][4] It is advisable to prepare fresh dilutions in aqueous media for each experiment and to minimize the time the compound spends in these solutions before use.

Troubleshooting Guide

Issue 1: I am observing a loss of inhibitory activity of my this compound solution over time.

  • Question: Could my inhibitor be degrading?

  • Answer: Yes, a loss of activity can be a sign of degradation. Several factors could contribute to this:

    • Improper Storage: Ensure that your stock solutions are stored at -80°C and that you are using aliquots to avoid multiple freeze-thaw cycles.

    • Hydrolysis: If you are preparing working solutions in aqueous buffers or media well in advance of your experiment, the compound may be undergoing hydrolysis. The sulfonamide moiety in this compound can be susceptible to cleavage under aqueous conditions.[3][4] It is best to prepare these solutions fresh.

    • Photodegradation: Exposure of your solutions to light, especially UV light, could lead to degradation of the pyrimidine core.[2] Always store solutions in light-protected containers.

Issue 2: I am seeing inconsistent results between experiments.

  • Question: Why am I getting variable IC50 values for this compound?

  • Answer: Inconsistent results can stem from several sources:

    • Compound Precipitation: this compound may have limited solubility in your experimental buffer or media. Ensure the compound is fully dissolved. If you observe any precipitate, you may need to adjust your solvent system or sonicate the solution.

    • Variable Incubation Times: If the compound is not stable over the full course of your assay, longer incubation times could lead to an apparent decrease in potency due to degradation. Consider running a time-course experiment to determine the optimal incubation time.

    • Cell Density and Health: Variations in cell density or the overall health of your cell cultures can significantly impact the apparent efficacy of any inhibitor. Standardize your cell seeding and handling procedures.

Issue 3: I am concerned about the specificity of the inhibitory effects I am observing.

  • Question: How can I be sure that the observed effects are due to Cdk2 inhibition and not off-target effects?

  • Answer: This is a critical consideration for any kinase inhibitor study.

    • Use Multiple Inhibitors: Compare the effects of this compound with other structurally different CDK2 inhibitors.

    • Rescue Experiments: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of CDK2.

    • Target Engagement Assays: Directly measure the binding of this compound to CDK2 in your cellular context.

    • Downstream Pathway Analysis: Analyze the phosphorylation status of known CDK2 substrates to confirm target engagement and inhibition.

Data Summary

Table 1: Recommended Storage and Stability of this compound

FormStorage TemperatureRecommended DurationSource
Solid Powder-20°CUp to 3 years[1]
In Solvent-80°CUp to 1 year[1]

Table 2: Potential Physicochemical Liabilities of this compound

Chemical MoietyPotential InstabilityConditions to Avoid
Pyrimidine DerivativePhotodegradationProlonged exposure to light, especially UV
SulfonamideHydrolysisNon-neutral pH, prolonged incubation in aqueous solutions

Experimental Protocols

Protocol: Assessment of this compound Stability in Aqueous Buffer

This protocol provides a general framework for assessing the stability of this compound in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Preparation of Stock Solution:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Preparation of Working Solutions:

    • Dilute the stock solution to a final concentration of 100 µM in the aqueous buffer of interest (e.g., PBS, pH 7.4). Ensure the final DMSO concentration is low (e.g., <1%) to minimize its effect on stability.

  • Incubation Conditions:

    • Aliquot the working solution into multiple light-protected tubes.

    • Incubate the tubes at various relevant temperatures (e.g., 4°C, 25°C, 37°C).

  • Time Points:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from each temperature condition.

    • Immediately quench any potential degradation by adding an equal volume of cold acetonitrile and store at -80°C until analysis.

  • Analysis by HPLC or LC-MS:

    • Analyze the samples to determine the concentration of the parent this compound compound remaining.

    • Use a suitable C18 column and a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Monitor the peak area of this compound at an appropriate UV wavelength or by mass spectrometry.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

    • Plot the percentage remaining versus time for each temperature to determine the degradation rate.

Visualizations

Cdk2_Signaling_Pathway Mitogenic_Stimuli Mitogenic Stimuli Cyclin_D_CDK4_6 Cyclin D-CDK4/6 Mitogenic_Stimuli->Cyclin_D_CDK4_6 activates pRb pRb Cyclin_D_CDK4_6->pRb phosphorylates pRb_p p-pRb E2F E2F pRb->E2F inhibits Cyclin_E Cyclin E E2F->Cyclin_E transcribes CDK2_Cyclin_E CDK2-Cyclin E Cyclin_E->CDK2_Cyclin_E activates Cdk2_IN_25 This compound Cdk2_IN_25->CDK2_Cyclin_E inhibits CDK2_Cyclin_A CDK2-Cyclin A Cdk2_IN_25->CDK2_Cyclin_A inhibits CDK2_Cyclin_E->pRb hyper-phosphorylates S_Phase_Entry S-Phase Entry CDK2_Cyclin_E->S_Phase_Entry promotes S_Phase_Entry->CDK2_Cyclin_A leads to S_Phase_Progression S-Phase Progression CDK2_Cyclin_A->S_Phase_Progression drives

Caption: Cdk2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Prepare this compound Stock (DMSO) prepare_working Prepare Working Solution in Aqueous Buffer start->prepare_working aliquot Aliquot into Light-Protected Tubes prepare_working->aliquot incubate Incubate at Different Temperatures (4°C, 25°C, 37°C) aliquot->incubate sample Sample at Time Points (0, 2, 4, 8, 24, 48h) incubate->sample quench Quench with Cold Acetonitrile sample->quench store Store at -80°C quench->store analyze Analyze by LC-MS/HPLC store->analyze calculate Calculate % Remaining analyze->calculate plot Plot % Remaining vs. Time calculate->plot end End: Determine Degradation Rate plot->end

Caption: Experimental workflow for assessing the stability of this compound.

Troubleshooting_Workflow start Issue: Inconsistent or No Activity check_storage Check Storage Conditions (-20°C powder, -80°C stock)? start->check_storage check_dissolution Check for Compound Precipitation? check_storage->check_dissolution Yes improper_storage Action: Aliquot new stock, avoid freeze-thaw. check_storage->improper_storage No check_preparation Working Solution Prepared Fresh? check_dissolution->check_preparation No precipitation Action: Sonicate or use co-solvent. Confirm solubility. check_dissolution->precipitation Yes check_light Protected from Light? check_preparation->check_light Yes degradation Action: Prepare fresh working solutions before each use. check_preparation->degradation No photodegradation Action: Use amber vials or foil. check_light->photodegradation No all_good If issues persist, consider cell-based factors or off-target effects. check_light->all_good Yes

Caption: Troubleshooting workflow for this compound activity issues.

References

Technical Support Center: Addressing Cellular Resistance to Cdk2-IN-25

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cdk2-IN-25. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand cellular resistance to this CDK2 inhibitor. The information provided is based on established mechanisms of resistance to CDK2 inhibitors and should serve as a comprehensive guide for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound, like other CDK2 inhibitors, functions by targeting and binding to the ATP-binding site of the Cyclin-Dependent Kinase 2 (CDK2) enzyme.[1][2] This inhibition prevents the phosphorylation of key substrates necessary for cell cycle progression, particularly at the G1/S transition.[1] The primary regulatory partners for CDK2 are Cyclin E and Cyclin A.[1][3] By blocking CDK2 activity, this compound can induce cell cycle arrest and, in some cases, apoptosis in cancer cells where CDK2 is overactive.[1]

Q2: We are observing a decrease in sensitivity to this compound over time in our cell line. What are the common mechanisms of acquired resistance?

The most frequently observed mechanism of resistance to CDK2 inhibitors is the upregulation of its activating partner, Cyclin E (encoded by the CCNE1 gene).[4][5] Amplification of the CCNE1 gene is associated with poor prognosis and resistance to various cancer therapies.[4][5] Other potential mechanisms include:

  • Upregulation of CDK2 itself: Resistant cells may increase the expression of the CDK2 protein to overcome the inhibitory effect of the compound.

  • Bypass signaling pathways: Activation of alternative signaling pathways, such as the PI3K/AKT or c-MET/FAK pathways, can promote cell survival and proliferation independently of CDK2.[5]

  • Compensation by other CDKs: Increased activity of other cyclin-dependent kinases, particularly CDK4 and CDK6, can compensate for the inhibition of CDK2 by phosphorylating the Retinoblastoma (Rb) protein.[5][6]

  • Selection of polyploid cells: In some cancer types, such as ovarian cancer with CCNE1 amplification, resistance has been associated with the selection of a subpopulation of polyploid cells.

Q3: Can we predict which cancer cell lines will be intrinsically resistant to this compound?

Intrinsic resistance can often be linked to the genetic background of the cancer cells. Cell lines with pre-existing amplification of CCNE1 or high basal activity of bypass pathways may show reduced sensitivity to this compound from the outset.[4][5] Additionally, tumors that are not dependent on the CDK2 pathway for proliferation will likely be resistant. A thorough characterization of your cell model's genomic and proteomic landscape is recommended before initiating long-term studies.

Q4: Are there strategies to overcome resistance to this compound?

Yes, combination therapies have shown promise in overcoming resistance to CDK2 inhibitors in preclinical studies.[5] Consider the following combinations:

  • With CDK4/6 inhibitors: This is a rational combination to counteract resistance mediated by CDK4/6 compensation.[5]

  • With PARP inhibitors: This combination may be effective in cancers with CCNE1 amplification.[5]

  • With PI3K/AKT pathway inhibitors: If you observe activation of the PI3K/AKT pathway, a combination with a relevant inhibitor could restore sensitivity.

  • With endocrine therapies: In hormone-receptor-positive cancers, combining this compound with endocrine therapy may be beneficial.[5]

Troubleshooting Guide

This guide provides a structured approach to identifying the mechanism of resistance to this compound in your experimental model.

Problem 1: Increased IC50 value of this compound in our long-term culture.

This is a classic indication of acquired resistance. The following steps will help you identify the underlying cause.

Step 1: Validate the Resistant Phenotype

  • Experiment: Perform a dose-response cell viability assay (e.g., MTT, CellTiter-Glo) with your parental (sensitive) and the suspected resistant cell line.

  • Expected Outcome: A significant rightward shift in the dose-response curve and an increased IC50 value for the resistant line.

Data Presentation: IC50 Shift in Resistant Cells

Cell LineThis compound IC50 (nM)Fold Change
Parental (Sensitive)501
Resistant Clone 150010
Resistant Clone 275015

Step 2: Investigate the CDK2-Cyclin E Axis

  • Experiment: Use Western blotting to analyze the protein levels of CDK2 and Cyclin E in both sensitive and resistant cells.

  • Expected Outcome: Resistant cells may show a significant increase in Cyclin E and/or CDK2 protein levels.

Data Presentation: Protein Expression Changes

ProteinParental (Relative Expression)Resistant (Relative Expression)
CDK21.01.2
Cyclin E11.05.0
p-Rb (S807/811)1.03.5
Rb1.01.1

Step 3: Assess Cell Cycle Progression

  • Experiment: Perform cell cycle analysis using flow cytometry after propidium iodide staining.

  • Expected Outcome: Sensitive cells treated with this compound should show a G1 arrest. Resistant cells may not arrest as efficiently and continue to progress into the S phase.

Step 4: Explore Bypass Pathways

  • Experiment: Use Western blotting to probe for the activation of key nodes in bypass pathways, such as phosphorylated AKT (p-AKT) and phosphorylated FAK (p-FAK).

  • Expected Outcome: Increased levels of p-AKT or p-FAK in resistant cells compared to sensitive cells, especially in the presence of this compound.

Problem 2: Our cell line shows high intrinsic resistance to this compound.

If your cell line is resistant from the start, it is likely not dependent on the CDK2 pathway for proliferation.

Step 1: Characterize the Basal State of the Cell Line

  • Experiment: Perform baseline Western blot analysis for CDK2, Cyclin E, CDK4, CDK6, and Rb phosphorylation.

  • Expected Outcome: The cell line may have very low levels of Cyclin E, or conversely, very high levels of CDK4/6 activity and Rb phosphorylation that is not solely dependent on CDK2.

Step 2: Test for CDK4/6 Dependence

  • Experiment: Treat the cells with a selective CDK4/6 inhibitor.

  • Expected Outcome: If the cells are sensitive to the CDK4/6 inhibitor, it suggests that this is the dominant pathway for cell cycle progression.

Experimental Protocols

Protocol 1: Western Blotting for Resistance Markers
  • Cell Lysis:

    • Wash cell pellets with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-40 µg of protein per lane on a polyacrylamide gel.

    • Run the gel until adequate separation is achieved.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-CDK2, anti-Cyclin E1, anti-p-Rb, anti-Rb, anti-p-AKT, anti-AKT) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Use an enhanced chemiluminescence (ECL) substrate to detect the signal.

    • Image the blot using a chemiluminescence imager.

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow cells to adhere overnight.

  • Drug Treatment:

    • Prepare serial dilutions of this compound.

    • Replace the media in the wells with media containing the different concentrations of the inhibitor.

    • Incubate for 72 hours.

  • MTT Addition:

    • Add MTT reagent (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the media and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Visualizations

cluster_0 G1 Phase cluster_1 S Phase Entry CDK46 CDK4/6 Rb Rb CDK46->Rb phosphorylates CyclinD Cyclin D CyclinD->CDK46 activates E2F E2F Rb->E2F inhibits CyclinE Cyclin E E2F->CyclinE promotes transcription S_Phase_Genes S Phase Genes E2F->S_Phase_Genes activates transcription CDK2 CDK2 CDK2->Rb phosphorylates CyclinE->CDK2 activates Cdk2_IN_25 This compound Cdk2_IN_25->CDK2 inhibits

Caption: Canonical CDK2 signaling pathway at the G1/S transition.

cluster_0 Resistance Mechanism 1: Cyclin E Upregulation cluster_1 Resistance Mechanism 2: CDK4/6 Compensation CCNE1_Amp CCNE1 Amplification CyclinE_High High Cyclin E CCNE1_Amp->CyclinE_High CDK2_Hyper Hyperactivated CDK2 CyclinE_High->CDK2_Hyper Resistance1 Resistance to this compound CDK2_Hyper->Resistance1 CDK2_Inhibition This compound inhibits CDK2 CDK46_Upreg Upregulated CDK4/6 Activity CDK2_Inhibition->CDK46_Upreg compensatory activation Rb_Phos Rb Phosphorylation CDK46_Upreg->Rb_Phos Resistance2 Resistance to this compound Rb_Phos->Resistance2

Caption: Common mechanisms of resistance to CDK2 inhibitors.

cluster_0 Investigation Steps cluster_1 Potential Findings cluster_2 Conclusion & Action Start Observe Decreased Sensitivity (Increased IC50) Step1 Generate Resistant Cell Line Start->Step1 Step2 Western Blot: CDK2, Cyclin E, p-Rb Step1->Step2 Step3 Western Blot: p-AKT, p-FAK Step1->Step3 Step4 Cell Cycle Analysis Step1->Step4 Finding1 Increased Cyclin E? Step2->Finding1 Finding2 Bypass Activation? Step3->Finding2 Finding3 No G1 Arrest? Step4->Finding3 Conclusion1 Mechanism: Cyclin E Upregulation Action: Consider PARP inhibitor combo Finding1->Conclusion1 Conclusion2 Mechanism: Bypass Pathway Action: Combine with PI3K/FAK inhibitor Finding2->Conclusion2 Conclusion3 Mechanism: CDK4/6 Compensation Action: Combine with CDK4/6 inhibitor Finding3->Conclusion3

Caption: Experimental workflow for investigating this compound resistance.

References

Technical Support Center: Cdk2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Cdk2 inhibitors in research and development. It addresses potential unexpected phenotypic effects that researchers may encounter during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action of a Cdk2 inhibitor?

Cyclin-dependent kinase 2 (Cdk2) is a key regulator of cell cycle progression, particularly during the transition from the G1 to the S phase.[1][2] Cdk2 forms complexes with cyclin E and cyclin A to phosphorylate target proteins that initiate DNA replication.[1][3] Cdk2 inhibitors are designed to bind to the ATP-binding site of the Cdk2 enzyme, preventing the phosphorylation of its substrates.[1] This inhibition is expected to block the G1/S transition, leading to cell cycle arrest and, in some cases, apoptosis (programmed cell death).[1] This mechanism is a target for cancer therapy, as dysregulation of Cdk2 activity is common in tumors.[1][4]

Q2: We are observing a population of large, 4N-arrested cells after treatment with our Cdk2 inhibitor. Is this an expected outcome?

While G1 arrest is the canonical outcome of Cdk2 inhibition, observing a population of cells arrested with 4N DNA content (G2/M phase) is a documented, albeit unexpected, phenotypic effect.[5] This can occur in cancer models that are not genetically dependent on Cdk2 for G1/S progression.[5] In such cases, pharmacological inhibition of Cdk2 can lead to a G2/M block, characterized by an increase in phospho-Cdk1 (Y15) and cyclin B1 levels.[5]

Q3: Our cancer cells are developing resistance to the Cdk2 inhibitor and resuming proliferation. What could be the mechanism?

Resistance to Cdk2 inhibitors can arise through cellular adaptation. One observed mechanism is the formation of polyploid cancer cells, which are cells containing more than two complete sets of chromosomes.[6] These polyploid cells can be resistant to apoptosis and may continue to proliferate despite Cdk2 inhibition.[6] Another potential mechanism of resistance is the compensatory upregulation of other cell cycle kinases, such as Cdk4/6, which can inactivate the Retinoblastoma (Rb) protein and allow cell cycle progression.[6]

Q4: We are seeing an increase in Cdk4/6 activity after Cdk2 inhibition. Is this a known off-target effect?

An increase in Cdk4/6 activity following Cdk2 inhibition is not necessarily an off-target effect of the inhibitor itself, but rather a known cellular adaptation mechanism.[6] Cells can compensate for the loss of Cdk2 activity by upregulating Cdk4/6 to maintain cell cycle progression.[6] This highlights the intricate feedback loops and redundancy within the cell cycle machinery.

Troubleshooting Guides

Issue 1: A significant population of 4N-arrested or polyploid cells is observed after inhibitor treatment.

  • Possible Cause: The cell line being used may not be primarily dependent on Cdk2 for the G1/S transition. Inhibition of Cdk2 in these cells can lead to an accumulation of cells in the G2/M phase.[5] Prolonged Cdk2 inhibition can also lead to the emergence of a persistent population of polyploid cancer cells.[6]

  • Troubleshooting Steps:

    • Cell Line Characterization: Determine the dependency of your cell line on Cdk2. This can be assessed by examining the expression levels of p16INK4A and cyclin E1, as their co-expression can indicate sensitivity to Cdk2 inhibition and a G1 arrest phenotype.[5]

    • Time-course Analysis: Perform a time-course experiment to distinguish between a transient G2/M arrest and the emergence of a stable polyploid population.

    • Combination Therapy: Consider co-treatment with a Cdk1 or kinesin family member antagonist to eliminate the persistent polyploid cancer cells and promote apoptosis.[6] Dual inhibition with a Cdk4/6 inhibitor could also be explored to prevent compensatory upregulation.[6]

Issue 2: The Cdk2 inhibitor shows initial efficacy, but the cancer cells resume proliferation over time.

  • Possible Cause: The cancer cells may have developed resistance to the Cdk2 inhibitor. This can be due to the formation of apoptosis-resistant polyploid cells or the activation of compensatory signaling pathways.[6]

  • Troubleshooting Steps:

    • Cell Morphology and Ploidy Analysis: Analyze the morphology and DNA content of the resistant cell population to identify the presence of polyploid cells.

    • Western Blot Analysis: Examine the expression and phosphorylation status of key cell cycle proteins in the resistant cells, including Cdk1, Cdk4/6, Rb, and cyclins. This can help identify upregulated compensatory pathways.

    • Alternative Therapeutic Strategies: Explore combination therapies to target the identified resistance mechanisms. For example, combining the Cdk2 inhibitor with a Cdk1 or Cdk4/6 inhibitor may overcome resistance.[6]

Quantitative Data Summary

ObservationCell TypeInhibitorKey Quantitative FindingReference
4N Cell Cycle ArrestCancer models genetically independent of Cdk2Pharmacological CDK2 inhibitorsIncreased expression of phospho-CDK1 (Y15) and cyclin B1.[5]
Formation of Polyploid CellsAneuploid lung cancer cellsCDK2 inhibitorsRNA-Seq analysis of 4N vs. 2N cells showed enrichment for CDK1 pathway and KIF family members.[6]
Resistance to InhibitionCancer cell linesCDK2 inhibitor (INX-315)CRISPR screens identified CDK2 loss as a mediator of resistance.[5]

Experimental Protocols

1. Cell Cycle Analysis by Flow Cytometry

  • Objective: To determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with a Cdk2 inhibitor.

  • Methodology:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat cells with the Cdk2 inhibitor at various concentrations and time points.

    • Harvest cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells in 70% ethanol at -20°C for at least 2 hours.

    • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry.

2. Cdk2 Kinase Assay

  • Objective: To measure the enzymatic activity of Cdk2 in the presence of an inhibitor.

  • Methodology (Example based on commercial kits): [3][7]

    • Prepare a reaction mixture containing recombinant Cdk2/Cyclin A enzyme, a specific peptide substrate (e.g., a derivative of Histone H1 or Rb), and kinase assay buffer.[3][7]

    • Add the Cdk2 inhibitor at various concentrations to the reaction mixture.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the amount of phosphorylated substrate. Detection can be performed using various methods, such as:

      • Radioisotopic filter binding assay: Using radiolabeled ATP and measuring the incorporation of the radiolabel into the substrate.[3]

      • Luminescence-based assay: Using a reagent like Kinase-Glo® MAX that measures the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.[7]

      • Antibody-based detection: Using a phospho-specific antibody to detect the phosphorylated substrate.[3]

Visualizations

Cdk2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_Cdk46 Cyclin D-Cdk4/6 pRB pRB CyclinD_Cdk46->pRB phosphorylates E2F E2F pRB->E2F releases CyclinE Cyclin E Transcription E2F->CyclinE CyclinE_Cdk2 Cyclin E-Cdk2 CyclinE->CyclinE_Cdk2 complexes with Cdk2 DNA_Replication DNA Replication CyclinE_Cdk2->DNA_Replication initiates CyclinA_Cdk2 Cyclin A-Cdk2 CyclinE_Cdk2->CyclinA_Cdk2 promotes transition to S_Phase_Progression S Phase Progression CyclinA_Cdk2->S_Phase_Progression drives

Caption: Expected Cdk2 signaling pathway in cell cycle progression.

Cdk2_Inhibitor_MoA Cdk2_Inhibitor Cdk2 Inhibitor CyclinE_Cdk2 Cyclin E-Cdk2 Cdk2_Inhibitor->CyclinE_Cdk2 binds to G1_S_Transition G1/S Transition Cdk2_Inhibitor->G1_S_Transition blocks Substrate Substrate (e.g., pRB) CyclinE_Cdk2->Substrate phosphorylates ATP ATP ATP->CyclinE_Cdk2 binds to active site Phosphorylated_Substrate Phosphorylated Substrate Phosphorylated_Substrate->G1_S_Transition promotes Cell_Cycle_Arrest Cell Cycle Arrest (G1) Unexpected_Phenotype_Polyploidy Cdk2_Inhibition Prolonged Cdk2 Inhibition Anaphase_Catastrophe Anaphase Catastrophe Cdk2_Inhibition->Anaphase_Catastrophe Multipolar_Division Multipolar Division Anaphase_Catastrophe->Multipolar_Division Polyploid_Cells Persistent Polyploid Cells (4N+) Anaphase_Catastrophe->Polyploid_Cells can lead to (apoptosis evasion) Apoptosis Apoptosis Multipolar_Division->Apoptosis leads to Resistance Therapeutic Resistance and Proliferation Polyploid_Cells->Resistance

References

Cdk2-IN-25 assay interference and artifacts

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Cdk2-IN-25

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during biochemical and cellular assays involving this chemical probe.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as compound 7e) is an inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1] CDK2 is a serine/threonine protein kinase that plays a crucial role in regulating the cell cycle, particularly the transition from the G1 phase to the S phase.[2][3][4] It forms complexes with regulatory proteins called cyclins, primarily Cyclin E and Cyclin A, to become active.[2][4][5] The active CDK2/cyclin complex then phosphorylates various substrate proteins, such as the Retinoblastoma protein (Rb), which in turn promotes DNA replication and cell cycle progression.[4][6] this compound functions as an ATP-competitive inhibitor, binding to the ATP pocket of the kinase to block its phosphorylation activity.[7] This inhibition leads to cell cycle arrest at the G1/S checkpoint and can induce apoptosis (programmed cell death) in cancer cells where CDK2 activity is often dysregulated.[3]

Q2: What is the primary signaling pathway involving CDK2?

The CDK2 signaling pathway is central to cell cycle control. In the G1 phase, growth signals lead to the production of Cyclin D, which partners with CDK4/6 to partially phosphorylate the Retinoblastoma protein (Rb).[6] This initial phosphorylation begins to release the transcription factor E2F. Subsequently, Cyclin E is synthesized and binds to CDK2.[6][8] The Cyclin E/CDK2 complex further phosphorylates Rb, leading to the full release and activation of E2F.[6] Activated E2F drives the transcription of genes necessary for DNA synthesis, pushing the cell into the S phase.[6][9] Later in the S phase, CDK2 associates with Cyclin A to continue promoting DNA replication and prepare the cell for the G2 phase.[2][9][10] This entire process is tightly regulated by CDK inhibitors (CKIs) like p21 and p27.[6]

Cdk2_Pathway cluster_G1 G1 Phase cluster_S G1/S Transition & S Phase GrowthFactors Growth Signals CycD_Cdk46 Cyclin D / CDK4/6 GrowthFactors->CycD_Cdk46 pRb_E2F pRb-E2F Complex CycD_Cdk46->pRb_E2F Phosphorylates CycE_Cdk2 Cyclin E / CDK2 E2F E2F pRb_E2F->E2F CycE_Cdk2->pRb_E2F Hyper-phosphorylates CycA_Cdk2 Cyclin A / CDK2 E2F->CycE_Cdk2 Upregulates S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes S_Phase_Genes->CycA_Cdk2 Activates Cdk2_IN_25 This compound Cdk2_IN_25->CycE_Cdk2 Inhibits Cdk2_IN_25->CycA_Cdk2 Inhibits

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

Q3: What are the most common sources of interference and artifacts in kinase assays?

Several factors can compromise the integrity of kinase assays, leading to false positives or negatives.[11] Key sources include:

  • Compound Interference: The test compound itself may interfere with the detection method. This includes autofluorescence or quenching of a fluorescent signal, or absorption of light at the excitation/emission wavelengths (inner filter effect).[11][12]

  • Non-Specific Inhibition: Molecules may inhibit the kinase indirectly, for example, by chelating essential metal cofactors like Mg²⁺ or by forming aggregates that sequester the enzyme.[11]

  • Reagent Quality: The purity of reagents like ATP, substrates, and buffers is critical. Contaminants can alter reaction kinetics and lead to inconsistent results.[11]

  • Enzyme Aggregation: Kinase proteins may aggregate, especially at high concentrations or after freeze-thaw cycles, leading to altered or reduced activity.[11]

  • Assay Format Mismatch: Not all assay formats are suitable for every kinase or inhibitor. It is often recommended to validate findings using a secondary, orthogonal assay.[11]

  • DMSO Concentration: High concentrations of Dimethyl sulfoxide (DMSO), the solvent typically used for compounds, can inhibit kinase activity. It's crucial to maintain a consistent and low final DMSO concentration across all wells.[11]

Quantitative Data Summary

The inhibitory activity of this compound and other common CDK2 inhibitors can vary based on the assay format and conditions. The following table summarizes reported IC₅₀ values.

InhibitorTarget(s)IC₅₀ (nM)Assay Conditions / Cell Line
This compound CDK2149Biochemical Assay
RoscovitineCDK2, CDK5, CDK7, CDK9160 (CDK5/p25)Biochemical Assay
P276-00CDK2, CDK1, CDK4, CDK910 (CDK2)Biochemical Assay
Compound 73CDK244Biochemical Assay (vs. 86,000 nM for CDK1)[7]

Note: IC₅₀ values are highly dependent on experimental conditions, particularly the ATP concentration. Comparisons should be made with caution.

Experimental Protocols

Protocol: TR-FRET Kinase Activity Assay for this compound

Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays are a common format for screening kinase inhibitors due to their sensitivity and low background interference.[11] This protocol is a generalized methodology based on the LanthaScreen™ platform.

Objective: To determine the IC₅₀ value of this compound by measuring the inhibition of substrate phosphorylation by CDK2/Cyclin A.

Materials:

  • Recombinant active CDK2/Cyclin A enzyme

  • Fluorescein-labeled peptide substrate (e.g., FL-Peptide 22)

  • Terbium-labeled anti-phospho-substrate antibody (Tb-Antibody)

  • ATP

  • This compound (serially diluted in DMSO)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[13]

  • Stop/Detection Buffer (Kinase Buffer containing EDTA)

  • Low-volume 384-well assay plates

  • TR-FRET compatible plate reader

Workflow Diagram:

TR_FRET_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis P1 1. Prepare serial dilution of this compound in DMSO R1 3. Add inhibitor/DMSO to assay plate P1->R1 P2 2. Prepare Master Mixes: - Kinase/Substrate Mix - ATP Mix R2 4. Add Kinase/Substrate Mix to initiate pre-incubation P2->R2 R1->R2 R3 5. Add ATP Mix to start reaction R2->R3 R4 6. Incubate at RT (e.g., 60 minutes) R3->R4 D1 7. Add Stop/Detection Mix (EDTA + Tb-Antibody) R4->D1 D2 8. Incubate at RT (e.g., 60 minutes) D1->D2 D3 9. Read plate on TR-FRET reader D2->D3 A1 10. Calculate Emission Ratio (Acceptor/Donor) D3->A1 A2 11. Plot Ratio vs. [Inhibitor] and fit curve to get IC50 A1->A2

Caption: General workflow for a TR-FRET kinase inhibition assay.

Procedure:

  • Compound Plating: Add 1 µL of serially diluted this compound or DMSO (for 0% and 100% inhibition controls) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a 2X solution of CDK2/Cyclin A and fluorescein-labeled substrate in Kinase Buffer.

    • Add 5 µL of this solution to each well.

    • Incubate for 10-15 minutes at room temperature.

    • Prepare a 2X solution of ATP in Kinase Buffer.

    • To start the reaction, add 5 µL of the 2X ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Reaction Stop and Detection:

    • Prepare a solution of Tb-Antibody and EDTA in Stop/Detection buffer.

    • Add 10 µL of this solution to each well to stop the kinase reaction and initiate detection.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate using a TR-FRET reader (e.g., excitation at 340 nm, emission read at donor and acceptor wavelengths, typically ~615 nm and ~665 nm for Europium).[14]

  • Data Analysis:

    • Calculate the emission ratio by dividing the acceptor signal (e.g., 665 nm) by the donor signal (e.g., 615 nm).[14][15]

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Troubleshooting Guide

Q4: My assay window (Signal-to-Background) is low. What can I do?

A low assay window can make it difficult to distinguish true inhibition from noise. The Z'-factor, a statistical measure of assay quality, is highly dependent on the assay window.[15]

  • Check Reagent Concentrations: Optimize the concentrations of the kinase, substrate, and ATP. Too much or too little enzyme can lead to a compressed dynamic range.

  • Increase Incubation Time: Ensure the kinase reaction has proceeded long enough to generate a robust signal. Check if the reaction is still in the linear range.

  • Verify Reagent Activity: Confirm that the kinase is active and the ATP stock is not degraded.

  • Instrument Settings: Ensure the plate reader's gain and other settings are optimized for your assay plate and reagents.[15]

Q5: I'm seeing high variability between replicate wells. What is the cause?

High variability reduces the statistical confidence in your results.

  • Pipetting Accuracy: Inaccurate or inconsistent pipetting, especially with small volumes in 384-well plates, is a common culprit. Ensure pipettes are calibrated and use proper technique.

  • Incomplete Mixing: Ensure all reagents are thoroughly mixed in the wells after addition.

  • Edge Effects: Evaporation from the outer wells of a plate can concentrate reagents and alter results. Consider using an adhesive plate seal and not using the outermost wells for critical data points.

  • Compound Precipitation: At high concentrations, this compound or other test compounds may precipitate out of the solution. Visually inspect the wells and consider testing a lower top concentration.

Q6: I suspect my compound is causing assay interference. How can I confirm this?

Compound interference can lead to false positive or false negative results.[11] A systematic approach is needed to identify the source of the artifact.

Troubleshooting_Interference Start Suspected Compound Interference Check_Fluorescence Does the compound autofluoresce at assay wavelengths? Start->Check_Fluorescence Run_NoEnzyme Run assay with compound but without enzyme. Is there a signal change? Check_Fluorescence->Run_NoEnzyme No Result_Fluorescent Artifact: Autofluorescence or Quenching Check_Fluorescence->Result_Fluorescent Yes Run_NoATP Run assay with compound and enzyme, but no ATP. Is there a signal change? Run_NoEnzyme->Run_NoATP No Result_NoEnzyme Artifact: Direct interference with detection reagents Run_NoEnzyme->Result_NoEnzyme Yes Run_CoupledAssay If using a coupled assay, run secondary reaction alone with compound. Inhibition? Run_NoATP->Run_CoupledAssay No Result_NoATP Artifact: Compound interacts with substrate/antibody Run_NoATP->Result_NoATP Yes Result_Coupled Artifact: Compound inhibits coupling enzyme(s) Run_CoupledAssay->Result_Coupled Yes Result_OK Interference Unlikely. Proceed with validation. Run_CoupledAssay->Result_OK No

Caption: Decision tree for troubleshooting compound interference.

Steps to De-risk Artifacts:

  • Test for Autofluorescence: Scan the compound alone in assay buffer at the relevant excitation and emission wavelengths. Significant signal indicates direct fluorescent interference.[12]

  • Run No-Enzyme Control: Perform the assay with the compound but omit the CDK2 enzyme. A change in signal indicates the compound is interfering directly with the substrate, antibody, or detection reagents.

  • Run No-ATP Control: Perform the assay with the compound and enzyme, but replace ATP with buffer. This helps identify if the compound's effect is dependent on the kinase's catalytic action.

  • Test Coupling Enzymes (if applicable): For coupled assays (like those measuring ADP production via a secondary enzyme like luciferase), test the compound directly against the coupling enzyme system to rule out off-target inhibition.[12]

  • Use an Orthogonal Assay: Confirm hits in a different assay format that uses an alternative detection method (e.g., confirm a TR-FRET hit with a luminescence-based ADP-Glo assay).[11]

References

improving reproducibility of Cdk2-IN-25 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of experiments involving the Cdk2 inhibitor, Cdk2-IN-25. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (Cdk2).[1] Its primary mechanism of action is to bind to the ATP-binding site of Cdk2, preventing the phosphorylation of its substrates and thereby blocking cell cycle progression, primarily at the G1/S transition.

Q2: What is the IC50 of this compound?

A2: The reported half-maximal inhibitory concentration (IC50) of this compound for Cdk2 is 0.149 µM.[1]

Q3: How should this compound be stored?

A3: this compound powder should be stored at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to 1 year.[1]

Q4: How do I prepare a stock solution of this compound for in vitro experiments?

A4: To prepare a stock solution, dissolve this compound in a suitable solvent such as dimethyl sulfoxide (DMSO). For example, to make a 10 mM stock solution, dissolve the appropriate mass of the compound in the calculated volume of DMSO. It is recommended to use fresh DMSO, as moisture-absorbing DMSO can reduce solubility.[2] Store stock solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles.

Q5: What is a typical working concentration for this compound in cell-based assays?

A5: The optimal working concentration can vary depending on the cell line and the specific assay. A common starting point is to perform a dose-response experiment ranging from 0.1 µM to 10 µM. Based on its IC50 of 0.149 µM, a concentration range of 0.5 µM to 5 µM is often effective for observing significant inhibition of Cdk2 activity in cells.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect on cell cycle or proliferation. Inhibitor concentration is too low. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 20 µM) to determine the optimal effective concentration for your specific cell line.
Poor solubility or precipitation of the inhibitor in cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to prevent precipitation. Prepare fresh dilutions from a concentrated stock solution just before use. Visually inspect the medium for any signs of precipitation after adding the inhibitor.
Cell line is resistant to Cdk2 inhibition. Some cancer cell lines may have redundant pathways or compensatory mechanisms that bypass the requirement for Cdk2 activity.[3] Consider using a cell line known to be sensitive to Cdk2 inhibition or investigate the status of the Rb pathway in your cells.
High levels of cell death (cytotoxicity). Inhibitor concentration is too high. Reduce the concentration of this compound. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range for your cell line.
Off-target effects. While this compound is reported to be selective, high concentrations may inhibit other kinases.[4] If possible, perform a kinase panel screen to assess the inhibitor's specificity at the concentration you are using.
Inconsistent or variable results between experiments. Inhibitor instability. Ensure proper storage of the stock solution at -80°C in small aliquots. Avoid repeated freeze-thaw cycles. Prepare fresh working dilutions for each experiment.
Cell culture variability. Maintain consistent cell culture conditions, including cell density, passage number, and serum concentration. Synchronize cells before treatment for more uniform responses in cell cycle experiments.
Unexpected changes in protein expression (Western Blot). Feedback loops or compensatory mechanisms. Inhibition of Cdk2 can lead to changes in the expression of other cell cycle proteins. For example, inhibition of Cdk2 can lead to the accumulation of its upstream activator, CDC25A, due to a feedback loop.[5] Analyze multiple time points to understand the dynamics of protein expression changes.
Antibody issues. Ensure the primary and secondary antibodies are validated for the application and are used at the recommended dilutions. Include appropriate positive and negative controls.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

Parameter Value Reference
IC50 (Cdk2) 0.149 µM[1]

Table 2: Expected Effects of Cdk2 Inhibition on Cell Cycle Distribution

Treatment Cell Line Concentration Time Point % G1 Phase % S Phase % G2/M Phase
Control (DMSO)Generic Cancer Cell Line0.1%24h45-55%20-30%20-30%
This compoundGeneric Cancer Cell Line1 µM24hIncreased (e.g., 60-70%)Decreased (e.g., 10-15%)No significant change or slight decrease
This compoundGeneric Cancer Cell Line5 µM24hMarkedly Increased (e.g., >75%)Markedly Decreased (e.g., <10%)No significant change or slight decrease

Note: These are representative values. Actual percentages will vary depending on the cell line and experimental conditions.

Experimental Protocols

Cdk2 Kinase Assay

This protocol is adapted for a generic in vitro kinase assay to determine the inhibitory effect of this compound.

Materials:

  • Recombinant active Cdk2/Cyclin A or Cdk2/Cyclin E

  • Histone H1 (as substrate)

  • ATP

  • Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 96-well plates

Procedure:

  • Prepare a serial dilution of this compound in kinase buffer. The final DMSO concentration should not exceed 1%.

  • In a 96-well plate, add the diluted this compound or DMSO (vehicle control).

  • Add the Cdk2/Cyclin complex to each well.

  • Add the substrate (Histone H1) to each well.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Western Blot Analysis of Cdk2 Pathway Proteins

This protocol outlines the steps to analyze the phosphorylation status of Cdk2 targets and the expression of related cell cycle proteins.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (see Table 3 for recommendations)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Culture cells to the desired confluency and treat with this compound or DMSO for the desired time.

  • Harvest cells and lyse them in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Table 3: Recommended Primary Antibodies for Western Blotting

Target Protein Expected Band Size Recommended Antibody (Vendor, Cat#)
Cdk2~33 kDaProteintech, 10122-1-AP[6]
Thermo Fisher Scientific, MA5-17052[7]
Abcam, ab235941[8]
Bio-Rad, VMA00126[9]
Phospho-Rb (Ser807/811)~110 kDaCell Signaling Technology, #9308
Cyclin E1~50 kDaCell Signaling Technology, #4129
Cyclin A2~60 kDaCell Signaling Technology, #4656
p27 Kip1~27 kDaCell Signaling Technology, #3686
β-Actin (Loading Control)~42 kDaCell Signaling Technology, #4970
Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of cell cycle distribution following this compound treatment.

Materials:

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and allow them to attach overnight.

  • Treat cells with various concentrations of this compound or DMSO for the desired duration (e.g., 24 hours).

  • Harvest both adherent and floating cells and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples on a flow cytometer.

  • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in G1, S, and G2/M phases.

Visualizations

Cdk2_Signaling_Pathway Mitogenic_Stimuli Mitogenic Stimuli Cyclin_D Cyclin D Mitogenic_Stimuli->Cyclin_D Cdk4_6 Cdk4/6 Cyclin_D->Cdk4_6 Rb Rb Cdk4_6->Rb p p21_p27 p21/p27 p21_p27->Cdk4_6 Cdk2 Cdk2 p21_p27->Cdk2 E2F E2F Rb->E2F Cyclin_E Cyclin E E2F->Cyclin_E transcription G1_S_Transition G1/S Transition (DNA Replication) E2F->G1_S_Transition Cyclin_E->Cdk2 Cdk2->Rb p Cyclin_A Cyclin A Cyclin_A->Cdk2 Cdk2_IN_25 This compound Cdk2_IN_25->Cdk2

Caption: Simplified Cdk2 signaling pathway in the G1/S cell cycle transition.

Experimental_Workflow_Cell_Cycle_Analysis start Seed Cells treat Treat with This compound or DMSO start->treat harvest Harvest Cells treat->harvest fix Fix in 70% Ethanol harvest->fix stain Stain with PI/RNase fix->stain analyze Analyze by Flow Cytometry stain->analyze end Quantify Cell Cycle Phases analyze->end

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

Troubleshooting_Logic_Tree Problem No Effect Observed Check_Concentration Is Concentration Optimal? Problem->Check_Concentration Check_Solubility Is Inhibitor Soluble? Check_Concentration->Check_Solubility Yes Increase_Conc Increase Concentration Check_Concentration->Increase_Conc No Check_Cell_Line Is Cell Line Sensitive? Check_Solubility->Check_Cell_Line Yes Check_DMSO Check Final DMSO % Check_Solubility->Check_DMSO No Use_Sensitive_Line Use a Sensitive Cell Line Check_Cell_Line->Use_Sensitive_Line No

Caption: Logic tree for troubleshooting lack of experimental effect.

References

Cdk2-IN-25 off-target kinase inhibition profile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for researchers and drug development professionals working with Cdk2-IN-25.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a chemical compound identified as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2). Its primary known biological activity is the inhibition of CDK2, with a reported IC50 value of 0.149 µM[1][2][3][4].

Q2: What is the off-target kinase inhibition profile of this compound?

Currently, a comprehensive off-target kinase inhibition profile for this compound is not publicly available in the reviewed literature or technical datasheets. Researchers using this compound should consider performing their own kinase screening assays to determine its selectivity.

Data Presentation

Off-Target Kinase Inhibition Profile of this compound

As a detailed off-target profile for this compound is not available, the following table is provided as a template for researchers to systematically record their findings from kinase screening panels.

Kinase TargetIC50 (nM) or % Inhibition @ [Concentration]Assay TypeNotes
CDK2 (Control) 149 nM BiochemicalPrimary Target
CDK1
CDK4
CDK5
CDK6
CDK7
CDK9
Other Kinase 1
Other Kinase 2
...

Experimental Protocols

Protocol: General Biochemical Kinase Inhibition Assay

This protocol provides a general framework for determining the in vitro potency of this compound against a panel of kinases. This method is based on quantifying the remaining ATP after the kinase reaction using a luminescence-based assay.

Materials:

  • Purified recombinant kinases

  • Kinase-specific peptide substrates

  • This compound (solubilized in DMSO)

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[5]

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminometer

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep_inhibitor Prepare serial dilutions of this compound add_inhibitor Add inhibitor or DMSO (control) to wells prep_inhibitor->add_inhibitor prep_enzyme Dilute kinase enzyme in assay buffer add_enzyme Add diluted kinase prep_enzyme->add_enzyme prep_substrate_atp Prepare substrate/ATP mix start_reaction Add substrate/ATP mix to start reaction prep_substrate_atp->start_reaction add_inhibitor->add_enzyme add_enzyme->start_reaction incubate_reaction Incubate at room temperature start_reaction->incubate_reaction add_adpglo Add ADP-Glo™ Reagent to deplete ATP incubate_reaction->add_adpglo incubate_adpglo Incubate at room temperature add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection Incubate at room temperature add_detection->incubate_detection read_luminescence Read luminescence incubate_detection->read_luminescence

Caption: Workflow for a typical in vitro kinase inhibition assay.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range might be 100 µM to 0.1 nM.

  • Reaction Setup:

    • Add 1 µL of the diluted this compound or DMSO (as a control) to the wells of a 384-well plate.

    • Add 2 µL of the diluted kinase enzyme.

    • Incubate for 10 minutes at room temperature.

  • Initiate Kinase Reaction:

    • Add 2 µL of the substrate/ATP mixture to each well to start the reaction. The final ATP concentration should be close to the Km value for each specific kinase, if known.

    • Incubate for a predetermined time (e.g., 60 minutes) at room temperature. The incubation time should be within the linear range of the kinase reaction.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP formed and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Troubleshooting Guide

Q3: My IC50 value for CDK2 is different from the published value. What could be the reason?

Several factors can influence the experimentally determined IC50 value:

  • ATP Concentration: The IC50 value of an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay. Higher ATP concentrations will lead to higher apparent IC50 values. Ensure your ATP concentration is consistent and ideally close to the Km of the kinase for ATP.

  • Enzyme and Substrate Concentrations: The amounts of kinase and substrate used can affect the reaction kinetics and, consequently, the IC50 value.[3]

  • Incubation Times: Both the kinase reaction time and the detection reagent incubation times should be optimized and kept consistent.

  • Reagent Quality: The purity and activity of the recombinant kinase, as well as the stability of the inhibitor stock solution, are critical.

  • Assay Format: Different assay technologies (e.g., fluorescence polarization, radiometric, luminescence) can yield slightly different IC50 values.

  • Confirm with a Different Assay: Use an orthogonal assay method to confirm the finding. For example, if the initial screen was a biochemical assay, try a cell-based assay that measures the phosphorylation of a known substrate of that kinase.

  • Dose-Response Curve: Generate a full dose-response curve to determine the potency (IC50) of the inhibition. A single-point high-concentration screen can sometimes be misleading.

  • Check for Assay Interference: Some compounds can interfere with the assay technology itself (e.g., by quenching luminescence or fluorescence). Run a control without the kinase to check for this.

  • Structural Similarity: Examine the ATP-binding sites of CDK2 and the putative off-target kinase for structural similarities that might explain the cross-reactivity.[6]

Q5: How can I interpret the significance of an off-target inhibition?

The significance of an off-target effect depends on several factors:

  • Potency: How does the IC50 for the off-target compare to the IC50 for the primary target (CDK2)? A selectivity window of at least 10-fold is often desired, though this can vary depending on the application.[6]

  • Cellular Context: Will the inhibitor reach a high enough concentration in cells to inhibit the off-target kinase? This depends on the compound's permeability and intracellular accumulation.

  • Physiological Role: What is the biological function of the off-target kinase? Inhibiting some kinases may have significant unintended consequences or could even contribute to the desired therapeutic effect (polypharmacology).[7]

Signaling Pathway Context: CDK2 in Cell Cycle Progression

Understanding the signaling context of CDK2 is crucial for interpreting experimental results. CDK2, in complex with Cyclin E and Cyclin A, plays a key role in the G1/S phase transition and S phase progression.

G Mitogenic_Signals Mitogenic Signals Cyclin_D_CDK46 Cyclin D-CDK4/6 Mitogenic_Signals->Cyclin_D_CDK46 pRb pRb Cyclin_D_CDK46->pRb phosphorylates E2F E2F pRb->E2F inhibits Cyclin_E Cyclin E E2F->Cyclin_E promotes transcription S_Phase S Phase Progression E2F->S_Phase promotes transcription of S-phase genes CDK2 CDK2 Cyclin_E->CDK2 Cyclin_A Cyclin A Cyclin_A->CDK2 CDK2->pRb hyper-phosphorylates G1_S_Transition G1/S Transition CDK2->G1_S_Transition CDK2->S_Phase Cdk2_IN_25 This compound Cdk2_IN_25->CDK2 inhibits

Caption: Simplified CDK2 signaling pathway in cell cycle control.

References

Technical Support Center: CDK2 Inhibitors & Serum Protein Binding Interference

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CDK2 inhibitors. The focus is on addressing potential interference from serum protein binding in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is serum protein binding and why is it a concern when working with CDK2 inhibitors?

A: Serum protein binding refers to the reversible association of a drug or compound, such as a CDK2 inhibitor, with proteins in the blood plasma. The most abundant of these is albumin.[1] This interaction is a critical aspect of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1] For researchers, high serum protein binding can lead to a lower-than-expected free concentration of the inhibitor available to interact with its target, CDK2. This can result in a reduced apparent potency in cell-based assays and discrepancies between in vitro and in vivo experimental results.

Q2: How does serum protein binding affect the interpretation of my in vitro cell-based assay results?

A: In vitro assays are often supplemented with serum (e.g., fetal bovine serum, FBS) to maintain cell health. If your CDK2 inhibitor binds extensively to serum proteins, the actual concentration of the free inhibitor that can enter the cells and inhibit CDK2 will be significantly lower than the total concentration you added to the media. This can lead to an overestimation of the inhibitor's IC50 value (the concentration required to inhibit 50% of the biological activity).

Q3: What are the common methods to determine the extent of serum protein binding for a CDK2 inhibitor?

A: Several established methods are used to measure the plasma protein binding of a compound. The most common and well-regarded techniques include:

  • Equilibrium Dialysis (ED): Considered the "gold standard," this method involves a semi-permeable membrane separating a compartment with the inhibitor and plasma from a compartment with buffer.[2] At equilibrium, the concentration of the free inhibitor is the same in both compartments, allowing for the calculation of the bound fraction.[1][2]

  • Ultrafiltration: This technique uses a semi-permeable membrane with a specific molecular weight cutoff to separate the free inhibitor from the protein-bound inhibitor by centrifugation.[1][3]

  • Ultracentrifugation: This method separates the free drug from the protein-bound drug by high-speed centrifugation.[3]

The choice of method can depend on the specific properties of the inhibitor and the experimental setup.

Q4: Can I predict the serum protein binding of my CDK2 inhibitor based on its chemical structure?

A: While certain physicochemical properties of a molecule, such as lipophilicity (logP), can provide an indication of its potential for plasma protein binding, these are generally predictive rather than definitive. In silico models can be used for initial screening, but experimental determination is crucial for accurate assessment.

Q5: How can I mitigate the effects of high serum protein binding in my experiments?

A: To minimize the impact of serum protein binding, you can:

  • Reduce the serum concentration in your cell culture medium during the experiment, if the cells can tolerate it for the duration of the assay.

  • Use a serum-free medium for the experiment, although this may affect cell viability and behavior.

  • Experimentally determine the free fraction of your inhibitor in the presence of the specific serum concentration used in your assays and adjust your nominal concentrations accordingly.

  • Consider using purified major binding proteins , such as albumin, to understand the specific interactions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inhibitor shows high potency in biochemical assays but weak activity in cell-based assays with serum. High serum protein binding is reducing the free concentration of the inhibitor available to the cells.1. Determine the percentage of plasma protein binding for your inhibitor using a standard method like equilibrium dialysis. 2. Perform cell-based assays in reduced serum or serum-free conditions, if possible. 3. Calculate the free concentration of the inhibitor in your assay medium and correlate it with the observed cellular activity.
Inconsistent results between different batches of serum. Variation in the protein composition and concentration between different lots of serum.1. Standardize on a single lot of serum for a series of experiments. 2. Characterize the protein concentration of each new serum lot. 3. Consider using a commercially available standardized serum product.
Discrepancy between in vitro potency and in vivo efficacy. High in vivo plasma protein binding is limiting the amount of free drug reaching the target tissue.1. Measure the plasma protein binding in the relevant species (e.g., mouse, rat).[4] 2. Correlate the unbound drug concentration in plasma with the observed in vivo efficacy. 3. Consider the impact of protein binding on the drug's pharmacokinetic profile.

Experimental Protocols

Protocol 1: Determination of Serum Protein Binding using Equilibrium Dialysis

This protocol provides a general framework for assessing the serum protein binding of a CDK2 inhibitor using a rapid equilibrium dialysis (RED) device.

Materials:

  • CDK2 inhibitor stock solution (in a compatible solvent like DMSO)

  • Plasma from the desired species (e.g., human, mouse, rat)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rapid Equilibrium Dialysis (RED) device with inserts

  • Incubator shaker

  • LC-MS/MS or other suitable analytical method for quantification

Methodology:

  • Prepare a working solution of the CDK2 inhibitor in plasma at the desired concentration (e.g., 1-5 µM).[1]

  • Add the plasma sample containing the inhibitor to the sample chamber of the RED device insert.

  • Add an equal volume of PBS to the buffer chamber of the insert.

  • Assemble the RED device according to the manufacturer's instructions.

  • Incubate the device at 37°C with shaking for approximately 4-6 hours to allow the system to reach equilibrium.[1]

  • After incubation, carefully collect samples from both the plasma and buffer chambers.

  • Determine the concentration of the CDK2 inhibitor in both samples using a validated analytical method such as LC-MS/MS.

  • Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)

  • Calculate the percentage of protein binding: % Bound = (1 - fu) * 100

Visualizations

CDK2 Signaling Pathway in the Cell Cycle

CDK2_Signaling_Pathway G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M M->G1 CyclinE Cyclin E CDK2_CyclinE CDK2/Cyclin E Complex CyclinE->CDK2_CyclinE CyclinA Cyclin A CDK2_CyclinA CDK2/Cyclin A Complex CyclinA->CDK2_CyclinA CDK2 CDK2 CDK2->CDK2_CyclinE CDK2->CDK2_CyclinA CDK2_CyclinE->S Promotes Rb Rb CDK2_CyclinE->Rb Phosphorylates DNA_Replication DNA Replication CDK2_CyclinA->DNA_Replication Promotes E2F E2F Rb->E2F Inhibits pRb p-Rb

Caption: Simplified diagram of the CDK2 signaling pathway in cell cycle progression.

Experimental Workflow for Assessing Serum Protein Binding

Serum_Protein_Binding_Workflow Start Start: CDK2 Inhibitor Prepare_Sample Prepare Inhibitor Solution in Plasma Start->Prepare_Sample Equilibrium_Dialysis Perform Equilibrium Dialysis (or Ultrafiltration) Prepare_Sample->Equilibrium_Dialysis Quantification Quantify Inhibitor Concentration (e.g., LC-MS/MS) Equilibrium_Dialysis->Quantification Calculation Calculate % Bound and Fraction Unbound (fu) Quantification->Calculation Data_Analysis Analyze Data and Interpret Results Calculation->Data_Analysis End End: Understanding of Binding Characteristics Data_Analysis->End

Caption: General experimental workflow for determining the serum protein binding of a CDK2 inhibitor.

Troubleshooting Logic for In Vitro Assay Discrepancies

References

Cdk2-IN-25 In Vivo Delivery: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Cdk2-IN-25 in in vivo experimental models. The information is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to formulation, delivery, and efficacy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a chemical inhibitor of Cyclin-dependent kinase 2 (Cdk2).[1] Cdk2 is a serine/threonine protein kinase that plays a crucial role in the G1/S phase transition of the cell cycle.[2][3] In complex with Cyclin E and Cyclin A, Cdk2 phosphorylates key substrates, such as the Retinoblastoma protein (Rb), which in turn releases the E2F transcription factor to activate genes required for DNA synthesis.[4][5] By binding to the ATP-binding site of Cdk2, inhibitors like this compound block this phosphorylation activity, leading to cell cycle arrest at the G1/S checkpoint and potentially inducing apoptosis in cancer cells.[3] this compound has been shown to inhibit Cdk2 with an IC50 value of 0.149 μM.[1]

Q2: What is the primary signaling pathway regulated by Cdk2?

Cdk2 is a key regulator of the cell cycle, specifically at the G1/S transition. Its activation is downstream of growth factor signaling and is essential for initiating DNA replication. The pathway diagram below illustrates this process and the point of inhibition by this compound.

Cdk2_Signaling_Pathway cluster_0 Upstream Signaling cluster_1 G1 Phase Regulation cluster_2 G1/S Transition (Target Pathway) Growth Factors Growth Factors Ras/MAPK Pathway Ras/MAPK Pathway Growth Factors->Ras/MAPK Pathway Cyclin D Synthesis Cyclin D Synthesis Ras/MAPK Pathway->Cyclin D Synthesis Cdk4/6_CyclinD Cdk4/6_CyclinD Cyclin D Synthesis->Cdk4/6_CyclinD Forms Complex pRb_E2F pRb-E2F Complex Cdk4/6_CyclinD->pRb_E2F Phosphorylates (p) E2F E2F pRb_E2F->E2F Releases Cyclin E Synthesis Cyclin E Synthesis E2F->Cyclin E Synthesis Activates Transcription Cdk2_CyclinE Cdk2-Cyclin E Cyclin E Synthesis->Cdk2_CyclinE Forms Complex Cdk2_CyclinE->pRb_E2F Hyper-phosphorylates (pp) (Positive Feedback) S_Phase_Entry S-Phase Entry & DNA Replication Cdk2_CyclinE->S_Phase_Entry Phosphorylates Substrates Cdk2_IN_25 Cdk2_IN_25 Cdk2_IN_25->Cdk2_CyclinE Inhibits

Figure 1. Simplified Cdk2 signaling pathway at the G1/S transition.
Q3: How do I prepare this compound for in vivo administration?

Due to the hydrophobic nature of many kinase inhibitors, a multi-component solvent system, often referred to as a "vehicle," is typically required for in vivo delivery. The goal is to create a clear, stable solution or a homogeneous suspension for consistent dosing. A common formulation approach involves a combination of a primary organic solvent, a surfactant, and an aqueous solution.

Table 1: Example In Vivo Formulation for this compound

Component Example Percentage Purpose
DMSO 5% - 10% Primary solvent to dissolve the compound.
PEG300 30% - 40% Co-solvent to improve solubility and stability.
Tween 80 5% Surfactant to prevent precipitation and improve bioavailability.

| Saline/PBS | 45% - 60% | Aqueous base to bring the formulation to the final volume. |

Source: Adapted from general recommendations for similar compounds and vendor-supplied examples.[1][6]

Note: The optimal formulation may vary depending on the required dose and administration route. It is crucial to prepare the formulation by adding and thoroughly mixing solvents in the correct sequence (see Protocol section). Always test a small amount first.[6]

Troubleshooting Guide

Problem: Compound Precipitation or Poor Solubility

Q: My this compound formulation is cloudy, or the compound has precipitated out of solution. What should I do?

A: This is a common issue with poorly soluble compounds. Follow these troubleshooting steps:

  • Verify Preparation Method: Ensure the solvents were added sequentially and mixed thoroughly at each step. The compound should first be fully dissolved in DMSO before adding other co-solvents.[6]

  • Gentle Warming: Warm the solution gently in a 37°C water bath. This can help dissolve the compound. Do not overheat, as it may degrade the inhibitor.

  • Sonication: Use a bath sonicator to aid dissolution.[6] This can help break up small particles and improve homogeneity.

  • Adjust Co-Solvent Ratios: If precipitation persists, you may need to adjust the formulation. Try increasing the percentage of PEG300 or Tween 80 while decreasing the aqueous component.[6] However, be mindful of potential vehicle toxicity at higher organic solvent concentrations.

  • Prepare Fresh: Do not store aqueous formulations for extended periods unless stability has been confirmed. It is best to prepare the solution fresh before each experiment.

Problem: Lack of Efficacy or Unexpected Results

Q: I am not observing the expected biological effect (e.g., tumor growth inhibition) after administering this compound. What are the potential causes?

A: A lack of efficacy can stem from issues with the compound's delivery, stability, or the biological model itself. Use the following workflow to diagnose the problem.

Troubleshooting_Workflow Start Start: No In Vivo Efficacy Check_Formulation 1. Review Formulation - Was the solution clear? - Was it prepared fresh? Start->Check_Formulation Check_Formulation->Start Precipitation Observed Check_Dose_Route 2. Verify Dose & Route - Is the dose sufficient? - Is the route (IP, IV, PO) optimal? Check_Formulation->Check_Dose_Route Formulation OK Check_Dose_Route->Start Dose Too Low Assess_PK 3. Assess Pharmacokinetics (PK) - Perform pilot PK study. - Is the compound reaching the plasma/target tissue? Check_Dose_Route->Assess_PK Dose/Route OK Assess_PK->Check_Dose_Route Poor Exposure Evaluate_Target 4. Evaluate Target Engagement - Measure pRb or other Cdk2 substrates in tissue/tumor. - Is the target being inhibited? Assess_PK->Evaluate_Target Sufficient Exposure Evaluate_Target->Assess_PK No Target Modulation Conclusion Conclusion: Identify Root Cause Evaluate_Target->Conclusion Target Modulated

Figure 2. Logical workflow for troubleshooting lack of in vivo efficacy.
Problem: Animal Toxicity or Adverse Effects

Q: My animals are showing signs of toxicity (e.g., significant weight loss, lethargy, irritation at the injection site) after dosing. What should I do?

A: Toxicity can be caused by the compound itself or the delivery vehicle.

  • Run a Vehicle-Only Control Group: Always include a control group that receives the vehicle without the compound. This will help you distinguish between vehicle-induced and compound-induced toxicity.

  • Reduce DMSO Concentration: DMSO can cause irritation and toxicity, especially in sensitive models like nude mice. For such models, keeping the DMSO concentration below 2% is recommended.[6]

  • Perform a Dose-Escalation Study: The initial dose may be too high. Conduct a pilot study with multiple dose levels to determine the Maximum Tolerated Dose (MTD) in your specific animal model.

  • Consider Off-Target Effects: While this compound is a Cdk2 inhibitor, like many kinase inhibitors, it may have off-target activities at higher concentrations. If toxicity persists even at low doses, consider profiling the compound against a panel of kinases.

  • Refine the Formulation: An alternative formulation with different co-solvents (e.g., SBE-β-CD, corn oil) might be better tolerated.[1]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol provides a step-by-step method for preparing a 1 mg/mL solution of this compound in a standard vehicle for intraperitoneal (IP) injection, based on a 10 mg/kg dose for a 20g mouse receiving a 200 µL injection volume.

Materials:

  • This compound powder

  • DMSO (Dimethyl sulfoxide)

  • PEG300 (Polyethylene glycol 300)

  • Tween 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl) or PBS

  • Sterile microcentrifuge tubes

  • Pipettes

Methodology:

  • Calculate Required Amounts: For a 1 mL final volume at 1 mg/mL, weigh out 1 mg of this compound powder.

  • Primary Dissolution: Add 100 µL of DMSO (10% of final volume) to the tube containing the this compound powder. Vortex or sonicate until the powder is completely dissolved and the solution is clear.

  • Add Co-Solvent: Add 400 µL of PEG300 (40% of final volume) to the DMSO solution. Vortex thoroughly until the solution is homogeneous.

  • Add Surfactant: Add 50 µL of Tween 80 (5% of final volume). Vortex again to ensure complete mixing. The solution should remain clear.

  • Final Volume Adjustment: Add 450 µL of sterile saline (45% of final volume) to reach the final volume of 1 mL. Mix thoroughly. The final solution should be clear and free of precipitates.

  • Administration: Use the freshly prepared solution for animal administration. Do not store for long periods unless stability has been validated.

Protocol 2: General Tumor Growth Inhibition Study

This protocol outlines a representative workflow for evaluating the efficacy of this compound in a subcutaneous tumor xenograft model.

Methodology:

  • Cell Culture and Implantation: Culture a relevant cancer cell line (e.g., a line with known Cdk2 dependency). Implant 1-5 million cells subcutaneously into the flank of immunocompromised mice.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., Vehicle Control, this compound at 10 mg/kg, Positive Control).

  • Compound Preparation and Dosing: Prepare the this compound formulation and vehicle control as described in Protocol 1. Administer the treatment via the chosen route (e.g., IP injection) daily or on another optimized schedule for a set period (e.g., 21 days).

  • Monitoring:

    • Tumor Volume: Measure tumor dimensions with calipers every 2-3 days and calculate volume (Volume = 0.5 x Length x Width²).

    • Body Weight: Record animal body weight every 2-3 days as an indicator of general health and toxicity.

    • Clinical Observations: Monitor animals daily for any signs of distress or adverse effects.

  • Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors.

    • Primary Endpoint: Compare the final tumor volumes or tumor growth inhibition (TGI) between the treatment and vehicle groups.

    • Pharmacodynamic Analysis (Optional): Collect tumors at specific time points post-dosing to analyze target engagement (e.g., by measuring levels of phosphorylated Rb via Western Blot or IHC).

References

Validation & Comparative

A Comparative Guide to Selective Cdk2 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer drug discovery, Cyclin-Dependent Kinase 2 (Cdk2) has emerged as a critical target. Its pivotal role in cell cycle progression, particularly the G1/S phase transition, makes it a focal point for therapeutic intervention. A plethora of selective Cdk2 inhibitors have been developed, each with distinct biochemical and cellular profiles. This guide provides a detailed comparison of Cdk2-IN-25 with other prominent selective Cdk2 inhibitors, namely Milciclib, Roscovitine (Seliciclib), NU6102, and PF-00562271, to aid researchers in selecting the appropriate tool for their studies.

While this compound is a known Cdk2 inhibitor with a reported IC50 of 0.149 µM, publicly available data on its broader selectivity and cellular activity remains limited. This guide, therefore, presents a comprehensive analysis of the well-characterized inhibitors to provide a valuable comparative context.

Biochemical Potency and Selectivity

The efficacy of a kinase inhibitor is determined by its potency towards the intended target and its selectivity against other kinases. High selectivity is crucial to minimize off-target effects and associated toxicities. The following table summarizes the inhibitory concentrations (IC50) of the selected compounds against Cdk2 and other relevant kinases.

InhibitorCdk2/cyclin A IC50 (nM)Cdk1/cyclin B IC50 (nM)Cdk4/cyclin D1 IC50 (nM)Cdk5/p25 IC50 (nM)Cdk7/cyclin H IC50 (nM)Cdk9/cyclin T1 IC50 (nM)
This compound 149N/AN/AN/AN/AN/A
Milciclib 45[1]398[2]160[2]N/A150[2]N/A
Roscovitine 700[3]650[3]>100,000200[3]800N/A
NU6102 5.4[4][5]9.5[4][5]1600[4][5]N/AN/AN/A
PF-00562271 30[6]58[7]>1000[7]120[7]N/AN/A

N/A: Data not available in the searched sources.

Cellular Activity

The ultimate measure of an inhibitor's utility is its activity within a cellular context. This includes its ability to inhibit cell proliferation (GI50) and induce cell cycle arrest or apoptosis.

InhibitorCell Line(s)GI50/LC50 (µM)Observed Cellular Effects
This compound N/AN/AN/A
Milciclib HCT116, RKO0.275, 0.403 (IC50)[8]Induces G1 arrest, inhibits Rb phosphorylation.[1]
Roscovitine L1210N/AArrests cells in G1 phase.[9]
NU6102 SKUT-1B2.6 (LC50, 24h)[4]Induces G2 arrest, inhibits Rb phosphorylation.[4]
PF-00562271 PC3-MN/AInduces G1 arrest.

N/A: Data not available in the searched sources.

In Vivo Efficacy

Preclinical in vivo studies are essential to evaluate the therapeutic potential of a Cdk2 inhibitor. The following table summarizes available in vivo data for the compared inhibitors.

InhibitorAnimal ModelDosingKey In Vivo Findings
This compound N/AN/AN/A
Milciclib Human tumor xenografts40 mg/kg, twice daily for 10 daysSignificant tumor growth inhibition.[1]
NU6102 (as prodrug NU6301) SKUT-1B tumor-bearing mice120 mg/kg, 8 or 12 hourly for 10 daysWell-tolerated, inhibited Rb phosphorylation, and resulted in tumor growth delay.[8]
PF-00562271 Tumor-bearing mice33 mg/kg, p.o.Inhibited FAK phosphorylation in a dose-dependent manner.[10]

N/A: Data not available in the searched sources.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

Cdk2_Signaling_Pathway Cyclin D Cyclin D Cdk4/6 Cdk4/6 Cyclin D->Cdk4/6 pRb pRb Cdk4/6->pRb Phosphorylates E2F E2F Cdk4/6->E2F Activates Cyclin E Cyclin E Cdk2 Cdk2 Cyclin E->Cdk2 Cdk2->pRb Phosphorylates S Phase S Phase Cdk2->S Phase Promotes Entry Cyclin A Cyclin A Cyclin A->Cdk2 pRb->E2F Inhibits E2F->Cyclin E G1 Phase G1 Phase G1 Phase->S Phase Progression

Caption: Cdk2 signaling pathway in cell cycle progression.

Kinase_Inhibition_Assay cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection Kinase Kinase Incubation Incubation Kinase->Incubation Substrate Substrate Substrate->Incubation ATP ATP ATP->Incubation Inhibitor Inhibitor Inhibitor->Incubation Detection Reagent Detection Reagent Incubation->Detection Reagent Signal Measurement Signal Measurement Detection Reagent->Signal Measurement

Caption: General workflow for a kinase inhibition assay.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for scientific research. Below are representative protocols for key assays used to characterize Cdk2 inhibitors.

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Cdk2/Cyclin A2 enzyme

  • Kinase-specific substrate (e.g., Histone H1)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test inhibitors (e.g., this compound, Milciclib)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of the test inhibitors in the appropriate solvent (e.g., DMSO).

  • In a reaction plate, add the kinase, substrate, and test inhibitor.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.

  • Measure luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Cell Viability Assay (Sulforhodamine B - SRB Assay)

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

Materials:

  • Cancer cell lines (e.g., HCT116, MCF7)

  • Complete cell culture medium

  • Test inhibitors

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • 96-well plates

Procedure:

  • Seed cells in 96-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of the test inhibitors for a specified period (e.g., 72 hours).

  • Fix the cells by adding cold TCA and incubate for 1 hour at 4°C.

  • Wash the plates with water and air dry.

  • Stain the cells with SRB solution for 30 minutes at room temperature.

  • Wash the plates with 1% acetic acid to remove unbound dye and air dry.

  • Solubilize the bound dye with Tris base solution.

  • Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • Calculate the GI50 values from the dose-response curves.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a Cdk2 inhibitor in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Cancer cell line for tumor implantation

  • Test inhibitor and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject cancer cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test inhibitor or vehicle control to the respective groups according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Monitor the tumor size and body weight of the mice regularly (e.g., twice a week).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target engagement).

  • Analyze the tumor growth inhibition to evaluate the efficacy of the inhibitor.

Conclusion

The selection of a suitable Cdk2 inhibitor is contingent on the specific research question. For studies requiring a highly potent and selective tool compound with demonstrated cellular and in vivo activity, NU6102 and Milciclib represent strong candidates based on the available data. Roscovitine , while less potent against Cdk2, has been extensively studied and may be useful for comparative analyses. PF-00562271 offers an alternative with a different chemical scaffold.

While This compound is a documented Cdk2 inhibitor, the current lack of comprehensive public data on its selectivity and cellular effects necessitates further characterization to fully understand its potential as a research tool. Researchers are encouraged to perform their own validation experiments when considering less-characterized compounds. This guide serves as a starting point for informed decision-making in the dynamic field of Cdk2 inhibitor research.

References

A Comparative Efficacy Analysis of Cdk2-IN-25 and Dinaciclib for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a promising class of agents targeting the dysregulated cell cycle machinery of tumor cells. This guide provides a detailed comparison of two notable CDK inhibitors: Cdk2-IN-25, a compound with reported specificity for CDK2, and Dinaciclib, a multi-CDK inhibitor that has undergone clinical investigation. This objective analysis is intended to assist researchers, scientists, and drug development professionals in understanding the relative efficacy and mechanisms of these two compounds.

Quantitative Efficacy and Target Profile

The following tables summarize the available quantitative data for this compound and Dinaciclib, highlighting their inhibitory concentrations and target specificities.

Table 1: In Vitro Inhibitory Activity (IC50)

CompoundTargetIC50 (nM)Assay Type
This compound CDK2149Biochemical
Dinaciclib CDK13Biochemical
CDK21Biochemical
CDK51Biochemical
CDK94Biochemical

Table 2: Cellular Activity

CompoundCell LineAssay TypeEndpointIC50/EC50
This compound Data not publicly available---------
Dinaciclib Various cancer cell linesCell Viability (e.g., MTT)Growth InhibitionLow nM range

Mechanism of Action and Impact on Cell Cycle

This compound is designed as a specific inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a key regulator of the G1/S phase transition and S phase progression in the cell cycle. By inhibiting CDK2, this compound is expected to induce cell cycle arrest at the G1/S checkpoint, thereby preventing DNA replication and subsequent cell division.

Dinaciclib , in contrast, is a pan-CDK inhibitor with potent activity against CDK1, CDK2, CDK5, and CDK9.[1][2] This multi-targeted approach leads to a broader impact on the cell cycle and other cellular processes. Inhibition of CDK1 and CDK2 leads to cell cycle arrest at both the G1/S and G2/M transitions.[1] Furthermore, inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), results in the downregulation of anti-apoptotic proteins like Mcl-1, ultimately inducing apoptosis.[1]

In Vivo Efficacy

This compound: Publicly available data from in vivo studies, such as xenograft models, for this compound are limited.

Dinaciclib: Dinaciclib has demonstrated significant anti-tumor activity in various preclinical xenograft models. For instance, in a triple-negative breast cancer (TNBC) patient-derived xenograft (PDX) model, Dinaciclib administered at 50 mg/kg intraperitoneally daily for 5 days a week for 4 weeks resulted in significant tumor growth inhibition.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: this compound inhibits the Cyclin E/CDK2 complex, preventing pRb phosphorylation and G1/S transition.

G Dinaciclib's Multi-Target Mechanism of Action Dinaciclib Dinaciclib CDK1 CDK1/Cyclin B Dinaciclib->CDK1 CDK2 CDK2/Cyclin E/A Dinaciclib->CDK2 CDK5 CDK5/p25 Dinaciclib->CDK5 CDK9 CDK9/Cyclin T Dinaciclib->CDK9 G2_M_Arrest G2/M Arrest G1_S_Arrest G1/S Arrest Apoptosis Apoptosis CDK1->G2_M_Arrest Promotes CDK2->G1_S_Arrest Promotes Neuronal_Functions Neuronal Functions CDK5->Neuronal_Functions Transcription_Elongation Transcription Elongation CDK9->Transcription_Elongation Promotes Mcl1 Mcl-1 Transcription_Elongation->Mcl1 Upregulates Mcl1->Apoptosis Inhibits G Experimental Workflow for In Vitro Kinase Inhibition Assay start Start reagents Prepare Reagents: - Kinase (e.g., CDK2/Cyclin A) - Substrate (e.g., Histone H1) - ATP - Inhibitor (this compound or Dinaciclib) start->reagents incubation Incubate kinase, substrate, and inhibitor reagents->incubation reaction Initiate reaction with ATP incubation->reaction detection Detect kinase activity (e.g., ADP-Glo, radioactivity) reaction->detection analysis Data Analysis: Calculate % inhibition and IC50 detection->analysis end End analysis->end

References

Cdk2-IN-25: A Comparative Analysis of its Selectivity Profile Against Other Cyclin-Dependent Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the precise selectivity of a kinase inhibitor is paramount. This guide provides a detailed comparison of Cdk2-IN-25's performance against other cyclin-dependent kinases (CDKs), supported by available experimental data and methodologies.

This compound, identified as compound 7e in a series of pyrazoline-based derivatives, has emerged as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2). Its efficacy and potential as a therapeutic agent or research tool are intrinsically linked to its selectivity profile across the broader CDK family. Due to the high degree of homology within the ATP-binding sites of CDKs, achieving selectivity remains a significant challenge in the development of CDK inhibitors.

Quantitative Analysis of Selectivity

To facilitate a clear comparison, the inhibitory activity of this compound and other relevant CDK inhibitors is summarized below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a higher potency.

KinaseThis compound (Compound 7e) IC50 (µM)
CDK20.149

Note: A comprehensive selectivity panel for this compound against other CDKs was not publicly available in the reviewed literature. The table will be updated as more data becomes accessible.

For comparative context, the selectivity profiles of other known CDK inhibitors are often evaluated against a panel of CDKs, including CDK1, CDK4, CDK6, CDK7, and CDK9, which regulate various phases of the cell cycle and transcription. The development of selective CDK2 inhibitors is crucial to minimize off-target effects and associated toxicities.

Experimental Protocols

The determination of an inhibitor's selectivity profile relies on robust and reproducible experimental assays. Commonly employed methods for assessing CDK inhibitor potency and selectivity include biochemical assays and cell-based assays.

Biochemical Kinase Assays

Biochemical assays directly measure the ability of an inhibitor to block the enzymatic activity of purified CDK/cyclin complexes. These assays are fundamental for determining the intrinsic potency of a compound.

Luminescence-Based Kinase Assays (e.g., Kinase-Glo®, ADP-Glo™):

  • Principle: These assays quantify the amount of ATP remaining (Kinase-Glo®) or ADP produced (ADP-Glo™) after a kinase reaction. A decrease in kinase activity due to inhibition results in a higher luminescent signal in a Kinase-Glo® assay or a lower signal in an ADP-Glo™ assay.

  • General Protocol:

    • Recombinant human CDK/cyclin enzymes are incubated with a specific substrate (e.g., a peptide or protein) and ATP in a buffered solution.

    • The test compound (e.g., this compound) is added at various concentrations.

    • The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

    • A proprietary reagent is added to stop the reaction and, in the case of Kinase-Glo®, to measure the remaining ATP via a luciferase-luciferin reaction that produces light. For ADP-Glo™, a two-step process first eliminates remaining ATP, then converts the produced ADP back to ATP for quantification by luciferase.

    • The luminescent signal is measured using a plate reader.

    • IC50 values are calculated by plotting the inhibitor concentration against the percentage of kinase activity and fitting the data to a dose-response curve.

Cell-Based Target Engagement Assays

Cell-based assays provide valuable insights into an inhibitor's performance within a more physiologically relevant environment, accounting for factors like cell permeability and competition with intracellular ATP.

NanoBRET™ Target Engagement Assay:

  • Principle: This assay measures the binding of an inhibitor to its target kinase in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site. An inhibitor that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.

  • General Protocol:

    • Cells are engineered to express the target CDK fused to NanoLuc® luciferase.

    • The cells are treated with varying concentrations of the test inhibitor.

    • A cell-permeable fluorescent tracer that binds to the target CDK is added.

    • The BRET signal is measured using a specialized plate reader.

    • A decrease in the BRET signal indicates displacement of the tracer by the inhibitor, and the IC50 value for target engagement can be determined.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway involving CDK2 and a typical experimental workflow for determining inhibitor selectivity.

CDK2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 pRb pRb CDK4/6->pRb Phosphorylation E2F E2F pRb->E2F Inhibits Cyclin E Cyclin E E2F->Cyclin E Transcription pRb_P pRb-P pRb_P->E2F Releases CDK2 CDK2 Cyclin E->CDK2 DNA_Replication DNA Replication CDK2->DNA_Replication Promotes Cdk2_IN_25 This compound Cdk2_IN_25->CDK2 Inhibits

Simplified CDK2 signaling pathway in cell cycle progression.

Experimental_Workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound Prepare this compound (serial dilutions) Incubation Incubate Enzyme, Substrate, ATP, and Inhibitor Compound->Incubation Enzymes Prepare CDK/Cyclin Enzyme Panel Enzymes->Incubation Reagents Prepare Assay Buffers, Substrates, and ATP Reagents->Incubation Detection Add Detection Reagent (e.g., Kinase-Glo®) Incubation->Detection Measurement Measure Luminescence Detection->Measurement Calculation Calculate % Inhibition Measurement->Calculation Curve Generate Dose-Response Curves Calculation->Curve IC50 Determine IC50 Values Curve->IC50 Selectivity Compare IC50s to Determine Selectivity Profile IC50->Selectivity

General experimental workflow for determining CDK inhibitor selectivity.

Validating Cdk2 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel cancer therapeutics, Cyclin-Dependent Kinase 2 (Cdk2) has emerged as a significant target. Its pivotal role in cell cycle progression, particularly the G1/S phase transition, makes it a compelling focus for inhibitor development.[] However, the successful development of potent and selective Cdk2 inhibitors hinges on the rigorous validation of their engagement with the target protein within the complex milieu of a living cell. This guide provides a comparative overview of key methodologies for assessing the target engagement of Cdk2 inhibitors, using the hypothetical ATP-competitive inhibitor "Cdk2-IN-25" as a case study.

The Cdk2 Signaling Pathway and Inhibition

Cdk2 activity is tightly regulated by its association with cyclin partners, primarily cyclin E and cyclin A.[2][3] The Cdk2/cyclin E complex is instrumental in initiating the transition from the G1 to the S phase of the cell cycle, while the Cdk2/cyclin A complex is crucial for S phase progression and the transition into the G2 phase.[4][5] Dysregulation of the Cdk2 pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation.[6][7]

Cdk2 inhibitors, such as the conceptual this compound, typically function by competing with ATP for the kinase's ATP-binding pocket, thereby preventing the phosphorylation of key substrates like the retinoblastoma protein (Rb) and ultimately leading to cell cycle arrest.[6][8]

cluster_G1_Phase G1 Phase cluster_S_Phase S Phase cluster_Inhibition Inhibition CyclinD Cyclin D Cdk46 Cdk4/6 CyclinD->Cdk46 activates pRb pRb Cdk46->pRb phosphorylates E2F E2F pRb->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription Cdk2 Cdk2 CyclinE->Cdk2 activates Cdk2_CyclinE Cdk2/Cyclin E Cdk2->Cdk2_CyclinE Cdk2_CyclinE->pRb hyper-phosphorylates DNA_Replication DNA Replication Cdk2_CyclinE->DNA_Replication promotes Cdk2_IN_25 This compound Cdk2_IN_25->Cdk2 inhibits

Caption: Cdk2 signaling pathway and the mechanism of action for an ATP-competitive inhibitor.

Quantitative Comparison of Target Engagement Methods

The validation of target engagement is not a one-size-fits-all process. Different techniques offer distinct advantages and provide complementary information. Below is a summary of key methods and their hypothetical performance metrics for this compound.

Assay Method Parameter Measured Principle Hypothetical this compound IC50/EC50 Throughput Cellular Context
NanoBRET™ Target Engagement Intracellular IC50Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-Cdk2 fusion and a fluorescent tracer.[9][10]50 nMHighLive cells
Cellular Thermal Shift Assay (CETSA®) EC50 of thermal stabilizationLigand-induced thermal stabilization of Cdk2 measured by antibody-based detection (e.g., AlphaScreen) or mass spectrometry.[11][12][13]150 nMMedium to HighLive cells, cell lysates, tissues
In-Cell Western / Phospho-Flow Cytometry EC50 of substrate phosphorylation inhibitionQuantification of the phosphorylation of a direct Cdk2 substrate (e.g., pRb Ser807/811) in response to inhibitor treatment.[10]100 nMHighFixed cells
Chemoproteomics (e.g., Kinobeads) IC50 of target captureCompetitive binding of the inhibitor against a broad-spectrum kinase probe for subsequent identification and quantification by mass spectrometry.[14]75 nMLow to MediumCell lysates

Experimental Protocols and Workflows

Detailed and robust experimental design is critical for generating reliable target engagement data.

NanoBRET™ Target Engagement Assay

This assay directly measures the binding of an inhibitor to its target in live cells. It relies on the energy transfer between a NanoLuciferase (NanoLuc®)-tagged Cdk2 and a cell-permeable fluorescent energy transfer probe that binds to the Cdk2 active site. An inhibitor that engages Cdk2 will displace the probe, leading to a decrease in the BRET signal.[9][15]

Start Seed cells expressing NanoLuc-Cdk2 fusion Add_Tracer Add NanoBRET fluorescent tracer Start->Add_Tracer Add_Inhibitor Add this compound (serial dilution) Add_Tracer->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Read_BRET Measure NanoBRET signal (donor and acceptor emission) Incubate->Read_BRET Analyze Calculate BRET ratio and determine IC50 Read_BRET->Analyze

Caption: Experimental workflow for the NanoBRET™ Target Engagement Assay.

Protocol:

  • HEK293 cells are transiently transfected with a plasmid encoding for a NanoLuc®-Cdk2 fusion protein.

  • Transfected cells are seeded into 96- or 384-well plates.

  • A fluorescent NanoBRET™ tracer specific for Cdk2 is added to the cells.

  • This compound is serially diluted and added to the wells.

  • The plate is incubated at 37°C for a specified period to allow for compound entry and target binding.

  • The NanoBRET™ signal is measured on a plate reader capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.

  • The BRET ratio is calculated, and the data are plotted to determine the intracellular IC50 value.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is based on the principle that the binding of a ligand, such as this compound, increases the thermal stability of the target protein.[11][16] This stabilization can be detected by heating the cells to various temperatures and then quantifying the amount of soluble Cdk2 that remains.

Start Treat intact cells with This compound or vehicle Heat_Shock Heat cells at a range of temperatures Start->Heat_Shock Lyse_Cells Lyse cells and separate soluble and precipitated fractions Heat_Shock->Lyse_Cells Quantify Quantify soluble Cdk2 (e.g., Western Blot, AlphaScreen) Lyse_Cells->Quantify Analyze Generate melt curves and determine thermal shift Quantify->Analyze

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA®).

Protocol:

  • Cells endogenously expressing Cdk2 are treated with this compound or a vehicle control.

  • The cell suspensions are aliquoted and heated to a range of temperatures for a defined time.

  • The cells are lysed, and the insoluble, aggregated proteins are separated from the soluble fraction by centrifugation.

  • The amount of soluble Cdk2 in the supernatant is quantified using methods such as Western blotting, ELISA, or AlphaScreen®.[13]

  • A "melting curve" is generated by plotting the amount of soluble Cdk2 as a function of temperature. A shift in this curve to a higher temperature in the presence of this compound indicates target engagement.

In-Cell Western Assay for Substrate Phosphorylation

This method provides an indirect but highly physiological measure of target engagement by assessing the functional consequence of Cdk2 inhibition – a decrease in the phosphorylation of its downstream substrates.

Start Seed cells in a 96-well plate Treat Treat with this compound (serial dilution) Start->Treat Fix_Perm Fix and permeabilize the cells Treat->Fix_Perm Block Block non-specific antibody binding Fix_Perm->Block Primary_Ab Incubate with primary antibodies (anti-phospho-Rb and normalization) Block->Primary_Ab Secondary_Ab Incubate with fluorescently labeled secondary antibodies Primary_Ab->Secondary_Ab Scan Scan plate and quantify fluorescence Secondary_Ab->Scan Analyze Normalize phospho-signal and determine EC50 Scan->Analyze

Caption: Experimental workflow for an In-Cell Western Assay.

Protocol:

  • Cancer cells with an active Cdk2 pathway are seeded in a 96-well plate.

  • The cells are treated with a serial dilution of this compound for a specified time.

  • The cells are fixed with paraformaldehyde and permeabilized with a detergent.

  • After blocking, the cells are incubated with a primary antibody specific for a phosphorylated Cdk2 substrate (e.g., phospho-Rb at Ser807/811) and a normalization antibody (e.g., total protein stain or an antibody against a housekeeping protein).

  • Fluorescently labeled secondary antibodies are then added.

  • The plate is scanned on an imaging system, and the fluorescence intensity of the phospho-protein is normalized to the total protein signal.

  • The normalized data is used to generate a dose-response curve and calculate the EC50.

Conclusion

The validation of Cdk2 target engagement in a cellular context is a critical step in the development of effective cancer therapies. While direct binding assays like NanoBRET™ and CETSA® provide quantitative measures of compound affinity and occupancy at the target, functional assays such as the In-Cell Western for substrate phosphorylation confirm that this binding translates into a biological effect. A multi-pronged approach, utilizing a combination of these methods, will provide the most comprehensive and robust validation of a Cdk2 inhibitor's mechanism of action, paving the way for its successful preclinical and clinical development.

References

Cdk2-IN-25: A Comparative Analysis of Its Potency Across Different Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the potency and mechanism of action of novel kinase inhibitors is paramount. Cdk2-IN-25, a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), has demonstrated significant potential in preclinical studies. This guide provides a comparative overview of its efficacy in different cancer cell lines, supported by experimental data and detailed protocols.

This compound, also identified as compound 7e in the primary literature, has emerged as a noteworthy molecule in the landscape of cancer therapeutics due to its targeted inhibition of CDK2, a key regulator of cell cycle progression. Dysregulation of the CDK2 pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention.

Potency of this compound in Biochemical and Cellular Assays

The inhibitory activity of this compound has been quantified through both biochemical and cell-based assays. In a direct enzymatic assay, this compound exhibits a half-maximal inhibitory concentration (IC50) of 0.149 µM against CDK2.[1][2] This demonstrates its potent and direct inhibition of the kinase's activity.

To assess its anti-proliferative effects in a cellular context, the compound was tested against two distinct human cancer cell lines: A549, a non-small cell lung carcinoma line, and MCF7, a breast cancer cell line. The results, summarized in the table below, highlight the differential sensitivity of these cell lines to this compound.

Compound Assay Type Target/Cell Line IC50 (µM) Reference Compound Reference IC50 (µM)
This compound (compound 7e)Biochemical AssayCDK20.149Roscovitine0.380
This compound (compound 7e)Cytotoxicity AssayA549 (Lung Cancer)0.155DoxorubicinNot specified
This compound (compound 7e)Cytotoxicity AssayMCF7 (Breast Cancer)> 0.170 (less potent)DoxorubicinNot specified

Data compiled from Sayed, E. M., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties.[1][2]

The data indicates that this compound is particularly effective against the A549 lung cancer cell line, with an IC50 value comparable to its biochemical potency against the isolated CDK2 enzyme. Its activity against the MCF7 breast cancer cell line was observed to be less potent in the cited study.

Mechanism of Action: Targeting the Cell Cycle Engine

CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, plays a crucial role in the G1/S phase transition of the cell cycle. By inhibiting CDK2, this compound effectively halts the cell cycle at this critical checkpoint, preventing the replication of cancer cells and ultimately leading to apoptosis (programmed cell death).

CDK2_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_S_Phase S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds Rb Rb CDK4/6->Rb phosphorylates E2F E2F Rb->E2F releases Cyclin E Cyclin E E2F->Cyclin E activates transcription CDK2 CDK2 Cyclin E->CDK2 binds DNA Replication DNA Replication CDK2->DNA Replication promotes Cell Cycle Arrest Cell Cycle Arrest CDK2->Cell Cycle Arrest leads to This compound This compound This compound->CDK2 inhibits Biochemical_Assay_Workflow cluster_workflow Biochemical Assay Workflow start Start reagents Prepare reaction mix: - Recombinant CDK2/Cyclin A or E - Substrate (e.g., Histone H1) - ATP (radiolabeled or with detection moiety) start->reagents inhibitor Add varying concentrations of this compound reagents->inhibitor incubation Incubate at 30°C to allow for phosphorylation inhibitor->incubation detection Measure substrate phosphorylation (e.g., autoradiography, fluorescence, luminescence) incubation->detection analysis Calculate IC50 value from dose-response curve detection->analysis end End analysis->end MTT_Assay_Workflow cluster_workflow Cell Viability Assay Workflow start Start cell_seeding Seed cancer cells (e.g., A549, MCF7) in 96-well plates start->cell_seeding treatment Treat cells with a serial dilution of this compound cell_seeding->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT solution to each well incubation->mtt_addition formazan_formation Incubate to allow formazan crystal formation mtt_addition->formazan_formation solubilization Solubilize formazan crystals with DMSO or other solvent formazan_formation->solubilization measurement Measure absorbance at 570 nm solubilization->measurement analysis Calculate cell viability and determine IC50 measurement->analysis end End analysis->end

References

Validating Cell Cycle Arrest: A Comparative Guide to Cdk2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cell biology and drug development, inducing and validating cell cycle arrest is a cornerstone of experimental design. This guide provides a comprehensive comparison of a potent and selective Cdk2 inhibitor, Cdk2-IN-25, with two established alternatives for inducing G1/S phase cell cycle arrest: Hydroxyurea and Mimosine. We present supporting experimental data, detailed protocols, and visual workflows to assist in the selection and validation of the most appropriate method for your research needs.

Introduction to Cdk2 and G1/S Phase Arrest

Cyclin-dependent kinase 2 (Cdk2) is a key regulator of the cell cycle, particularly the transition from the G1 to the S phase.[1][2] Its activity, in complex with Cyclin E and Cyclin A, is essential for the phosphorylation of substrates that initiate DNA replication.[1][2] Inhibition of Cdk2 is therefore a direct and targeted approach to induce cell cycle arrest at the G1/S checkpoint, preventing the proliferation of cells.[1] This targeted inhibition offers a potentially more specific and less toxic alternative to broader-acting agents.

Comparative Analysis of G1/S Arrest Agents

The efficacy of this compound in inducing G1/S arrest is best understood in comparison to other widely used chemical agents. Here, we compare its performance against Hydroxyurea, a ribonucleotide reductase inhibitor, and Mimosine, a plant-derived amino acid.

FeatureThis compound (Representative Cdk2 Inhibitor)HydroxyureaMimosine
Primary Mechanism Direct, competitive inhibition of the Cdk2 ATP-binding site.[1]Inhibition of ribonucleotide reductase, depleting dNTP pools and inducing reactive oxygen species (ROS).[3]Interferes with the formation of the pre-initiation complex for DNA replication.[4]
Specificity High for Cdk2, with potential off-target effects on other CDKs depending on the inhibitor's selectivity profile.Broad effects on DNA synthesis and can induce oxidative stress.Can chelate iron and affect other metabolic processes.[4]
Point of Arrest G1/S boundary, preventing entry into S phase.[1]Early S phase, stalling replication forks that have already fired.[3]Late G1 or early S phase.[5][6][7]
Reversibility Generally reversible upon washout of the compound.Reversible, but prolonged exposure can lead to DNA damage and cell death.[3]Reversible upon washout.[6]
Typical Concentration Nanomolar to low micromolar range.Millimolar range.Micromolar to millimolar range.
Common Cell Lines Effective in a wide range of cancer and normal cell lines.Widely used in various mammalian cell lines.Effective in many cell lines, but effects can be cell-type dependent.[7]

Experimental Validation of Cell Cycle Arrest

To rigorously validate cell cycle arrest induced by this compound or its alternatives, a combination of techniques is recommended. Flow cytometry provides a quantitative measure of the cell population in each phase of the cell cycle, while Western blotting confirms the molecular mechanism of arrest by assessing the levels and phosphorylation status of key cell cycle proteins.

Flow Cytometry Analysis

Objective: To quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle following treatment with a G1/S arresting agent.

Expected Outcome: An increase in the proportion of cells in the G1 phase and a corresponding decrease in the S and G2/M phases.

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control45%35%20%
This compound (1 µM) 75% 10% 15%
Hydroxyurea (2 mM)20%65% (early S)15%
Mimosine (400 µM)70%15%15%
Western Blot Analysis

Objective: To assess the protein levels of key G1/S phase markers to confirm the mechanism of cell cycle arrest.

Expected Outcome:

  • This compound: Decreased phosphorylation of Retinoblastoma protein (pRb) at Cdk2-specific sites (e.g., Ser780), and no significant change in total Cdk2 or Cyclin E levels.

  • Hydroxyurea & Mimosine: May show secondary effects on cell cycle protein expression due to cellular stress responses.

Protein TargetVehicle ControlThis compoundHydroxyureaMimosine
Cyclin E ++++++++++
Cdk2 ++++++++++++
Phospho-Rb (Ser780) +++++++
Total Rb ++++++++++++

Experimental Protocols

Protocol 1: Induction of Cell Cycle Arrest
  • Cell Culture: Plate cells (e.g., HeLa, MCF-7) at a density that will not exceed 70% confluency by the end of the experiment.

  • Treatment:

    • This compound: Add this compound to the culture medium at a final concentration of 1 µM (or a concentration determined by a dose-response curve).

    • Hydroxyurea: Add Hydroxyurea to a final concentration of 2 mM.

    • Mimosine: Add Mimosine to a final concentration of 400 µM.

    • Vehicle Control: Add the same volume of the drug solvent (e.g., DMSO) to a separate set of cells.

  • Incubation: Incubate the cells for 16-24 hours. The optimal time should be determined empirically for each cell line.

Protocol 2: Flow Cytometry for Cell Cycle Analysis
  • Harvest Cells: Trypsinize and collect cells, then wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 ml of ice-cold 70% ethanol and incubate for at least 30 minutes on ice.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 500 µl of a solution containing Propidium Iodide (50 µg/ml) and RNase A (100 µg/ml) in PBS.

  • Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the samples using a flow cytometer.

Protocol 3: Western Blotting for Cell Cycle Markers
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against Cyclin E, Cdk2, Phospho-Rb (Ser780), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizing the Pathways and Workflows

To further clarify the mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

Cdk2_Signaling_Pathway Mitogenic_Stimuli Mitogenic Stimuli Cyclin_D_CDK4_6 Cyclin D-CDK4/6 Mitogenic_Stimuli->Cyclin_D_CDK4_6 Rb Rb Cyclin_D_CDK4_6->Rb p E2F E2F Rb->E2F Cyclin_E Cyclin E E2F->Cyclin_E transcription Cyclin_E_Cdk2 Cyclin E-Cdk2 Cyclin_E->Cyclin_E_Cdk2 Cdk2 Cdk2 Cdk2->Cyclin_E_Cdk2 Cyclin_E_Cdk2->Rb p S_Phase_Entry S Phase Entry Cyclin_E_Cdk2->S_Phase_Entry Cdk2_IN_25 This compound Cdk2_IN_25->Cyclin_E_Cdk2

Caption: Cdk2 signaling pathway leading to S phase entry and the point of inhibition by this compound.

Experimental_Workflow cluster_treatment Cell Treatment cluster_validation Validation Cell_Culture 1. Cell Culture Treatment 2. Add this compound or Alternative Cell_Culture->Treatment Incubation 3. Incubate 16-24h Treatment->Incubation Harvest_Cells 4. Harvest Cells Incubation->Harvest_Cells Flow_Cytometry 5a. Flow Cytometry Harvest_Cells->Flow_Cytometry Western_Blot 5b. Western Blot Harvest_Cells->Western_Blot Analysis_FC 6a. Analyze Cell Cycle Phases Flow_Cytometry->Analysis_FC Analysis_WB 6b. Analyze Protein Expression Western_Blot->Analysis_WB

Caption: Experimental workflow for validating this compound induced cell cycle arrest.

Logical_Comparison cluster_cdk2 cluster_hu cluster_mim Induce_G1_S_Arrest Induce G1/S Arrest Cdk2_IN_25 This compound Induce_G1_S_Arrest->Cdk2_IN_25 Hydroxyurea Hydroxyurea Induce_G1_S_Arrest->Hydroxyurea Mimosine Mimosine Induce_G1_S_Arrest->Mimosine Mechanism_Cdk2 Direct Cdk2 Inhibition Cdk2_IN_25->Mechanism_Cdk2 Mechanism_HU RNR Inhibition & ROS Hydroxyurea->Mechanism_HU Mechanism_Mim Inhibits Pre-Initiation Complex Mimosine->Mechanism_Mim Specificity_Cdk2 High Specificity Mechanism_Cdk2->Specificity_Cdk2 Specificity_HU Broad Effects Mechanism_HU->Specificity_HU Specificity_Mim Potential Off-Targets Mechanism_Mim->Specificity_Mim

Caption: Logical comparison of this compound with alternative G1/S arrest agents.

References

Overcoming Resistance to CDK4/6 Inhibitors: A Comparative Guide to CDK2 Inhibition Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Cyclin-Dependent Kinase 2 (CDK2) inhibitors in overcoming resistance to approved CDK4/6 therapies, supported by preclinical experimental data.

The advent of selective CDK4/6 inhibitors, such as palbociclib, ribociclib, and abemaciclib, has significantly improved progression-free survival for patients with hormone receptor-positive (HR+), HER2-negative (HER2−) breast cancer. However, a significant challenge remains as many patients either present with intrinsic resistance or develop acquired resistance over time.[1][2][3][4] A primary mechanism of this resistance involves the bypass of the G1-S checkpoint through the activation of the Cyclin E-CDK2 axis, which can phosphorylate the Retinoblastoma (Rb) protein independently of CDK4/6, thereby promoting cell cycle progression.[1][5][6]

This guide provides a comparative overview of the efficacy of targeting CDK2 as a strategy to overcome resistance to CDK4/6 inhibitors. While preclinical data for a specific compound designated "Cdk2-IN-25" is not available in the reviewed scientific literature, this document focuses on other well-documented CDK2-targeting agents and strategies that have been evaluated in CDK4/6 inhibitor-resistant models.

Signaling Pathway: The Role of CDK2 in CDK4/6 Inhibitor Resistance

In normal cell cycle progression, the Cyclin D-CDK4/6 complex phosphorylates and inactivates the Rb protein, a key tumor suppressor. This releases the E2F transcription factor, allowing for the expression of genes necessary for the transition from the G1 to the S phase. CDK4/6 inhibitors block this step, inducing a G1 cell cycle arrest.[3][6] In resistant cells, amplification of the CCNE1 gene (encoding Cyclin E1) or other mechanisms lead to the hyperactivation of the Cyclin E-CDK2 complex.[1][5][7] This complex can then phosphorylate Rb, providing an alternative pathway for cell cycle progression and rendering the cells insensitive to CDK4/6 inhibition.[1][6] Targeting CDK2 aims to shut down this critical bypass route.

CDK4_6_Resistance_Pathway cluster_G1_Phase G1 Phase cluster_G1_S_Transition G1/S Transition Mitogens Mitogenic Signals (e.g., Estrogen) CyclinD_CDK46 Cyclin D-CDK4/6 Mitogens->CyclinD_CDK46 Upregulates Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F p Rb Rb E2F E2F CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 Upregulates S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Rb_E2F->Rb Rb_E2F->E2F Releases CyclinE_CDK2->Rb_E2F p (Positive Feedback) CyclinE_CDK2->Rb_E2F p (Bypass) DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication CDK46_Inhibitor CDK4/6 Inhibitor (e.g., Palbociclib) CDK46_Inhibitor->CyclinD_CDK46 CDK2_Inhibitor CDK2 Inhibitor (e.g., PF-07104091) CDK2_Inhibitor->CyclinE_CDK2 Resistance Resistance Bypass (e.g., CCNE1 Amplification) Resistance->CyclinE_CDK2 Hyperactivates

Caption: CDK4/6 inhibitor resistance and the role of CDK2.

Comparative Efficacy of CDK2 Inhibition

The following table summarizes preclinical data for various CDK2-targeting strategies in CDK4/6 inhibitor-resistant breast cancer models. The data demonstrates that inhibition of CDK2, either through small molecules or siRNA, can effectively suppress proliferation in cells that no longer respond to CDK4/6 inhibitors alone.

CDK2-Targeting Agent Alternative/Comparator Cancer Model Key Efficacy Data Reference
CDK2 siRNA (12.5 nM) Control siRNA + PalbociclibPalbociclib-Resistant MCF7 (MCF7-PR) XenograftSignificant tumor regression with CDK2 siRNA + Palbociclib vs. Palbociclib alone (p=0.035).[7]
CDK2 siRNA (12.5 nM) + Palbociclib Palbociclib alonePalbociclib-Resistant MCF7 (MCF7-PR) cellsSynergistically reduced cell proliferation (Combination Index < 1). IC50 of Palbociclib shifted from 7.15 µM to < 1 µM.[7]
PF-07104091 (CDK2 inhibitor) MonotherapyHeavily pretreated HR+/HER2- metastatic breast cancer patients (prior CDK4/6i)3 partial responses (18.8%) and 6 stable disease (37.5%) in 16 evaluable patients. Disease control rate of 61.5%.[8]
Dinaciclib (CDK1,2,5,9 inhibitor) Vehicle ControlTriple-Negative Breast Cancer (TNBC) PDX and cell linesInduced G2/M arrest and marked apoptosis. Showed significant anti-tumor activity in vivo.[9]
NU2058 / NU6102 (CDK1/2 inhibitors) TamoxifenAnti-estrogen-resistant breast cancer cells (LCC9, MMU2)Reduced pRb phosphorylation, E2F activity, and proliferation, leading to cell death in resistant cells.[10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are standard protocols for the key assays used to evaluate the efficacy of CDK2 inhibitors in CDK4/6 inhibitor-resistant models.

Experimental Workflow for Efficacy Evaluation

The diagram below outlines a typical preclinical workflow for assessing the efficacy of a CDK2 inhibitor in overcoming CDK4/6 inhibitor resistance.

Experimental_Workflow cluster_model_dev 1. Model Development cluster_invitro 2. In Vitro Evaluation cluster_invivo 3. In Vivo Validation cluster_analysis 4. Data Analysis start Parental Cell Line (e.g., MCF7, T47D) resistance Chronic Exposure to CDK4/6 Inhibitor (e.g., Palbociclib) start->resistance resistant_line Generate Resistant Cell Line (e.g., MCF7-PR) resistance->resistant_line viability Cell Viability Assay (e.g., MTT, CTG) resistant_line->viability western Western Blot (p-Rb, Cyclin E, c-Myc) resistant_line->western cell_cycle Cell Cycle Analysis (Flow Cytometry) resistant_line->cell_cycle data_analysis Analyze IC50, Tumor Growth Inhibition, Protein Levels, Cell Cycle Distribution viability->data_analysis western->data_analysis cell_cycle->data_analysis xenograft Establish Xenograft Model with Resistant Cells treatment Treat with Vehicle, CDK4/6i, CDK2i, or Combo xenograft->treatment tumor_measurement Monitor Tumor Volume and Body Weight treatment->tumor_measurement tumor_measurement->data_analysis

Caption: Preclinical workflow for testing CDK2 inhibitors.
Cell Viability Assay (MTT Protocol)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed CDK4/6 inhibitor-resistant cells (e.g., MCF7-PR) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO2.

  • Drug Treatment: Treat cells with a serial dilution of the CDK2 inhibitor, a CDK4/6 inhibitor (as a control), and a combination of both. Include a vehicle-only control (e.g., DMSO). Incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration.

Western Blotting

This technique is used to detect and quantify specific proteins in cell lysates, such as those involved in the cell cycle pathway.

  • Cell Lysis: Treat resistant cells with the inhibitors for 24-48 hours. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Rb (Ser807/811), total Rb, Cyclin E1, CDK2, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Treatment and Harvesting: Treat resistant cells with inhibitors for 24 hours. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer, exciting the PI at 488 nm and measuring the fluorescence emission.

  • Data Analysis: Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the G1 population indicates a G1 arrest.

References

Assessing the Synergy of Cdk2-IN-25 with Other Anticancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of combination therapies is a cornerstone of modern oncology, aiming to enhance therapeutic efficacy, overcome drug resistance, and minimize toxicity. Cyclin-dependent kinase 2 (Cdk2) is a critical regulator of cell cycle progression, and its inhibition has emerged as a promising strategy in cancer treatment. Cdk2-IN-25, a specific inhibitor of Cdk2, holds potential for synergistic interactions with a variety of other anticancer agents. This guide provides a framework for assessing such synergies, offering detailed experimental protocols and data presentation strategies to support preclinical research and development.

Understanding the Role of Cdk2 in Cancer and Combination Therapy

Cdk2, in complex with cyclin E or cyclin A, plays a pivotal role in the G1/S transition and S phase progression of the cell cycle. Dysregulation of the Cdk2 pathway is a common feature in many cancers, leading to uncontrolled cell proliferation. By inhibiting Cdk2, this compound can induce cell cycle arrest and apoptosis in cancer cells.

The rationale for combining this compound with other anticancer drugs stems from the potential to target multiple, often complementary, pathways involved in tumor growth and survival. Preclinical studies on various Cdk2 inhibitors have demonstrated synergistic effects with several classes of anticancer drugs, providing a strong basis for investigating similar combinations with this compound.

Potential Synergistic Combinations with this compound

Based on the known mechanisms of Cdk2 and preclinical evidence from other Cdk2 inhibitors, several classes of anticancer drugs are strong candidates for synergistic combinations with this compound.

Table 1: Potential Synergistic Partners for this compound
Drug ClassExamplesRationale for Synergy
CDK4/6 Inhibitors Palbociclib, Ribociclib, AbemaciclibDual blockade of the cell cycle at both G1 (CDK4/6) and the G1/S transition (Cdk2) can lead to a more profound and sustained cell cycle arrest, overcoming resistance mechanisms.[1][2][3][4]
Chemotherapy Doxorubicin, PaclitaxelCdk2 inhibition can sensitize cancer cells to DNA-damaging agents like doxorubicin or mitotic inhibitors like paclitaxel by preventing cell cycle arrest and repair, thereby forcing cells to undergo apoptosis.[5][6][7][8][9][10][11]
PARP Inhibitors Olaparib, RucaparibCdk2 inhibitors can induce "BRCAness" by downregulating homologous recombination repair pathways, thereby sensitizing tumors to PARP inhibitors, which are effective in HR-deficient cancers.[12][13][14][15][16]
EGFR Inhibitors Gefitinib, ErlotinibCdk2 can regulate the stability and activity of key components of the EGFR-ERK signaling pathway. Combined inhibition can lead to a more complete shutdown of this critical cancer-driving pathway.
Immunotherapy (Anti-PD-1) Pembrolizumab, NivolumabCdk2 inhibition can enhance the immunogenicity of tumor cells, potentially increasing their susceptibility to immune checkpoint blockade.[17]

Quantitative Assessment of Synergy: The Chou-Talalay Method

To objectively determine whether the combination of this compound with another drug results in a synergistic, additive, or antagonistic effect, the Chou-Talalay method is a widely accepted and robust quantitative approach.[18][19][20][21][22] This method is based on the median-effect principle and calculates a Combination Index (CI).

  • CI < 1: Synergism

  • CI = 1: Additive effect

  • CI > 1: Antagonism

Table 2: Illustrative Synergy Data for a Cdk2 Inhibitor with a CDK4/6 Inhibitor

This table presents hypothetical data to illustrate the application of the Combination Index (CI). Actual experimental data for this compound is required for a definitive assessment.

Cdk2 Inhibitor Conc. (nM)CDK4/6 Inhibitor Conc. (nM)Fractional Inhibition (Fa)Combination Index (CI)Interpretation
501000.500.75Synergism
1002000.750.60Strong Synergism
2004000.900.45Very Strong Synergism
25500.250.95Slight Synergism

Experimental Protocols

Protocol 1: In Vitro Synergy Assessment using the Chou-Talalay Method

This protocol outlines the steps to determine the Combination Index (CI) for this compound in combination with another anticancer drug in a cancer cell line.

1. Materials:

  • Cancer cell line of interest
  • This compound
  • Partner anticancer drug
  • Cell culture medium and supplements
  • 96-well plates
  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
  • Plate reader
  • CompuSyn software or other software for CI calculation[23]

2. Procedure:

3. Data Analysis:

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for clearly communicating complex experimental designs and biological mechanisms.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_result Result cell_culture 1. Cell Culture single_agent 3. Single Agent Dose-Response cell_culture->single_agent combo 4. Combination Dose-Response cell_culture->combo drug_prep 2. Drug Preparation (this compound & Partner Drug) drug_prep->single_agent drug_prep->combo viability 5. Cell Viability Assay single_agent->viability combo->viability ci_calc 6. CI Calculation (Chou-Talalay) viability->ci_calc isobologram 7. Isobologram Generation ci_calc->isobologram synergy Synergy/Additive/ Antagonism ci_calc->synergy

Caption: Workflow for assessing drug synergy in vitro.

Cdk2_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D-CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates CyclinE_Cdk2 Cyclin E-Cdk2 CyclinE_Cdk2->Rb hyperphosphorylates CyclinA_Cdk2 Cyclin A-Cdk2 DNA_rep DNA Replication CyclinA_Cdk2->DNA_rep promotes E2F E2F Rb->E2F inhibits E2F->CyclinE_Cdk2 E2F->DNA_rep promotes Cdk2_IN_25 This compound Cdk2_IN_25->CyclinE_Cdk2 Cdk2_IN_25->CyclinA_Cdk2 CDK46_I CDK4/6 Inhibitor CDK46_I->CyclinD_CDK46

Caption: Cdk2 signaling in the cell cycle.

Conclusion

While specific quantitative data on the synergistic effects of this compound are not yet widely published, the strong preclinical rationale and evidence from other Cdk2 inhibitors provide a solid foundation for its investigation in combination therapies. By employing rigorous methodologies such as the Chou-Talalay analysis, researchers can effectively quantify the nature and magnitude of these interactions. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate the design and execution of such studies, ultimately accelerating the development of more effective combination cancer therapies.

References

Comparative Guide to the Anti-Proliferative Effects of Cdk2-IN-25 and Alternative Cdk2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-proliferative effects of Cdk2-IN-25 and other prominent Cyclin-Dependent Kinase 2 (Cdk2) inhibitors. The data presented is intended to assist researchers in evaluating the therapeutic potential of these compounds in oncology and other diseases characterized by aberrant cell proliferation.

Introduction to Cdk2 in Cell Cycle Regulation

Cyclin-dependent kinase 2 (Cdk2) is a crucial serine/threonine kinase that, in complex with its regulatory partners Cyclin E and Cyclin A, governs the G1/S transition and S-phase progression of the cell cycle. Dysregulation of Cdk2 activity is a common feature in many human cancers, leading to uncontrolled cell division. This makes Cdk2 an attractive target for the development of anti-cancer therapeutics. Cdk2 inhibitors function by blocking the ATP-binding site of the kinase, thereby preventing the phosphorylation of key substrates and inducing cell cycle arrest, and in some cases, apoptosis.[1]

Overview of this compound and Alternatives

This guide focuses on this compound and compares its biochemical potency with other well-characterized Cdk2 inhibitors. While biochemical data for this compound is available, extensive cell-based anti-proliferative data is not as widely published as for other inhibitors. Therefore, this guide includes a comparative analysis of several alternative Cdk2 inhibitors for which more comprehensive biological data exists.

Data Presentation: Comparative Inhibitor Performance

The following tables summarize the biochemical potency and anti-proliferative activity of this compound and a selection of alternative Cdk2 inhibitors.

Table 1: Biochemical Potency of Cdk2 Inhibitors

InhibitorCdk2/Cyclin E IC50 (nM)Cdk2/Cyclin A IC50 (nM)Other Notable Kinase IC50s (nM)Selectivity Profile
This compound 149-Data not availablePotent Cdk2 inhibitor
INX-315 0.62.4Cdk1/B: 30, Cdk4/D1: 133, Cdk6/D3: 338, Cdk9/T: 73[2]Highly selective for Cdk2 over other Cdks
PF-07104091 --Data not availableCDK2-selective inhibitor under clinical investigation[3]
Roscovitine (Seliciclib) 100[4]700[5]Cdk1/B: 650, Cdk5/p35: 160, Cdk7/H: 490[4][5]Potent inhibitor of Cdk1, Cdk2, Cdk5, and Cdk7
Milciclib (PHA-848125) 39845Cdk1/B: 398, Cdk4/D1: 160, Cdk7/H: 150, TRKA: 53[6]Potent inhibitor of multiple Cdks and TrkA
NU2058 --Reduces phosphorylation of Rb[7]Dual Cdk1/Cdk2 inhibitor
NU6102 --Reduces phosphorylation of Rb[7]Dual Cdk1/Cdk2 inhibitor

Note: IC50 values can vary depending on the assay conditions. Data is compiled from multiple sources and should be considered for comparative purposes.

Table 2: Anti-Proliferative Activity of Cdk2 Inhibitors in Cancer Cell Lines

InhibitorCell LineCancer TypeGI50 / IC50 (µM)
This compound Data not available-Data not available
INX-315 OVCAR-3Ovarian~0.1[1][8]
MKN1Gastric~0.3[1][8]
MCF7 (Palbociclib-Resistant)BreastReduces palbociclib IC50 from >10 to 0.113[2]
PF-07104091 -HR+/HER2- Metastatic Breast CancerShowed anti-tumor activity in heavily pretreated patients[9]
Roscovitine (Seliciclib) Average of 19 human tumor cell linesVarious15.2[4]
MCF-7BreastDose-dependent inhibition[10]
MDA-MB-231BreastDose-dependent inhibition[10]
Milciclib (PHA-848125) HCT-116Colorectal0.275[11]
RKOColorectal0.403[11]

Note: GI50 (Growth Inhibition 50) and IC50 (Inhibitory Concentration 50) values represent the concentration of a drug that is required for 50% inhibition in vitro.

Mandatory Visualizations

The following diagrams illustrate key concepts related to Cdk2 inhibition and experimental validation.

Cdk2_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D Cdk4/6 Cdk4/6 Cyclin D->Cdk4/6 Activates Rb Rb Cdk4/6->Rb Phosphorylates E2F E2F Rb->E2F Releases Cyclin E Cyclin E E2F->Cyclin E Transcription DNA Replication DNA Replication E2F->DNA Replication Initiates Cdk2 Cdk2 Cyclin E->Cdk2 Activates Cdk2->Rb Hyper-phosphorylates Cyclin A Cyclin A Cdk2_A Cdk2/Cyclin A Cyclin A->Cdk2_A Activates Cdk2_A->DNA Replication Maintains

Cdk2 signaling in cell cycle progression.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Biochemical Assay Biochemical Assay Cell Viability Assay Cell Viability Assay Biochemical Assay->Cell Viability Assay Cell Cycle Analysis Cell Cycle Analysis Cell Viability Assay->Cell Cycle Analysis Western Blot Western Blot Cell Cycle Analysis->Western Blot Xenograft Model Xenograft Model Western Blot->Xenograft Model Toxicity Studies Toxicity Studies Xenograft Model->Toxicity Studies Efficacy Studies Efficacy Studies Toxicity Studies->Efficacy Studies Clinical Trials Clinical Trials Efficacy Studies->Clinical Trials Compound Synthesis Compound Synthesis Compound Synthesis->Biochemical Assay

Workflow for Cdk2 inhibitor validation.

Mechanism_of_Action Cdk2_Cyclin Cdk2/Cyclin Complex Phosphorylated_Substrate Phosphorylated Substrate Cdk2_Cyclin->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Cdk2_Cyclin Substrate Substrate Substrate->Cdk2_Cyclin Cell_Cycle_Progression Cell_Cycle_Progression Phosphorylated_Substrate->Cell_Cycle_Progression Cdk2_Inhibitor Cdk2 Inhibitor Cdk2_Inhibitor->Cdk2_Cyclin Binds to ATP pocket Cell_Cycle_Arrest Cell_Cycle_Arrest Cdk2_Inhibitor->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Mechanism of action for Cdk2 inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Biochemical Kinase Assay (Example: ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

  • Reaction Setup: A reaction mixture is prepared containing the Cdk2/Cyclin complex, a kinase-specific substrate (e.g., a peptide), ATP, and the test inhibitor (e.g., this compound) at various concentrations.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.

  • ADP-Glo™ Reagent Addition: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: The Kinase Detection Reagent is added to convert the generated ADP into ATP and then measure the newly synthesized ATP via a luciferase/luciferin reaction, which produces a luminescent signal.

  • Data Analysis: The luminescence is measured using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. IC50 values are calculated by plotting the kinase activity against the inhibitor concentration.

Cell Viability/Proliferation Assay (Example: CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the Cdk2 inhibitor for a defined period (e.g., 72 hours).

  • Reagent Addition: The CellTiter-Glo® Reagent is added directly to the cell culture wells. This reagent lyses the cells and contains luciferase and luciferin.

  • Incubation: The plate is incubated for a short period to stabilize the luminescent signal.

  • Data Analysis: The luminescence is measured using a luminometer. The signal intensity is directly proportional to the number of viable cells. GI50 or IC50 values are determined by plotting cell viability against inhibitor concentration.

Cell Cycle Analysis (Example: Propidium Iodide Staining and Flow Cytometry)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Cells are treated with the Cdk2 inhibitor or a vehicle control for a specified time (e.g., 24 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI), a fluorescent dye that binds to DNA, and RNase to prevent staining of double-stranded RNA.

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

  • Data Analysis: The data is analyzed to generate a histogram of DNA content, which allows for the quantification of the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G1 phase is indicative of Cdk2 inhibition.

Conclusion

Cdk2 remains a significant target in cancer therapy. While this compound shows potent biochemical inhibition of Cdk2, a broader evaluation of its anti-proliferative effects across various cancer cell lines would be beneficial for a comprehensive comparison. Inhibitors like INX-315, PF-07104091, and Milciclib have demonstrated promising anti-proliferative activity in preclinical models, with some advancing to clinical trials. The data and protocols presented in this guide offer a framework for the continued investigation and comparison of novel Cdk2 inhibitors.

References

Head-to-Head Comparison: Cdk2-IN-25 vs. PF-07104091

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Oncology and Drug Discovery

In the landscape of cancer therapeutics, Cyclin-Dependent Kinase 2 (CDK2) has emerged as a critical target. Its role in cell cycle progression, particularly the G1/S phase transition, makes it a focal point for the development of novel anti-cancer agents. This guide provides a detailed, data-driven comparison of two CDK2 inhibitors: Cdk2-IN-25 and PF-07104091 (also known as Tagtociclib). This objective analysis is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their research endeavors.

Biochemical and Cellular Activity: A Quantitative Overview

The following tables summarize the available biochemical and cellular activity data for this compound and PF-07104091. It is important to note that direct comparisons of potency values (e.g., IC50, Ki) should be interpreted with caution, as they may have been generated using different assay conditions.

Table 1: Biochemical Activity Against CDK2

CompoundAssay TypeTargetPotencyCitation
This compound Not SpecifiedCDK2IC50: 0.149 µM[1][2]
PF-07104091 Not SpecifiedCDK2/cyclin E1Ki: 1.16 nM[3]
Biochemical AssayCDK2/cyclin E1IC50: 2.4 nmol/L[4]
NanoBRET AssayCDK2/cyclin E1Intracellular IC50: 32 nmol/L[4]

Table 2: Kinase Selectivity Profile of PF-07104091

KinaseKi (nM)
CDK1/cyclin A2110
CDK4/cyclin D1238
CDK6/cyclin D3465
CDK9117
GSK3β537.81

Data from MedchemExpress, WO2020157652A2.[3]

Table 3: Cellular Proliferation Inhibition by PF-07104091

Cell LineCancer TypeIC50 (µM)
TOV-21GOvarian Cancer4.8
OVCAR-3Ovarian Cancer0.59
HCT116Colorectal Cancer0.88

Data from Cayman Chemical.

The CDK2 Signaling Pathway in Cell Cycle Progression

CDK2 is a key regulator of the cell cycle. Its activity is tightly controlled by binding to regulatory proteins called cyclins, primarily cyclin E and cyclin A. The CDK2/cyclin E complex is crucial for the transition from the G1 to the S phase, while the CDK2/cyclin A complex is important for S phase progression and the transition to G2.[5] Dysregulation of the CDK2 pathway is a common feature in many cancers, leading to uncontrolled cell proliferation.

CDK2_Signaling_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) Cyclin_D_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->Cyclin_D_CDK46 activates pRb pRb Cyclin_D_CDK46->pRb phosphorylates (inactivates) E2F E2F pRb->E2F releases Cyclin_E Cyclin E E2F->Cyclin_E promotes transcription Cyclin_A Cyclin A E2F->Cyclin_A promotes transcription Cyclin_E_CDK2 Cyclin E / CDK2 Cyclin_E->Cyclin_E_CDK2 CDK2 CDK2 CDK2->Cyclin_E_CDK2 Cyclin_A_CDK2 Cyclin A / CDK2 CDK2->Cyclin_A_CDK2 Cyclin_E_CDK2->pRb hyper-phosphorylates G1_S_Transition G1/S Phase Transition Cyclin_E_CDK2->G1_S_Transition drives DNA_Replication DNA Replication G1_S_Transition->DNA_Replication Cyclin_A->Cyclin_A_CDK2 S_Phase_Progression S Phase Progression Cyclin_A_CDK2->S_Phase_Progression drives p21_p27 p21 / p27 (CKIs) p21_p27->Cyclin_E_CDK2 inhibits p21_p27->Cyclin_A_CDK2 inhibits Cdk2_IN_25 This compound Cdk2_IN_25->CDK2 inhibits PF_07104091 PF-07104091 PF_07104091->CDK2 inhibits

Caption: Simplified CDK2 signaling pathway in cell cycle G1/S transition.

Experimental Methodologies

To ensure the reproducibility and accurate interpretation of experimental data, detailed protocols for key assays are provided below.

In Vitro Kinase Inhibition Assay (Example Protocol)

This protocol describes a common method for determining the in vitro potency of a compound against a specific kinase.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Dilution 1. Prepare serial dilutions of test compound Incubation 3. Add compound dilutions to reaction mix Compound_Dilution->Incubation Kinase_Mix 2. Prepare kinase/substrate/ ATP reaction mix Kinase_Mix->Incubation Reaction_Start 4. Initiate reaction (e.g., add ATP) Incubation->Reaction_Start Reaction_Incubate 5. Incubate at 30°C Reaction_Start->Reaction_Incubate Reaction_Stop 6. Stop reaction Reaction_Incubate->Reaction_Stop Detection_Reagent 7. Add detection reagent (e.g., ADP-Glo) Reaction_Stop->Detection_Reagent Signal_Read 8. Read signal (e.g., luminescence) Detection_Reagent->Signal_Read IC50_Calc 9. Calculate IC50 value Signal_Read->IC50_Calc

Caption: A typical workflow for an in vitro kinase inhibition assay.

Protocol Details:

  • Compound Preparation: Serially dilute the test compounds (this compound or PF-07104091) in an appropriate solvent, such as DMSO.

  • Reaction Mixture: In a microplate, combine the recombinant CDK2/cyclin E or CDK2/cyclin A enzyme, a suitable substrate (e.g., Histone H1), and assay buffer.

  • Incubation with Inhibitor: Add the diluted compounds to the reaction mixture and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of product formed or the amount of ATP remaining. A common method is the ADP-Glo™ Kinase Assay, which measures ADP production as a luminescent signal.

  • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay (MTT Assay - Example Protocol)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol Details:

  • Cell Seeding: Plate cancer cells (e.g., OVCAR-3, HCT116) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds (this compound or PF-07104091) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the compound concentration to determine the IC50 value.

Summary and Conclusion

This guide provides a comparative overview of this compound and PF-07104091, two inhibitors of CDK2. Based on the available data, PF-07104091 appears to be a more potent and selective inhibitor of CDK2 than this compound. PF-07104091 has demonstrated low nanomolar biochemical potency and has been extensively profiled against a panel of other kinases, showing good selectivity. Furthermore, it has shown efficacy in cellular assays and is currently undergoing clinical investigation.

The data for this compound is more limited, with a reported IC50 in the sub-micromolar range. Further characterization of its kinase selectivity and cellular activity would be necessary for a more comprehensive comparison.

Researchers should consider the specific requirements of their studies when choosing a CDK2 inhibitor. For studies requiring a highly potent and selective tool compound with available clinical data, PF-07104091 represents a strong candidate. This compound may be a suitable option for initial studies, but its properties would need to be more thoroughly investigated. The provided experimental protocols offer a starting point for the in-house characterization and comparison of these and other CDK2 inhibitors.

References

A Comparative Analysis of Cdk2-IN-25 and Genetic Knockdown in Modulating Cdk2 Activity

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the cross-validation of Cyclin-dependent kinase 2 (Cdk2) inhibition through the pharmacological agent Cdk2-IN-25 and genetic knockdown techniques. This guide provides a comprehensive comparison of their effects on cellular processes, supported by experimental data and detailed protocols.

Cyclin-dependent kinase 2 (Cdk2) is a key regulator of cell cycle progression, particularly the G1/S phase transition, making it a significant target in cancer therapy. Researchers employ two primary strategies to investigate and modulate Cdk2 activity: pharmacological inhibition using small molecules like this compound, and genetic knockdown using techniques such as siRNA and shRNA. Both approaches aim to reduce Cdk2 activity, yet they operate through distinct mechanisms that can lead to different cellular outcomes. This guide provides a comparative overview of these two methodologies, presenting quantitative data, experimental protocols, and visual representations of the underlying biological pathways and workflows.

Performance Comparison: this compound vs. Genetic Knockdown

The choice between a small molecule inhibitor and a genetic knockdown approach depends on the specific research question and experimental context. While both methods effectively reduce Cdk2 activity, they have distinct advantages and disadvantages. This compound offers rapid, reversible, and dose-dependent inhibition of Cdk2's kinase activity. In contrast, genetic knockdown provides a more sustained and specific reduction of the Cdk2 protein itself, though it may be subject to off-target effects and compensatory mechanisms.

Quantitative Data Summary

The following tables summarize the comparative efficacy of this compound and Cdk2 genetic knockdown on key cellular processes.

MethodTargetIC50 / EfficiencyCell Line(s)Effect on ProliferationReference
This compound Cdk2 Kinase Activity0.149 µMNot SpecifiedInhibition (deduced)
Cdk2 siRNA Cdk2 mRNA~50-80% knockdownHCT116, MCF7, LCC9, T47D, HCC1937Inhibition
Cdk2 shRNA Cdk2 mRNANot SpecifiedPrimary liver tumor cellsDecreased proliferation

Table 1: Comparison of Inhibitory Concentrations and Effects on Cell Proliferation.

MethodCell LineEffect on Cell CycleApoptotic EffectReference
Cdk2 Inhibition (General) VariousG1/S arrestInduction of apoptosis
Cdk2 siRNA MCF7, LCC9G1 accumulationPartial cell death
Cdk2 siRNA MYCN-amplified neuroblastomaNot specifiedStrong induction of apoptosis
Cdk2 Knockdown Anti-estrogen-sensitive and resistant breast cancer cellsG1 accumulationCell death (when combined with Cdk1 knockdown)

Table 2: Comparative Effects on Cell Cycle Progression and Apoptosis.

Signaling Pathways and Experimental Workflows

To understand the context of Cdk2 inhibition, it's crucial to visualize its role in cell cycle regulation.

Cdk2_Signaling_Pathway cluster_G1_S G1/S Transition cluster_S_G2 S/G2 Progression cluster_Inhibition Points of Intervention Cyclin D Cyclin D Cdk4/6 Cdk4/6 Cyclin D->Cdk4/6 activates Rb Rb Cdk4/6->Rb phosphorylates E2F E2F Rb->E2F releases Cyclin E Cyclin E E2F->Cyclin E transcribes S-Phase Genes S-Phase Genes E2F->S-Phase Genes transcribes Cdk2 Cdk2 Cyclin E->Cdk2 activates Cdk2->Rb hyper-phosphorylates Cyclin A Cyclin A Cdk2_S Cdk2 Cyclin A->Cdk2_S activates DNA Replication DNA Replication Cdk2_S->DNA Replication promotes Cdc25A Cdc25A Cdc25A->Cdk2_S activates by dephosphorylation This compound This compound This compound->Cdk2 inhibits kinase activity siRNA/shRNA siRNA/shRNA siRNA/shRNA->Cdk2 degrades mRNA

Cdk2 Signaling Pathway and Inhibition

The diagram above illustrates the central role of Cdk2 in the G1/S transition and S phase progression. Pharmacological inhibitors like this compound directly target the kinase activity of the Cdk2/Cyclin E and Cdk2/Cyclin A complexes. In contrast, genetic knockdown methods like siRNA or shRNA prevent the synthesis of the Cdk2 protein altogether.

The following diagram outlines a typical experimental workflow for comparing the effects of a pharmacological inhibitor and genetic knockdown.

Experimental_Workflow Start Start Cell Culture Cell Culture Start->Cell Culture Treatment Treatment Cell Culture->Treatment Pharmacological Inhibition This compound Treatment Treatment->Pharmacological Inhibition Genetic Knockdown Cdk2 siRNA/shRNA Transfection Treatment->Genetic Knockdown Control Vehicle/Scrambled Control Treatment->Control Incubation Incubation Pharmacological Inhibition->Incubation Genetic Knockdown->Incubation Control->Incubation Analysis Analysis Incubation->Analysis Proliferation Assay Proliferation Assay Analysis->Proliferation Assay Cell Cycle Analysis Cell Cycle Analysis Analysis->Cell Cycle Analysis Apoptosis Assay Apoptosis Assay Analysis->Apoptosis Assay Western Blot Western Blot for Cdk2 & pRb levels Analysis->Western Blot End End Proliferation Assay->End Cell Cycle Analysis->End Apoptosis Assay->End Western Blot->End

Comparative Experimental Workflow

Detailed Experimental Protocols

Herein are detailed methodologies for the key experiments cited in this guide.

Cell Proliferation Assay (MTS Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of this compound or transfect with Cdk2 siRNA/shRNA and respective controls.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
  • Cell Harvest: Harvest cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, allowing for the quantification of cells in G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Harvest: Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspension: Resuspend the cells in Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis
  • Cell Lysis: Lyse the treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cdk2, phospho-Rb, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Comparative Study of CDK2 Inhibitors in Xenograft Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various Cyclin-Dependent Kinase 2 (CDK2) inhibitors in preclinical xenograft models. While specific data for a compound designated "Cdk2-IN-25" is not publicly available in the reviewed literature, this guide synthesizes available data on other potent CDK2 inhibitors to offer valuable insights into their anti-tumor efficacy and mechanisms of action.

Introduction to CDK2 Inhibition in Cancer Therapy

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly during the G1 to S phase transition.[1][2] Its dysregulation is a common feature in many cancers, making it an attractive therapeutic target.[3] CDK2 inhibitors function by blocking the ATP-binding site of the CDK2 enzyme, which prevents the phosphorylation of its substrates and leads to cell cycle arrest and, in some cases, apoptosis (programmed cell death).[4] Preclinical studies utilizing xenograft models have been instrumental in evaluating the in vivo efficacy of these inhibitors.[1][5][6]

Comparative Efficacy of CDK2 Inhibitors in Xenograft Models

Key Findings:

The following table summarizes the comparative preclinical data mentioned in the literature.

CompoundComparison Compound(s)Key Findings in Xenograft ModelsReference(s)
GTAI-664 PF4091 (tagtociclib) and four other unnamed CDK2 inhibitorsShowed significantly better tumor growth inhibition. Approximately 10x more potent.[7][8]
INX-315 Not directly compared to other CDK2 inhibitors in the provided textShowed durable control of tumor growth in patient-derived xenograft (PDX) models of CCNE1-amplified cancers.[5][9]
ARTS-021 Palbociclib (a CDK4/6 inhibitor)Significantly enhanced the anti-tumor activity of Palbociclib in an estrogen receptor-positive (ER+) breast cancer xenograft model.[3]
CYC065 Not directly compared to other CDK2 inhibitors in the provided textSignificantly reduced the rate of lung cancer growth in syngeneic and patient-derived xenograft (PDX) models. Also demonstrated anti-metastatic activities.[10]
Homoharringtonine (HHT) Vehicle controlMice with a CDK2-reliant leukemia xenograft treated with HHT survived significantly longer than control mice.[1]

CDK2 Signaling Pathway and Mechanism of Inhibition

The diagram below illustrates the central role of the Cyclin E/CDK2 complex in the G1-S phase transition of the cell cycle and the mechanism of action for CDK2 inhibitors.

CDK2_Signaling_Pathway cluster_G1_S_Transition G1-S Transition CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates transcription of Cyclin E p21_p27 p21/p27 p21_p27->CyclinD_CDK46 inhibits p21_p27->CyclinE_CDK2 inhibits CyclinE_CDK2->Rb DNA_Replication DNA Replication & S-Phase Entry CyclinE_CDK2->DNA_Replication promotes CDK2_Inhibitor CDK2 Inhibitor (e.g., this compound) CDK2_Inhibitor->CyclinE_CDK2 inhibits

Caption: CDK2 signaling pathway and the point of intervention for CDK2 inhibitors.

Standard Xenograft Model Experimental Workflow

The following diagram outlines a typical workflow for evaluating the efficacy of a CDK2 inhibitor in a xenograft mouse model.

Xenograft_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_monitoring Data Collection & Analysis cell_culture 1. Cancer Cell Culture implantation 2. Tumor Cell Implantation (Subcutaneous/Orthotopic) cell_culture->implantation tumor_growth 3. Tumor Growth to Palpable Size implantation->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization treatment 5. Drug Administration (e.g., this compound vs. Vehicle) randomization->treatment monitoring 6. Monitor Tumor Volume & Body Weight treatment->monitoring endpoint 7. Endpoint Reached (Tumor size limit/time) monitoring->endpoint analysis 8. Tumor Excision & Pharmacodynamic Analysis endpoint->analysis

Caption: A generalized experimental workflow for in vivo xenograft studies.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and interpretation of results. Below is a synthesized protocol based on common practices in xenograft studies for cancer drug evaluation.

1. Cell Lines and Culture:

  • The choice of cancer cell line is critical and often based on specific genetic markers, such as CCNE1 amplification for CDK2 inhibitor studies.[9]

  • Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).

2. Animal Models:

  • Immunocompromised mice (e.g., NOD-SCID or athymic nude mice) are typically used to prevent rejection of human tumor xenografts.

  • All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

3. Tumor Implantation:

  • Cancer cells (typically 1 x 10^6 to 1 x 10^7) are harvested, resuspended in a suitable medium (e.g., PBS or Matrigel), and injected subcutaneously into the flank of the mice.

  • For patient-derived xenografts (PDX), tumor fragments are implanted.[5][9]

4. Treatment Administration:

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • The CDK2 inhibitor is formulated in an appropriate vehicle and administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle alone.

  • Dosing schedules can vary (e.g., once daily, twice daily, intermittent).

5. Efficacy Evaluation:

  • Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Animal body weight and general health are monitored as indicators of toxicity.

  • The primary endpoint is typically tumor growth inhibition (TGI).

6. Pharmacodynamic and Biomarker Analysis:

  • At the end of the study, tumors are excised.

  • A portion of the tumor may be flash-frozen for protein analysis (e.g., Western blot to assess phosphorylation of Rb) or fixed in formalin for immunohistochemistry (IHC) to evaluate biomarkers of cell proliferation (e.g., Ki-67) or apoptosis (e.g., cleaved caspase-3).[1][9]

Conclusion

References

Safety Operating Guide

Proper Disposal of Cdk2-IN-25: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals must handle the disposal of Cdk2-IN-25 with stringent safety protocols due to its potential health risks. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring laboratory safety and regulatory compliance.

This compound is a chemical compound used in research and its handling and disposal are governed by safety regulations. Based on the safety data sheet for similar compounds, this compound is classified as toxic if swallowed and may cause genetic defects. It is also identified as harmful to aquatic life with long-lasting effects[1]. Therefore, proper disposal is not only a matter of laboratory safety but also of environmental responsibility.

Personal Protective Equipment (PPE) and Handling

Before handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).

Required PPE:

  • Gloves: Chemical-resistant gloves are mandatory.

  • Protective Clothing: A lab coat or other protective clothing should be worn.

  • Eye Protection: Safety glasses or goggles are essential to prevent accidental splashes.

  • Face Protection: A face shield may be necessary depending on the scale of handling.

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols[1]. Avoid all direct contact with the skin and eyes[1]. In case of accidental contact, flush the affected area with copious amounts of water and seek immediate medical attention[1].

Disposal Workflow

The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and the environment. The following workflow outlines the necessary procedures from initial waste generation to final disposal.

This compound Disposal Workflow cluster_0 Step 1: Waste Segregation & Collection cluster_1 Step 2: Temporary Storage cluster_2 Step 3: Disposal Request & Handover cluster_3 Step 4: Final Disposal A Identify this compound waste: - Pure compound - Contaminated labware (pipette tips, tubes) - Contaminated solutions B Use a dedicated, clearly labeled, and sealed waste container. A->B Segregate at point of generation C Store the sealed waste container in a designated, secure area. D Ensure the storage area is away from incompatible materials. C->D E Contact your institution's Environmental Health & Safety (EHS) department. F Arrange for a scheduled waste pickup. E->F H Waste is transported to an approved and licensed waste disposal facility. G Hand over the waste container to authorized personnel. F->G I Final disposal is conducted in accordance with federal, state, and local regulations. H->I

Caption: this compound Disposal Workflow Diagram

Quantitative Data Summary

For quick reference, the following table summarizes the key hazard classifications for compounds similar to this compound.

Hazard ClassificationDescriptionSource
Acute Toxicity, Oral (Category 3)Toxic if swallowed.
Germ Cell Mutagenicity (Category 1B)May cause genetic defects.
Acute Aquatic Toxicity (Category 1)Very toxic to aquatic life.[1]
Chronic Aquatic Toxicity (Category 1)Very toxic to aquatic life with long lasting effects.[1]

Experimental Protocols

While specific experimental protocols for this compound are proprietary to individual research projects, the disposal procedures outlined above are universally applicable. It is the responsibility of the principal investigator and the individual researcher to ensure that these disposal protocols are integrated into their standard operating procedures (SOPs) for any experiment involving this compound.

Key Takeaways for Safe Disposal

  • Never dispose of this compound down the drain or in regular trash. This is crucial to prevent environmental contamination and potential harm to public health[2].

  • All contaminated materials must be treated as hazardous waste. This includes empty containers, gloves, pipette tips, and any other disposable labware that has come into contact with the compound.

  • Consult your institution's EHS department. They are the primary resource for specific guidance on hazardous waste disposal at your location.

  • Maintain clear and accurate records. Document the generation and disposal of all this compound waste as required by your institution and local regulations.

By adhering to these procedures, you contribute to a safe and compliant laboratory environment, building a culture of safety and responsibility that is the hallmark of professional scientific research.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.